Fenpyrazamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-prop-2-enyl 5-amino-4-(2-methylphenyl)-3-oxo-2-propan-2-ylpyrazole-1-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-5-10-23-17(22)20-15(18)14(16(21)19(20)11(2)3)13-9-7-6-8-12(13)4/h5-9,11H,1,10,18H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHZQYBSYOOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N(N(C2=O)C(C)C)C(=O)SCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074742 | |
| Record name | Fenpyrazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473798-59-3 | |
| Record name | Fenpyrazamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473798-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpyrazamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473798593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpyrazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate;S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate;fenpyrazamine (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPYRAZAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3SPH9RQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fenpyrazamine's Mechanism of Action on 3-Keto Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenpyrazamine is a potent fungicide that disrupts the ergosterol biosynthesis pathway in pathogenic fungi, primarily Botrytis cinerea, the causative agent of gray mold. Its specific molecular target is the 3-keto reductase enzyme (encoded by the erg27 gene), a critical component in the C-4 demethylation step of sterol production. By inhibiting this enzyme, this compound leads to the accumulation of toxic intermediate sterols, ultimately disrupting fungal cell membrane integrity and function, and inhibiting fungal growth. This technical guide provides an in-depth analysis of this compound's mechanism of action, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biochemical pathways and experimental workflows.
Mechanism of Action at the Molecular Level
This compound is classified as a Sterol Biosynthesis Inhibitor (SBI), belonging to FRAC code 17.[1] Its mode of action is the specific inhibition of the 3-keto reductase enzyme. This enzyme is essential for the reduction of a 3-keto group on sterol precursors during the C-4 demethylation process in the ergosterol biosynthesis pathway.[2][3][4][5][6]
Inhibition of 3-keto reductase by this compound disrupts the normal sterol production, leading to the accumulation of 4-methylfecosterone and fecosterone, which are toxic to the fungal cell.[2] This disruption of the ergosterol biosynthesis pathway compromises the integrity and fluidity of the fungal cell membrane, which is vital for various cellular processes. The observable effects on the fungus include the inhibition of germ tube elongation and swelling of the germ tubes, characteristic phenotypes of ergosterol biosynthesis inhibitors.[7]
This compound exhibits cross-resistance with fenhexamid, another fungicide that targets the same 3-keto reductase enzyme.[4][5][6] This shared resistance pattern strongly supports a common mechanism of action. Studies on fenhexamid resistance have identified mutations in the erg27 gene, which encodes the 3-keto reductase, that confer resistance without being located in the active site. This suggests a non-competitive or allosteric inhibition mechanism, where the fungicide binds to a site other than the substrate-binding site, inducing a conformational change that inactivates the enzyme. Given the cross-resistance, it is highly probable that this compound also acts as a non-competitive inhibitor of 3-keto reductase.
Quantitative Inhibitory Data
The inhibitory potency of this compound against 3-keto reductase from Botrytis cinerea has been quantified, providing a clear measure of its efficacy at the molecular level.
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | 3-Keto Reductase | Botrytis cinerea | 0.15[1] | Ref. 3 | 0.60[1] |
Experimental Protocols
This section details the methodologies for key experiments to elucidate the mechanism of action of this compound on 3-keto reductase.
In Vitro 3-Keto Reductase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against 3-keto reductase. The assay measures the reduction of a substrate by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant 3-keto reductase (from B. cinerea expressed in a suitable host like E. coli or yeast)
-
Zymosterone (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified 3-keto reductase in assay buffer. A working concentration of 20 µg/mL is recommended.[1]
-
Prepare a stock solution of zymosterone in a suitable organic solvent (e.g., ethanol) and dilute it in the assay buffer to a final concentration of 2 µM.[1]
-
Prepare a stock solution of NADPH in assay buffer. A typical final concentration is 150-200 µM.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in DMSO to test a range of final concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound solution (or DMSO for control)
-
3-keto reductase enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 18°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the zymosterone substrate and NADPH solution to each well.
-
Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (18°C).[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of the enzyme activity.[8]
-
Determination of Inhibition Kinetics (e.g., Ki and Inhibition Type)
To further characterize the inhibition mechanism, kinetic studies are performed to determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, or uncompetitive).
Procedure:
-
Varying Substrate and Inhibitor Concentrations:
-
Perform the in vitro 3-keto reductase inhibition assay as described above, but with varying concentrations of both the substrate (zymosterone) and the inhibitor (this compound).
-
For each fixed concentration of this compound (including a zero-inhibitor control), measure the initial reaction velocities at a range of zymosterone concentrations.
-
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.
-
Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Calculate the apparent Km and Vmax values from the plots for each inhibitor concentration.
-
Determine the Ki value by re-plotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizations
Ergosterol Biosynthesis Pathway and this compound's Site of Action
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Role of sterol 3-ketoreductase sensitivity in susceptibility to the fungicide fenhexamid in Botrytis cinerea and other phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. courses.edx.org [courses.edx.org]
Fenpyrazamine: A Technical Guide to its Inhibition of Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpyrazamine is a novel aminopyrazolinone fungicide that demonstrates high efficacy against a range of phytopathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold. Its mode of action is the specific inhibition of the 3-keto reductase enzyme (ERG27) within the fungal ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to impaired membrane integrity and function, and ultimately, fungal cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the relevant biochemical and signaling pathways.
Introduction
Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is indispensable for fungal cell membrane structure and function.[1] It regulates membrane fluidity, permeability, and the activity of membrane-bound enzymes.[1] The ergosterol biosynthesis pathway, therefore, presents a prime target for the development of antifungal agents with high specificity and low host toxicity.[2] this compound is a sterol biosynthesis inhibitor (SBI) that has been classified by the Fungicide Resistance Action Committee (FRAC) under code 17.[3] It exhibits a distinct mode of action from other widely used SBIs, such as azoles and morpholines, by targeting the 3-keto reductase enzyme.[3] This guide will explore the biochemical basis of this compound's antifungal activity, providing researchers with the necessary information to design and interpret experiments aimed at understanding and exploiting this important fungicide.
Mechanism of Action: Inhibition of 3-Keto Reductase
The ergosterol biosynthesis pathway is a complex, multi-step process. This compound specifically inhibits the 3-keto reductase enzyme, encoded by the ERG27 gene.[4] This enzyme is crucial for the C4-demethylation of sterol precursors.[5] Inhibition of 3-keto reductase leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol in the fungal cell membrane.[5] This disruption of sterol homeostasis results in severe morphological abnormalities, such as the swelling of germ tubes, and ultimately inhibits fungal growth.[3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in numerous studies against various fungal pathogens. The following tables summarize key inhibitory concentrations.
Table 1: In Vitro Antifungal Activity of this compound (EC50 values)
| Fungal Species | EC50 (mg/L) | Reference(s) |
| Botrytis cinerea | 0.020 | [6] |
| Botrytis allii | 0.030 | [6] |
| Botrytis tulipae | 0.030 | [6] |
| Sclerotinia sclerotiorum | 0.11 | [6] |
| Sclerotinia minor | 0.049 | [6] |
| Monilinia laxa | ~0.02 | [3] |
| Botrytis cinerea (sensitive isolates) | 0.020 ± 0.0097 | [7] |
| Botrytis cinerea (low-sensitive isolates) | Germ-tube elongation EC50: 0.02–0.1 | [7] |
Table 2: Inhibitory Activity of this compound and Fenhexamid against 3-Keto Reductase (IC50 values)
| Compound | IC50 (µM) | Target Organism | Reference(s) |
| This compound | 0.15 | Botrytis cinerea | [3] |
| Fenhexamid | 0.60 | Botrytis cinerea | [3] |
| Fenhexamid | 3 | Botrytis cinerea | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Fungal Mycelial Growth Inhibition Assay
This protocol is used to determine the half-maximal effective concentration (EC50) of this compound against the mycelial growth of a target fungus.
Materials:
-
Potato Dextrose Agar (PDA)
-
Technical grade this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5-7 mm diameter)
-
Actively growing culture of the target fungus on PDA
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Poisoned Agar Preparation: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1, 10, 50 mg/L). Also, prepare a control plate with an equivalent amount of DMSO without the fungicide. Pour the amended PDA into sterile petri dishes.
-
Inoculation: From the margin of an actively growing fungal culture, take mycelial plugs using a sterile cork borer. Place one plug in the center of each PDA plate (control and this compound-amended).
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value can then be determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.[9]
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and analysis of sterols from fungal mycelium to observe the effects of this compound treatment.
Materials:
-
Fungal culture grown in liquid medium (e.g., Potato Dextrose Broth) with and without this compound
-
20% (w/v) Potassium hydroxide (KOH) in 95% ethanol (ethanolic KOH)
-
n-Heptane or n-Hexane
-
Sterile water
-
Anhydrous sodium sulfate
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standard (e.g., cholesterol or epicoprostanol)
-
Glass screw-cap tubes
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Harvest fungal mycelium from liquid cultures (control and this compound-treated) by filtration and freeze-dry. Weigh a precise amount of the dried mycelium (e.g., 50-100 mg).
-
Saponification: Add the mycelium to a glass tube containing the internal standard and ethanolic KOH. Heat at 80°C for 1-2 hours to saponify the lipids and release the sterols.
-
Sterol Extraction: After cooling, add sterile water and n-heptane (or n-hexane) to the tube. Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the organic phase. Centrifuge to separate the phases.
-
Drying and Derivatization: Carefully transfer the upper organic layer to a new tube and dry it over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Add the silylating agent to the dried extract and heat at 60-70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterols. The mass spectrometer is used to identify and quantify the sterols based on their mass spectra and retention times compared to known standards.[10][11]
3-Keto Reductase Inhibition Assay
This protocol describes a method to directly measure the inhibitory effect of this compound on the 3-keto reductase enzyme. This is a representative protocol based on published methods for similar enzymes.
Materials:
-
Fungal microsomal fraction containing 3-keto reductase (prepared from fungal protoplasts)
-
Substrate: A suitable 3-keto sterol intermediate (e.g., 4α-methyl-5α-cholest-7-en-3-one)
-
NADPH (cofactor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
Technical grade this compound
-
DMSO
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from the target fungus, which will contain the membrane-bound 3-keto reductase. The protein concentration of the microsomal preparation should be determined.
-
Assay Setup: In a microplate, set up reaction mixtures containing the buffer, NADPH, and various concentrations of this compound (dissolved in DMSO). Include a control with DMSO only.
-
Enzyme Addition: Add the fungal microsomal fraction to each well.
-
Reaction Initiation: Start the reaction by adding the 3-keto sterol substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the percentage of inhibition relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations of Pathways and Workflows
Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
The following diagram illustrates the late stages of the ergosterol biosynthesis pathway, highlighting the specific step inhibited by this compound.
References
- 1. openriver.winona.edu [openriver.winona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sterol Regulatory Element Binding Proteins in Fungi: Hypoxic Transcription Factors Linked to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of sterol 3-ketoreductase sensitivity in susceptibility to the fungicide fenhexamid in Botrytis cinerea and other phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]
Fenpyrazamine Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1]. It exhibits high efficacy against a range of plant-pathogenic fungi, particularly from the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Monilinia spp. (brown rot)[1][2]. This compound's unique mode of action involves the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway, disrupting the integrity of the fungal cell membrane[1][2]. This document provides an in-depth technical guide on the structure-activity relationship (SAR) of this compound, detailing its core structural requirements for fungicidal activity, relevant experimental protocols, and the biochemical pathway it inhibits.
Core Structure-Activity Relationship of this compound
The fungicidal activity of this compound is intrinsically linked to its unique aminopyrazolinone structure. Extensive research has elucidated the key structural motifs essential for its potent antifungal properties. The core SAR can be summarized by the following key features[1]:
-
Substituent at the Ortho Position of the Benzene Ring: The presence of a substituent at the ortho position of the phenyl ring is crucial for high fungicidal activity. In this compound, this is a methyl group[2].
-
Ketone Group on the Pyrazolinone Ring: The ketone functional group on the pyrazolinone ring is a critical feature for its biological activity[1].
-
Branched Hydrocarbon Substituents on Nitrogen Atoms: The presence of branched hydrocarbon substituents on the nitrogen atoms at positions 1 and 2 of the pyrazolinone ring is important for high activity. This compound possesses an isopropyl group at one of these positions[1].
-
Amino Group at the Fifth Position: An amino group (NH2) bonded at the fifth position of the pyrazolinone ring is essential for potent fungicidal action[1].
-
Thiol Ester Group: The S-allyl carbothioate moiety attached to the nitrogen at the first position of the pyrazolinone ring contributes significantly to its overall efficacy[2].
Quantitative Data on Fungicidal Activity
While extensive quantitative SAR data for a broad range of this compound analogs is not publicly available, the following tables summarize the reported fungicidal and inhibitory activity of this compound against various fungal species and its target enzyme.
Table 1: In Vitro Fungicidal Activity of this compound against Various Fungal Pathogens [1][3]
| Fungal Species | EC50 (mg/L) |
| Botrytis cinerea | 0.020 |
| Botrytis allii | 0.030 |
| Botrytis tulipae | 0.030 |
| Sclerotinia sclerotiorum | 0.1 |
| Monilinia laxa | 0.02 |
Table 2: Inhibitory Activity of this compound against 3-Keto Reductase [2]
| Compound | IC50 (µM) |
| This compound | 0.15 |
Experimental Protocols
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method to determine the direct effect of a fungicide on the vegetative growth of a fungus.
a. Preparation of Fungal Culture:
-
Culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates.
-
Incubate at 20-25°C for 5-7 days until a sufficient mycelial mat has formed.
b. Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).
-
Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤1% v/v). Include a solvent-only control.
-
Pour the amended agar into sterile Petri dishes.
c. Inoculation and Incubation:
-
Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing B. cinerea culture.
-
Place one mycelial plug in the center of each fungicide-amended and control PDA plate.
-
Incubate the plates at 20-25°C in the dark.
d. Data Collection and Analysis:
-
Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours) until the growth in the control plates nears the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis or other suitable statistical methods.
In Vitro 3-Keto Reductase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.
a. Enzyme and Substrate Preparation:
-
Purify 3-keto reductase from a suitable source, such as a recombinant expression system.
-
Prepare a solution of the substrate, zymosterone, at a concentration of 2 µM[2].
-
Prepare a solution of the enzyme at a concentration of 20 µg/mL[2].
b. Assay Procedure:
-
In a suitable reaction vessel (e.g., microplate well), combine the enzyme solution with various concentrations of this compound.
-
Initiate the reaction by adding the zymosterone substrate.
-
Incubate the reaction mixture for 2 hours at 18°C[2].
c. Detection and Analysis:
-
The activity of 3-keto reductase can be monitored by measuring the consumption of a cofactor like NADPH spectrophotometrically.
-
Measure the absorbance at a wavelength appropriate for the cofactor being used.
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
In Vivo Potted Plant Bioassay (Preventive Activity)
This assay evaluates the efficacy of the fungicide in preventing fungal infection on a host plant.
a. Plant Material and Fungal Inoculum:
-
Use healthy, uniformly sized potted plants (e.g., cucumber or tomato seedlings).
-
Prepare a spore suspension of Botrytis cinerea from a 10-14 day old culture on PDA. Adjust the spore concentration to a suitable level (e.g., 1 x 10^5 spores/mL).
b. Fungicide Application:
-
Prepare a series of dilutions of a this compound formulation in water.
-
Spray the plants with the fungicide solutions until runoff. Include a water-sprayed control group.
-
Allow the treated plants to dry completely.
c. Inoculation:
-
One day after the fungicide application, inoculate the plants by spraying them with the B. cinerea spore suspension.
d. Incubation and Disease Assessment:
-
Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) at a suitable temperature (e.g., 20°C) to promote infection and disease development.
-
After a set incubation period (e.g., 3-5 days), assess the disease severity on the plants. This can be done by measuring lesion size, the percentage of diseased leaf area, or by using a disease severity rating scale.
e. Data Analysis:
-
Calculate the percent disease control for each fungicide treatment compared to the untreated control.
-
This data can be used to determine the effective concentration of this compound for disease prevention under controlled conditions.
Mandatory Visualizations
Signaling Pathway
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Logical Relationship Diagram
Caption: Key structural requirements for this compound's fungicidal activity.
References
Antifungal Spectrum of Fenpyrazamine Against Sclerotiniaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpyrazamine, a novel fungicide belonging to the aminopyrazolinone chemical class, exhibits potent and specific activity against a range of phytopathogenic fungi, particularly those within the Sclerotiniaceae family.[1][2][3] This technical guide provides an in-depth overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy. Quantitative data on its in vitro activity against key members of the Sclerotiniaceae, including Botrytis, Sclerotinia, and Monilinia species, are summarized. Detailed experimental protocols are provided to enable the replication and validation of these findings. Furthermore, this guide illustrates the key biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's fungicidal properties.
Introduction
Fungi belonging to the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Monilinia spp. (brown rot), are responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide.[1][2] The development of fungicides with novel modes of action is crucial for effective disease management and to combat the emergence of resistant strains.[1] this compound, developed by Sumitomo Chemical Co., Ltd., is a sterol biosynthesis inhibitor (SBI) that offers a valuable tool in the control of these devastating pathogens.[1][3][4] This guide serves as a comprehensive technical resource on the antifungal activity of this compound against the Sclerotiniaceae family.
Antifungal Spectrum of this compound
This compound demonstrates high antifungal activity against several economically important members of the Sclerotiniaceae family.[1][2] Its efficacy has been quantified through the determination of EC50 values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth.
Quantitative Data
The in vitro antifungal activity of this compound against key Sclerotiniaceae species is summarized in the table below. The data is primarily derived from mycelial growth inhibition assays on potato dextrose agar (PDA).
| Fungal Species | Common Disease | EC50 (mg/L) | EC90 (mg/L) | Reference |
| Botrytis cinerea | Gray Mold | 0.020 | 0.14 | [1] |
| Botrytis allii | Neck Rot | 0.030 | 0.67 | [1] |
| Sclerotinia sclerotiorum | White Mold | 0.1 | Not Reported | [1][4] |
| Monilinia laxa | Brown Rot | 0.02 | Not Reported | [1] |
Table 1: In vitro Antifungal Activity of this compound against Sclerotiniaceae Species.
It is important to note that resistance to this compound has been reported in some populations of Botrytis cinerea.[5][6][7][8] In studies on resistant isolates from strawberry fields in Spain, EC50 values for sensitive isolates ranged from 0.02 to 1.3 µg/ml, while resistant isolates exhibited EC50 values from 50.1 to 172.6 µg/ml.[5][6] This highlights the importance of resistance management strategies in the application of this compound.
Mechanism of Action
This compound's mode of action is the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3][4] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, cell death.[4] this compound is classified under FRAC (Fungicide Resistance Action Committee) code 17.[1]
The inhibition of 3-keto reductase by this compound has been confirmed through in vitro enzyme assays, with an IC50 value of 0.15 µM against the 3-keto reductase of Botrytis cinerea.[1][2] Morphological changes observed in this compound-treated fungi, such as the swelling of germ tubes, are consistent with the effects of other ergosterol biosynthesis inhibitors.[1][2][9]
Ergosterol Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway and the specific step inhibited by this compound.
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. First Report of this compound Resistance in Botrytis cinerea from Strawberry Fields in Spain [ihsm.uma-csic.es]
- 9. r4p-inra.fr [r4p-inra.fr]
The Discovery and Synthesis of Fenpyrazamine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpyrazamine is a novel fungicide characterized by its unique aminopyrazolinone chemical structure. Developed by Sumitomo Chemical Co., Ltd., it demonstrates exceptional efficacy against a range of fungal pathogens, particularly those belonging to the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot).[1] Its mode of action involves the specific inhibition of 3-keto reductase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi. This guide provides a comprehensive overview of the discovery, synthesis, and biological properties of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of agricultural science.
Discovery and Development
The journey to identify this compound began with the screening of chemical libraries for compounds with novel structures and potent fungicidal activity.[1] Initial investigations led to the identification of a lead compound with an aminopyrazolinone core.[1] Subsequent structure-activity relationship (SAR) studies revealed key structural features essential for its antifungal efficacy. Notably, the presence of an amino group at the fifth position of the pyrazolinone ring was found to be critical for high activity against the target diseases.[1] Through extensive research involving the synthesis and evaluation of several hundred derivatives, this compound emerged as the most promising candidate for development.[1]
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the formation of a pyrazolone core, followed by the introduction of key functional groups.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of methyl 2-cyano-2-(o-tolyl)acetate
This initial step involves the coupling of a bromotoluene derivative with a cyano-acetate.[2] While the specific catalyst and conditions are proprietary, this reaction typically proceeds via a metal-catalyzed cross-coupling reaction.
Step 2: Formation of 5-amino-1,2-dihydropyrazol-3-one intermediate
The methyl 2-cyano-2-(o-tolyl)acetate is condensed with hydrazine hydrate.[2] The reaction is driven to completion by the azeotropic distillation of water.[2]
Step 3: Regioselective introduction of S-allyl chloromethanethioate
The pyrazolone intermediate is then reacted with S-allyl chloromethanethioate. This step is highly regioselective, with the substitution occurring specifically on one of the ring nitrogen atoms.[2] The choice of base and a biphasic solvent system (e.g., water and xylene) are crucial for achieving this selectivity.[2]
Step 4: Final Alkylation to Yield this compound
The final step involves the alkylation of the remaining nitrogen atom with isopropyl methane sulfonate in the presence of a base such as lithium hydroxide to yield this compound.[2]
A generalized scheme for the synthesis is presented below:
Caption: Generalized synthetic workflow for this compound.
Mode of Action: Inhibition of Ergosterol Biosynthesis
This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, it targets and inhibits the enzyme 3-keto reductase (also known as C3-keto-reductase), which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[2][3] This inhibition leads to the accumulation of abnormal sterol intermediates and ultimately compromises the integrity and function of the fungal cell membrane.[3]
Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.
Biological Properties and Efficacy
This compound exhibits a potent and specific antifungal activity, particularly against members of the Sclerotiniaceae family.[1]
Antifungal Spectrum
In vitro plate tests have demonstrated the high antifungal activity of this compound against key plant pathogens.
| Fungal Species | EC50 (mg/L) |
| Botrytis cinerea | ~0.02[1] |
| Sclerotinia sclerotiorum | ~0.1[1] |
| Monilinia laxa | ~0.02[1] |
| Monilinia fructicola | Strong inhibition[4] |
| Pseudocercosporella herpotrichoides | Strong inhibition[4] |
Fungicidal Action
This compound exhibits fungicidal rather than fungistatic action. While it does not inhibit the initial germination of B. cinerea conidia, it strongly inhibits the subsequent elongation of the germ tubes, leading to cell death.[4] Morphological changes, such as swelling of the germ tubes, are observed in treated fungi, which is characteristic of ergosterol biosynthesis inhibitors.[4]
In Planta Efficacy
This compound demonstrates excellent performance in controlling fungal diseases on plants, owing to several key properties:
-
Preventive Activity: Application of this compound before fungal inoculation provides a high level of disease control.[1]
-
Translaminar Activity: When applied to one side of a leaf, this compound can move through the leaf tissue to control fungal growth on the opposite, untreated side.[1]
-
Inhibition of Lesion Development: this compound can halt the progression of disease even when applied after the initial infection has occurred.[1]
-
Long-lasting Activity: It provides prolonged protection against fungal diseases.[1]
Experimental Protocols
Mycelial Growth Inhibition Assay
This assay is used to determine the direct effect of this compound on the vegetative growth of fungi.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool the molten agar to 50-55°C.
-
Compound Incorporation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤1% v/v). Pour the amended and control (solvent only) PDA into sterile Petri dishes.
-
Inoculation: From the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), cut a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C for B. cinerea) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical methods.
3-Keto Reductase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of this compound on its target enzyme.
Protocol:
-
Enzyme Preparation: Purify 3-keto reductase from a suitable source, such as a recombinant yeast strain overexpressing the enzyme from B. cinerea.[1]
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer) at the optimal pH for the enzyme. The reaction mixture should contain the purified enzyme, the substrate (e.g., zymosterone), and the cofactor NADPH.[1]
-
Inhibitor Addition: Add various concentrations of this compound (dissolved in a suitable solvent) to the reaction mixtures. Include a control with solvent only.
-
Reaction Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. This can be done using a spectrophotometer.
-
Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity). For this compound, the reported IC50 value against B. cinerea 3-keto reductase is 0.15 µM.[1]
Preventive and Translaminar Activity Assay (Detached Leaf Method)
This assay evaluates the protective and translaminar efficacy of this compound on plant tissue.
Protocol:
-
Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., cucumber or tomato).
-
Fungicide Application:
-
Preventive Assay: Spray the adaxial (upper) surface of the leaves with a solution of this compound at various concentrations. Allow the leaves to dry.
-
Translaminar Assay: Carefully apply the this compound solution to only the abaxial (lower) surface of the leaves, avoiding contact with the upper surface. Allow the leaves to dry.
-
-
Inoculation: After a set period (e.g., 24 hours), inoculate the adaxial surface of all leaves with a spore suspension of the target fungus (e.g., B. cinerea at a concentration of 1 x 10^5 spores/mL).
-
Incubation: Place the inoculated leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate at an appropriate temperature and light cycle (e.g., 20-25°C with a 12-hour photoperiod).
-
Disease Assessment: After a suitable incubation period (e.g., 3-5 days), measure the diameter of the resulting lesions.
-
Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.
Caption: Workflow for the biological evaluation of this compound.
Resistance and Cross-Resistance
The development of resistance is a concern for all fungicides. Studies have shown that there is no cross-resistance between this compound and other major classes of fungicides, including benzimidazoles, dicarboximides, QoI inhibitors, and SDHI inhibitors.[1] However, cross-resistance has been observed with fenhexamid, another fungicide that targets 3-keto reductase.[4] This underscores the importance of implementing resistance management strategies, such as rotating fungicides with different modes of action.
Conclusion
This compound represents a significant advancement in the control of important plant pathogenic fungi. Its novel aminopyrazolinone structure and specific mode of action as a 3-keto reductase inhibitor provide a valuable tool for disease management, particularly in the face of growing resistance to other fungicide classes. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the properties and applications of this compound and to aid in the development of new and improved fungicidal agents.
References
Fenpyrazamine: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1]. It is recognized for its high efficacy against a range of fungal pathogens, particularly those from the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot)[2][3][4]. Its unique mode of action as a Sterol Biosynthesis Inhibitor (SBI) and its distinct chemical structure make it a valuable tool in crop protection and resistance management programs[5][6]. This technical guide provides an in-depth overview of the chemical properties and stability of this compound.
Chemical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its environmental fate, behavior, and formulation development.
| Property | Value | References |
| IUPAC Name | S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate | [7] |
| CAS Registry No. | 473798-59-3 | [7] |
| Chemical Formula | C₁₇H₂₁N₃O₂S | [7] |
| Molecular Weight | 331.43 g/mol | [8] |
| Physical Form | White to Off-White Solid | [8] |
| Melting Point | 116.4 °C | [8] |
| Boiling Point | 453.0 ± 55.0 °C (Predicted) | [8] |
| Density | 1.227 g/cm³ | [8] |
| Vapor Pressure | 2.89 x 10⁻⁸ Pa (at 25 °C) | [2] |
| Water Solubility | 20.4 mg/L (at 20 °C) | [2] |
| Solubility in Organic Solvents (at 20°C) | Toluene: 113 g/LEthyl acetate: >250 g/LAcetone: >250 g/LMethanol: >250 g/L | [1] |
| Octanol-Water Partition Coefficient (log P_ow_) | 3.52 | [2] |
| pKa | 3.22 ± 0.20 (Predicted) | [8] |
Stability Profile
The stability of this compound under various environmental conditions is a key factor in its efficacy and persistence.
Hydrolytic Stability
This compound's stability in aqueous environments is highly dependent on pH. It is stable under acidic conditions but degrades as the pH becomes neutral and alkaline. The degradation half-life (DT₅₀) values are presented below. The major hydrolysis product at pH 7 and 9 has been identified as S-2188-DC[5][7].
| pH | Temperature (°C) | DT₅₀ (days) | References |
| 4 | 50 | Stable | [5] |
| 7 | 20 | ~2503 | [5] |
| 7 | 25 | ~8314 | [5] |
| 7 | 50 | 32.6 | [5] |
| 9 | 20 | 24 | [5] |
Photolytic Stability
In the presence of light, this compound undergoes degradation. Studies on soil surfaces have shown photodegradation half-lives ranging from 74 to 80 days at 20°C[1].
Thermal Stability
This compound demonstrates good thermal stability. No decomposition of the active ingredient was observed after storage at 40°C for 3 months[1]. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C, while for short-term storage, 0-4°C is suitable.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's fungicidal activity stems from its role as a Sterol Biosynthesis Inhibitor (SBI)[5]. It is classified under the Fungicide Resistance Action Committee (FRAC) code 17[5]. Specifically, this compound targets and inhibits the enzyme 3-keto reductase, which is a critical component in the C4-demethylation step of the ergosterol biosynthesis pathway in fungi[3][4][5]. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting the production of ergosterol, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death[5].
Experimental Protocols
The determination of the chemical properties and stability of this compound follows standardized methodologies, often adhering to guidelines set by the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (Capillary Method)
This procedure is based on standard pharmacopeia and OECD 102 guidelines.
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm[9].
-
Apparatus: A calibrated melting point apparatus with a heating block and a temperature probe is used[10][11].
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point[9][12].
-
Data Recording: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range[9].
Water Solubility (Flask Method - OECD 105)
This method is suitable for substances with solubility above 10⁻² g/L.
-
Principle: An excess amount of this compound is agitated in purified water at a constant temperature until equilibrium is reached[13][14][15].
-
Procedure: a. A predetermined amount of this compound is added to a flask containing a known volume of water. b. The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (20 ± 0.5 °C)[14][16]. c. Samples of the aqueous solution are taken at various time intervals to determine when saturation is achieved.
-
Analysis: The samples are centrifuged or filtered to remove undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)[13].
Hydrolysis as a Function of pH (OECD 111)
This tiered test evaluates the abiotic degradation of a substance in water at different pH levels.
-
Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9[17][18][19].
-
Incubation: A known concentration of this compound (typically ¹⁴C-labeled for ease of detection) is added to each buffer solution. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or other relevant temperatures for higher-tier tests)[17][18].
-
Sampling and Analysis: Aliquots are removed at specific time intervals. The concentration of the parent this compound and any significant hydrolysis products (>10% of applied dose) are quantified using methods like HPLC with radiometric detection or LC-MS/MS[19][20].
-
Calculation: The rate of hydrolysis and the DT₅₀ are calculated, assuming pseudo-first-order kinetics[19].
Phototransformation in Water (Direct Photolysis - OECD 316)
This test determines the degradation of a chemical due to the direct absorption of sunlight.
-
Test Setup: A solution of this compound in sterilized, buffered pure water is prepared. To differentiate between photolysis and other degradation pathways like hydrolysis, control samples are incubated in the dark[21][22].
-
Irradiation: The test solution is exposed to a light source (e.g., a filtered xenon arc lamp) that simulates natural sunlight (wavelengths >290 nm)[21][22][23]. The incubation is performed at a constant temperature (e.g., 25°C).
-
Sampling: Samples are collected at defined intervals throughout the exposure period[21].
-
Analysis: The concentration of this compound and its phototransformation products are analyzed, typically using HPLC or LC-MS/MS[21].
-
Data Evaluation: The photolysis rate, quantum yield, and environmental half-life are determined from the concentration decline over time[21][23].
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. r4p-inra.fr [r4p-inra.fr]
- 3. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]
- 6. CAS 473798-59-3: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C17H21N3O2S | CID 11493665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 473798-59-3 [amp.chemicalbook.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. filab.fr [filab.fr]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. laboratuar.com [laboratuar.com]
- 17. oecd.org [oecd.org]
- 18. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 19. jrfglobal.com [jrfglobal.com]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 22. oecd.org [oecd.org]
- 23. shop.fera.co.uk [shop.fera.co.uk]
Fenpyrazamine: A Toxicological Profile for Non-Target Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed to control a range of fungal pathogens, notably Botrytis cinerea (gray mold). Its mode of action involves the inhibition of germ tube elongation and mycelial growth. As with any agrochemical, a thorough understanding of its toxicological profile for non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicology of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant workflows.
Ecotoxicological Data Summary
The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. This data is essential for predicting the potential environmental impact of the fungicide and for establishing regulatory safety limits.
Table 1: Avian Toxicology Profile of this compound
| Species | Test Type | Endpoint | Value (mg/kg bw) | Reference |
| Not Specified | Acute Oral | LD50 | > 2000 | [1] |
Table 2: Aquatic Toxicology Profile of this compound
| Organism | Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Fish | Carp | Acute | LC50 | 6.0 | [1] |
| Fish | Not Specified | Acute | LC50 | 13 (50% WG formulation) | [1] |
| Aquatic Invertebrate | Daphnia magna | Acute | EC50 | 5.5 | [1] |
| Aquatic Invertebrate | Daphnia magna | Acute | EC50 | 6.0 (50% WG formulation) | [1] |
| Algae | Freshwater green algae | Acute | ErC50 | > 0.92 | [1] |
| Algae | Freshwater green algae | Acute | ErC50 | 1.5 (50% WG formulation) | [1] |
Table 3: Terrestrial Invertebrate Toxicology Profile of this compound
| Organism | Test Type | Endpoint | Value | Reference |
| Honeybee (Apis mellifera) | Acute Contact | LD50 | > 100 µ g/bee | [1] |
| Honeybee (Apis mellifera) | Acute Oral | LD50 | > 100 µ g/bee | [1] |
| Earthworm | Not Specified | LC50 | > 1000 mg/kg soil |
Experimental Protocols
The ecotoxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the results.
Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
This test is designed to determine the median lethal dose (LD50) of a substance to birds after a single oral administration.
-
Test Species: Typically, a gallinaceous species like the Bobwhite quail (Colinus virginianus) or a waterfowl species like the Mallard duck (Anas platyrhynchos) is used.
-
Test Substance Administration: The test substance is administered orally, usually via gavage, to birds that have been fasted.
-
Dose Levels: A range of dose levels is used to determine a dose-response relationship. A control group receives the vehicle only.
-
Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days after dosing.
-
Endpoint: The primary endpoint is the LD50, calculated using appropriate statistical methods.
Fish Acute Toxicity Test (based on OECD Guideline 203)
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Species: Common test species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Carp (Cyprinus carpio).
-
Test Conditions: The test can be conducted under static, semi-static, or flow-through conditions. Fish are exposed to the test substance in water for 96 hours.
-
Concentrations: A series of concentrations of the test substance are tested, along with a control group.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The main endpoint is the LC50, the concentration lethal to 50% of the test fish.
Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.
-
Test Organism: Young daphnids (less than 24 hours old) are used.
-
Test Conditions: The test is typically a 48-hour static test. Daphnids are exposed to the test substance in a defined medium.
-
Concentrations: A range of concentrations and a control are used.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The primary endpoint is the EC50, the concentration that causes immobilisation in 50% of the daphnids.
Honeybee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 and 213)
These tests determine the acute toxicity of a substance to honeybees through direct contact and oral ingestion.
-
Test Organism: Adult worker honeybees (Apis mellifera) are used.
-
Acute Contact Test (OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.
-
Acute Oral Test (OECD 213): Bees are fed a sucrose solution containing the test substance.
-
Dose Levels: A range of doses is tested for both exposure routes.
-
Observation Period: Mortality and any behavioral abnormalities are observed for at least 48 hours, and can be extended to 96 hours.
-
Endpoint: The LD50, the dose lethal to 50% of the bees, is calculated for both contact and oral exposure.
Earthworm Acute Toxicity Test (based on OECD Guideline 207)
This test evaluates the acute toxicity of a substance to earthworms in artificial soil.
-
Test Species: The compost worm Eisenia fetida is a commonly used species.
-
Test Conditions: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days.
-
Concentrations: A range of concentrations in soil and a control are tested.
-
Observations: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in behavior and body weight, are also recorded.
-
Endpoint: The LC50, the concentration in soil that is lethal to 50% of the earthworms, is determined.
Visualizations
The following diagrams illustrate typical experimental workflows for assessing the ecotoxicity of a substance like this compound.
References
Fenpyrazamine: A Technical Guide to its Translaminar and Preventive Fungicidal Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpyrazamine is a novel aminopyrazolinone fungicide developed by Sumitomo Chemical Co., Ltd. It demonstrates exceptional efficacy against a range of plant pathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold. This technical guide provides an in-depth analysis of the translaminar and preventive activities of this compound, offering detailed insights into its mode of action, quantitative efficacy data, and the experimental protocols used for its evaluation. This compound's unique properties, including its ability to move through leaf tissue and provide long-lasting protection, make it a valuable tool in modern crop protection strategies.
Introduction
This compound represents a significant advancement in the control of economically important plant diseases such as gray mold, stem rot, and brown rot in a variety of fruits and vegetables.[1][2] Its novel aminopyrazolinone structure distinguishes it from existing agricultural chemicals.[1][2] A key attribute of this compound is its dual action: potent preventive activity and effective translaminar movement. This combination ensures comprehensive protection of plant tissues, even in areas not directly covered by the spray application. This guide synthesizes available technical data to serve as a comprehensive resource for researchers and professionals in the field of crop protection and fungicide development.
Mode of Action: Inhibition of Ergosterol Biosynthesis
This compound's fungicidal activity stems from its targeted inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes.[1][2] Specifically, this compound targets and inhibits the enzyme 3-keto reductase (ERG27).[1][2] This inhibition disrupts the conversion of 3-keto sterols to 3-hydroxy sterols, a crucial step in the C-4 demethylation of lanosterol, leading to an accumulation of toxic intermediate sterols and a depletion of ergosterol. The ultimate consequence is a loss of fungal cell membrane function and integrity, which in turn inhibits germ tube elongation and mycelial growth.[2][3] While this compound does not inhibit spore germination, it causes notable swelling of the germ tubes, a morphological change characteristic of sterol biosynthesis inhibitors (SBIs).[2]
Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
Quantitative Data on Fungicidal Efficacy
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | EC50 (mg/L) |
| Botrytis cinerea | 0.02[1][2] |
| Sclerotinia sclerotiorum | 0.1[1][2] |
| Monilinia laxa | 0.02[1][2] |
Table 2: Preventive and Translaminar Activity against Botrytis cinerea on Cucumber
| Activity Type | Concentration (as a fraction of registered concentration) | Disease Control (%) |
| Preventive | 1/16 | 100[1] |
| Translaminar | 1/16 | >80[1][2] |
Table 3: Field Trial Efficacy against Gray Mold
| Crop | Location | Disease Control (%) |
| Grapes | Italy | >90[1][2] |
| Eggplant | Japan | >80[1] |
Table 4: Efficacy against Brown Rot on Nectarines
| Crop | Location | Disease Control (%) |
| Nectarines | Italy | >80[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.
In Vitro Antifungal Activity Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.
-
Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone) and serially diluted to achieve a range of test concentrations.
-
Plate Preparation: The this compound dilutions are incorporated into the molten PDA to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.
-
Inoculation: Mycelial plugs (typically 5 mm in diameter) from the actively growing margin of a fungal culture are placed in the center of the PDA plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the dose-response data.
Preventive Activity Assay (Cucumber)
This assay evaluates the ability of this compound to prevent infection by Botrytis cinerea on cucumber leaves.
-
Plant Material: Cucumber plants (e.g., Cucumis sativus) are grown in a greenhouse until they reach the 2-3 true leaf stage.
-
Fungicide Application: this compound is formulated as a sprayable solution at various concentrations. The adaxial (upper) surface of the cucumber leaves is sprayed until runoff. The plants are then allowed to dry.
-
Inoculation: One day after the fungicide application, the treated leaves are inoculated with a conidial suspension of B. cinerea (e.g., 1 x 10^6 conidia/mL).
-
Incubation: The plants are placed in a high-humidity chamber (e.g., >95% RH) at a suitable temperature (e.g., 20°C) to promote infection and disease development.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), the disease severity is assessed by measuring the lesion diameter or the percentage of leaf area affected.
-
Efficacy Calculation: The percentage of disease control is calculated using the formula: (% Control) = [1 - (Disease Severity in Treated / Disease Severity in Untreated Control)] x 100.
Translaminar Activity Assay (Cucumber)
This protocol assesses the movement of this compound from the treated side of a leaf to the untreated side to control fungal infection.
-
Plant Material: Cucumber plants are grown as described for the preventive activity assay.
-
Fungicide Application: A solution of this compound is carefully applied to the abaxial (lower) surface of the cucumber leaves, ensuring no contact with the adaxial surface.
-
Inoculation: One day following the fungicide treatment, the untreated adaxial leaf surface is inoculated with a conidial suspension of B. cinerea.
-
Incubation and Assessment: The plants are incubated, and the disease is assessed as described in the preventive activity protocol. The level of disease control on the untreated surface indicates the translaminar activity of the fungicide.
Below is a workflow diagram for the translaminar activity assay.
Field Trials
The performance of this compound under real-world conditions has been validated through numerous field trials.
Gray Mold on Grapes (Italy)
-
Trial Design: Field trials were conducted in Italian vineyards with a history of gray mold incidence.
-
Application: this compound was applied as a foliar spray at different growth stages of the grapevines.
-
Assessment: The incidence and severity of gray mold on grape bunches were evaluated at harvest.
-
Results: this compound demonstrated high efficacy, with over 90% disease control compared to untreated plots.[1][2]
Gray Mold on Eggplant (Japan)
-
Trial Conditions: The trial was conducted under curative conditions with a high incidence of gray mold.
-
Application: this compound was applied to eggplant crops after the initial observation of disease symptoms.
-
Assessment: The percentage of diseased fruit was recorded.
-
Results: this compound provided greater than 80% disease control, even under severe disease pressure.[1]
Below is a diagram illustrating the logical relationship in a preventive fungicide field trial.
Conclusion
This compound's robust performance is attributed to its unique mode of action, excellent preventive capabilities, and significant translaminar activity. By inhibiting 3-keto reductase in the ergosterol biosynthesis pathway, it provides a powerful and specific fungicidal effect. The quantitative data from both laboratory and field studies consistently demonstrate its high efficacy in controlling key fungal diseases. The detailed experimental protocols provided in this guide offer a framework for further research and comparative studies. This compound stands as a testament to the ongoing innovation in fungicide development, offering a valuable solution for integrated pest management programs and sustainable agriculture.
References
Fenpyrazamine's Mode of Action on Botrytis cinerea Germ Tube Elongation: A Technical Guide
Introduction
Botrytis cinerea, the causative agent of gray mold disease, is a formidable fungal pathogen responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide. The economic impact of this necrotrophic fungus necessitates the development and understanding of effective control strategies. Fenpyrazamine, a novel aminopyrazolinone fungicide developed by Sumitomo Chemical Co., Ltd., has demonstrated high efficacy against B. cinerea, including strains resistant to other fungicides. This technical guide provides an in-depth examination of the mode of action of this compound, with a specific focus on its impact on the critical developmental stage of germ tube elongation in Botrytis cinerea.
Primary Mode of Action: Inhibition of Ergosterol Biosynthesis
The primary molecular target of this compound in Botrytis cinerea is the 3-keto reductase enzyme (EC 1.1.1.144), a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
This compound directly inhibits the activity of 3-keto reductase, thereby disrupting the conversion of 3-dehydro-4-methyl-zymosterol to 4-alpha-methyl-zymosterol-4-carboxylate. This blockage leads to a depletion of ergosterol and an accumulation of upstream sterol intermediates, which can be toxic to the fungal cell. The inhibition of this specific step in the sterol biosynthesis pathway is a key differentiator from other sterol biosynthesis inhibitors (SBIs) like azoles, which target the 14α-demethylase enzyme.
Phenotypic Effects on Botrytis cinerea Germ Tube Elongation
The inhibition of ergosterol biosynthesis by this compound has profound consequences for the morphology and development of Botrytis cinerea, particularly during the initial stages of infection.
-
Inhibition of Germ Tube Elongation: While this compound does not inhibit the initial germination of B. cinerea conidia, it strongly suppresses the subsequent elongation of the germ tube. This is a critical fungistatic effect, as the germ tube is essential for host surface exploration and penetration.
-
Morphological Aberrations: Treated germ tubes exhibit distinct morphological changes, most notably abnormal swelling and branching. This phenotype is characteristic of ergosterol biosynthesis inhibitors and is a direct result of the compromised integrity and function of the fungal cell membrane. The lack of proper ergosterol distribution disrupts the polarized growth necessary for normal hyphal extension.
Quantitative Data on this compound Efficacy
The efficacy of this compound against Botrytis cinerea has been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Antifungal Activity of this compound against Botrytis cinerea
| Assay Type | Parameter | Value (mg/L) | Reference |
| Mycelial Growth | EC50 | ~0.02 | |
| Germ Tube Elongation | Strong Inhibition | 0.2 | |
| 3-keto reductase Inhibition | IC50 | 0.03 (0.15 µM) |
Table 2: Comparative Efficacy of this compound on Botrytis cinerea Germination and Mycelial Growth
| Fungicide | Mycelial Growth EC50 (µg/ml) | Germination Inhibition at 10 µg/ml (%) | Reference |
| This compound | 0.9 | 23 | |
| Fludioxonil | < 0.1 | 91 | |
| Tebuconazole | Not reported | 80 | |
| Iprodione | Not reported | 96 | |
| Boscalid | Not reported | 99 | |
| Pyrimethanil | 50 | 7 |
Experimental Protocols
Protocol for Botrytis cinerea Germ Tube Elongation Assay
This protocol details a method for the quantitative assessment of this compound's effect on B. cinerea germ tube elongation.
1. Fungal Isolate and Culture Preparation:
- Use a wild-type, fungicide-sensitive isolate of Botrytis cinerea.
- Culture the isolate on Potato Dextrose Agar (PDA) at 20-22°C under a 12-hour photoperiod for 10-14 days to induce sporulation.
2. Conidia Harvesting and Suspension Preparation:
- Flood the surface of the sporulating culture with sterile distilled water containing 0.01% (v/v) Tween 80 to reduce conidial clumping.
- Gently scrape the surface with a sterile glass rod to dislodge the conidia.
- Filter the conidial suspension through two layers of sterile cheesecloth to remove mycelial fragments.
- Centrifuge the suspension at 3,000 x g for 5 minutes, discard the supernatant, and resuspend the conidial pellet in sterile distilled water. Repeat this washing step twice.
- Determine the conidial concentration using a hemocytometer and adjust to a final concentration of 1 x 105 conidia/mL in a suitable germination medium (e.g., Potato Dextrose Broth or a minimal medium supplemented with a carbon source).
3. Fungicide Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Prepare a serial dilution of this compound in the germination medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects germination (typically ≤ 0.5% v/v).
4. Incubation:
- Dispense 100 µL of each fungicide dilution into the wells of a 96-well microtiter plate.
- Add 100 µL of the conidial suspension to each well.
- Incubate the plate at 20-22°C in the dark for 12-18 hours.
5. Microscopic Analysis and Data Collection:
- After incubation, add a drop of lactophenol cotton blue to a sample from each well to stop further growth and stain the germ tubes.
- Using a light microscope at 400x magnification, observe at least 100 conidia per replicate for each treatment.
- For each germinated conidium, measure the length of the longest germ tube using an ocular micrometer.
- Calculate the average germ tube length for each treatment.
6. Data Analysis:
- Calculate the percentage of germ tube elongation inhibition for each this compound concentration relative to the solvent-only control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Perform a non-linear regression analysis (e.g., log-probit or four-parameter logistic regression) to determine the EC50 value (the effective concentration that inhibits germ tube elongation by 50%).
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Downstream Effects and Signaling Pathways
The disruption of ergosterol biosynthesis by this compound triggers a cascade of downstream cellular events that culminate in the inhibition of germ tube elongation and morphological deformities. While the precise signaling pathways in B. cinerea are still under investigation, the following represents a plausible model based on the known roles of ergosterol in fungal biology.
Ergosterol is not only a structural component of the plasma membrane but is also enriched in specific microdomains, often referred to as lipid rafts. These rafts are critical for the proper localization and function of many membrane-associated proteins, including those involved in cell signaling and polarized growth.
The depletion of ergosterol and the accumulation of aberrant sterol intermediates likely lead to:
-
Disorganization of Lipid Rafts: This would disrupt the spatial organization of key signaling proteins.
-
Impaired Signal Transduction: Signaling cascades that are dependent on membrane integrity and lipid raft function, such as those involving small GTPases (e.g., Rho and Cdc42) that regulate cytoskeletal dynamics and polarity, would be compromised.
-
Defective Vesicle Trafficking: The delivery of new membrane material and cell wall synthesizing enzymes to the growing hyphal tip is a highly regulated process. Disruption of the plasma membrane composition can impair vesicle fusion and exocytosis, thereby halting polarized growth.
-
Activation of Cell Wall Integrity (CWI) Pathway: The cell may perceive the membrane stress as a form of cell wall damage, leading to the activation of the CWI signaling pathway. While this is a compensatory response, chronic activation can be detrimental.
Mechanisms of Resistance
The development of fungicide resistance is a significant concern in the management of B. cinerea. For this compound, several resistance mechanisms have been identified:
-
Target Site Modification: Point mutations in the erg27 gene, which encodes the 3-keto reductase enzyme, can reduce the binding affinity of this compound, leading to decreased sensitivity.
-
Cross-Resistance: this compound exhibits cross-resistance with fenhexamid, another hydroxyanilide fungicide that also targets 3-keto reductase.
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can lead to the active efflux of this compound from the fungal cell, reducing its intracellular concentration and efficacy. This is a common mechanism of multidrug resistance (MDR).
Conclusion
This compound is a potent inhibitor of Botrytis cinerea germ tube elongation, a critical stage in the fungal infection process. Its mode of action is the specific inhibition of the 3-keto reductase enzyme within the ergosterol biosynthesis pathway. This leads to a depletion of essential ergosterol, compromising cell membrane integrity and function. The resulting disruption of cellular signaling and polarized growth manifests as a strong inhibition of germ tube elongation and characteristic morphological abnormalities. A thorough understanding of this mode of action is crucial for the effective and sustainable use of this compound in the management of gray mold disease and for the development of strategies to mitigate the evolution of resistance.
Methodological & Application
Application Note & Protocol: Preparation of Fenpyrazamine Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed for the control of various fungal diseases in agricultural crops.[1][2] It functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the 3-keto reductase enzyme in the ergosterol biosynthetic pathway of fungi.[1][3] This mode of action disrupts the integrity of the fungal cell membrane, leading to effective control of pathogens such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).[2][3] Accurate quantification of this compound in various matrices is crucial for residue analysis, quality control, and research purposes.[4] This document provides a detailed protocol for the preparation of a this compound analytical standard, along with relevant physicochemical data and analytical methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the solubility and stability of the compound, which are critical factors in the preparation of accurate analytical standards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name (IUPAC) | S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate | [2] |
| CAS Number | 473798-59-3 | [5] |
| Molecular Formula | C17H21N3O2S | [2][5] |
| Molecular Weight | 331.43 g/mol | [2][5] |
| Physical State | Solid (at 25 °C) | [2] |
| Melting Point | 116.4 °C | [2] |
| Vapor Pressure | 2.89 × 10⁻⁸ Pa (at 25 °C) | [2] |
| Solubility (at 20 °C) | Water: 20.4 mg/L | [1][2] |
| Hexane: 902 mg/L | [1] | |
| Toluene: 112,978 mg/L (113 g/L) | [1][6] | |
| Ethyl acetate: >250 g/L | [1] | |
| Acetone: >250 g/L | [1] | |
| Methanol: >250 g/L | [1] | |
| Soluble in DMSO | [5] | |
| Octanol-water partition coefficient (log Pow) | 3.52 (at 25 °C) | [2] |
Experimental Protocols
Materials and Equipment
-
This compound reference standard (purity ≥98.0%)[7]
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized water
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC-UVD or LC-MS/MS system
Preparation of Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small volume of acetonitrile (approximately 5 mL) to the flask.
-
Gently swirl the flask to dissolve the standard. If necessary, sonicate for 5-10 minutes in an ultrasonic bath to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
This solution is the 1000 µg/mL stock standard. Store in a tightly sealed, light-protected container at 2-10 °C.[7] For long-term storage (months to years), store at -20°C.[5]
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile or the mobile phase used for analysis. A typical linear range for this compound analysis is between 0.1 and 5.0 µg/mL.[8][9]
Example Dilution Series:
-
5.0 µg/mL: Pipette 50 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen diluent.
-
1.0 µg/mL: Pipette 10 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen diluent.
-
0.5 µg/mL: Pipette 500 µL of the 5.0 µg/mL working standard into a 5 mL volumetric flask and dilute to volume with the chosen diluent.
-
0.1 µg/mL: Pipette 100 µL of the 5.0 µg/mL working standard into a 5 mL volumetric flask and dilute to volume with the chosen diluent.
Before injection into the analytical instrument, filter all working standard solutions through a 0.22 µm syringe filter.
Analytical Methodology
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are suitable methods for the quantification of this compound.[8][9][10][11]
HPLC-UVD Method
A validated HPLC-UVD method for the determination of this compound in agricultural products has been developed.[8][9] The general procedure involves extraction with acetonitrile, partitioning with dichloromethane, and purification using a silica solid-phase extraction (SPE) cartridge.[8][9]
LC-MS/MS Method
For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This technique is particularly useful for analyzing complex matrices.[10][11] The method typically involves monitoring two transition ions for this compound for quantification and confirmation.[11]
Diagrams
Caption: Experimental workflow for this compound analytical standard preparation and analysis.
Caption: Simplified signaling pathway showing the mode of action of this compound.
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. r4p-inra.fr [r4p-inra.fr]
- 3. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. medkoo.com [medkoo.com]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. 473798-59-3・this compound Standard・069-06171[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an analytical method for fungicide this compound determination in agricultural products by HPLC-UVD -Analytical Science and Technology [koreascience.kr]
- 10. fao.org [fao.org]
- 11. epa.gov [epa.gov]
Application Note: Analysis of Fenpyrazamine Residue by HPLC-UVD
Introduction
Fenpyrazamine is a pyrazole fungicide used to control various fungal diseases in crops such as grapes, peaches, and mandarins.[1][2] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet-Visible Diode Array Detection (HPLC-UVD) method for the quantitative analysis of this compound residues.
Principle
This method involves the extraction of this compound from the sample matrix using acetonitrile, followed by a liquid-liquid partitioning cleanup with dichloromethane to remove polar interferences. Further purification is achieved using a silica-based solid-phase extraction (SPE) cartridge. The purified extract is then analyzed by reversed-phase HPLC with UVD detection. Quantification is performed using an external standard calibration.
Method Validation
The presented method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Linearity
The method demonstrates excellent linearity over a concentration range of 0.1 to 5.0 µg/mL, with a correlation coefficient (r) of 0.999.[1][2]
Limits of Detection and Quantification
The limits of detection and quantification are crucial for determining the sensitivity of the method.
| Parameter | Value (mg/L) |
| Limit of Detection (LOD) | 0.01[1] |
| Limit of Quantification (LOQ) | 0.05[1] |
Recovery
The accuracy of the method was evaluated through recovery studies at different spiking levels in various agricultural matrices.
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.05 | 71.8 - 102.7[1][2] | 0.1 - 7.3[1] |
| 0.5 | 71.8 - 102.7[1][2] | 0.1 - 7.3[1] |
| 5.0 | 71.8 - 102.7[1][2] | 0.1 - 7.3[1] |
Experimental Protocols
Sample Preparation
a. Extraction:
-
Homogenize a representative 10 g sample of the agricultural product.
-
Add 20 mL of acetonitrile to the homogenized sample in a centrifuge tube.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the acetonitrile supernatant.
b. Liquid-Liquid Partitioning:
-
Transfer the acetonitrile extract to a separatory funnel.
-
Add 20 mL of dichloromethane and 100 mL of water.
-
Shake gently for 5 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the lower dichloromethane layer.
-
Repeat the partitioning with a fresh 20 mL portion of dichloromethane.
-
Combine the dichloromethane extracts.
c. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of a hexane/acetone mixture (95:5 v/v).
-
Load the combined dichloromethane extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of the hexane/acetone mixture to remove interferences.
-
Elute the this compound with 10 mL of a hexane/acetone mixture (80:20 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
HPLC-UVD Analysis
a. Instrumental Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UVD Wavelength | 274 nm |
b. Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
c. Sample Analysis: Inject the reconstituted sample extract into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Workflow Diagram
References
Application Note: Quantification of Fenpyrazamine in Agricultural Products by LC-MS/MS
Abstract
This application note presents a detailed and robust method for the quantification of the fungicide Fenpyrazamine in a variety of agricultural products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, including sample preparation using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized chromatographic separation, and specific mass spectrometric parameters for the sensitive and selective detection of this compound. This method is suitable for researchers, scientists, and professionals in the fields of food safety, agricultural science, and drug development who require a reliable analytical procedure for monitoring this compound residues.
Introduction
This compound is a pyrazole fungicide used to control various fungal diseases in fruits and vegetables, such as gray mold and sclerotinia rot.[1] Its application in agriculture necessitates the development of sensitive and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[2][3]
This protocol provides a step-by-step guide for the quantification of this compound, leveraging a modified QuEChERS sample extraction and cleanup, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate |
| Molecular Formula | C₁₇H₂₁N₃O₂S |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 473798-59-3 |
Experimental Protocol
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined sample preparation process that involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[4] The following protocol is a general guideline and can be adapted based on the specific matrix. The EN 15662 (citrate-buffered) method is often recommended to protect base-sensitive pesticides.[5]
a) Extraction:
-
Homogenize a representative sample of the agricultural product (e.g., fruit, vegetable).
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of reagent water and allow to rehydrate for 30 minutes before proceeding.[5]
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the EN 15662 extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[5]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
b) Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.
-
The choice of d-SPE sorbent depends on the sample matrix:
-
General Fruits and Vegetables: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Pigmented Fruits and Vegetables (e.g., spinach, berries): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg graphitized carbon black (GCB) or a suitable carbon-based sorbent.[4]
-
High-Fat Commodities (e.g., avocado): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[6]
-
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions:
A C18 reversed-phase column is recommended for the separation of this compound.
| Parameter | Recommended Condition |
| Column | YMC ODS C18, 3.0 x 100 mm, 3 µm particle size (or equivalent) |
| Mobile Phase A | 0.05% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
b) Mass Spectrometry (MS) Conditions:
The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
c) Multiple Reaction Monitoring (MRM) Parameters for this compound:
The following MRM transitions have been reported for the quantification and confirmation of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 331.8 | 229.9 | 0.1 | 30 | 20 |
| This compound (Qualifier) | 331.8 | 188.9 | 0.1 | 30 | 35 |
Note: Collision energies are starting points and should be optimized for the specific instrument used. Optimization can be performed by infusing a standard solution of this compound and varying the collision energy to maximize the signal intensity of the product ions.
Method Validation and Data Presentation
Method validation should be performed according to established guidelines (e.g., SANCO/12682/2019) to ensure the reliability of the results. Key validation parameters are summarized in the table below, with typical expected values based on published data.[1]
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.02 - 0.05 mg/kg[1] |
| Accuracy (Recovery) | 70 - 120%[1] |
| Precision (RSD) | < 20%[1] |
Quantitative Data Summary
The following table structure should be used to present quantitative results from sample analysis.
| Sample ID | Matrix | This compound Concentration (mg/kg) | Recovery (%) | RSD (%) |
| Sample 1 | Apple | 0.045 | 95 | 5.2 |
| Sample 2 | Grape | < LOQ | N/A | N/A |
| Sample 3 | Tomato | 0.12 | 102 | 3.8 |
| ... | ... | ... | ... | ... |
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in agricultural products. The use of the QuEChERS method for sample preparation ensures high-throughput and efficient extraction, while the specificity of tandem mass spectrometry allows for accurate measurement even in complex food matrices. Proper method validation is crucial to ensure the quality and reliability of the analytical data. This protocol serves as a comprehensive guide for laboratories involved in pesticide residue monitoring and food safety analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. QuEChERS: About the method [quechers.eu]
- 6. nucleus.iaea.org [nucleus.iaea.org]
Application Notes and Protocols: In Vitro Antifungal Assay of Fenpyrazamine against Botrytis cinerea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenpyrazamine is a novel fungicide demonstrating potent and specific activity against Botrytis cinerea, the causal agent of gray mold disease in a wide range of crops. Understanding its in vitro antifungal properties is crucial for effective disease management strategies and the development of new fungicidal agents. These application notes provide a summary of the quantitative data on this compound's efficacy and detailed protocols for its in vitro evaluation against B. cinerea.
Data Presentation
The antifungal activity of this compound against Botrytis cinerea has been evaluated through various in vitro assays, primarily focusing on mycelial growth, spore germination, and germ tube elongation. The data presented below is a summary of findings from multiple studies.
Mycelial Growth Inhibition
This compound exhibits significant inhibitory effects on the mycelial growth of B. cinerea. The half-maximal effective concentration (EC50) values are consistently low, indicating high potency.
| Parameter | Value (mg/L or µg/mL) | Reference(s) |
| Average EC50 | 0.020 ± 0.0097 mg/L | [1][2] |
| EC50 Range | 0.0125 - 0.025 mg/L | [1][2] |
| EC50 | ~0.02 mg/L | [3] |
| EC50 | 0.9 µg/mL | [1] |
Note: 1 mg/L is equivalent to 1 µg/mL.
Spore Germination and Germ Tube Elongation Inhibition
A key characteristic of this compound's mode of action is its differential effect on spore germination and subsequent germ tube development. While it does not inhibit the initial germination of conidia, it strongly inhibits the elongation of the germ tube.[3][4][5] This leads to morphological changes in the germ tubes, such as swelling.[3][5]
| Assay | This compound Concentration (mg/L) | Inhibition (%) | Reference(s) |
| Spore Germination | Not specified | No inhibition | [3][5] |
| Germ Tube Elongation | 0.1 | 75.5 | [5] |
| Germ Tube Elongation | 0.2 | 86.3 | [5] |
| Germ Tube Elongation | 0.5 | 92.4 | [5] |
Experimental Protocols
The following are detailed protocols for conducting in vitro antifungal assays of this compound against Botrytis cinerea.
Mycelial Growth Inhibition Assay (Poisoned Agar Technique)
This protocol determines the effect of this compound on the vegetative growth of B. cinerea.
Materials:
-
Botrytis cinerea pure culture
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (technical grade, dissolved in a suitable solvent like DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator set at 20-25°C
-
Sterile water or solvent for control
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50°C in a water bath.
-
This compound Incorporation: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., a dilution series from 0.005 to 50 mg/L). For the control plates, add an equivalent volume of the solvent used for the stock solution.
-
Pouring Plates: Gently swirl the flasks to ensure homogenous mixing of this compound and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify completely.
-
Inoculation: From the growing edge of an actively growing B. cinerea culture (typically 3-5 days old), take mycelial plugs using a sterile cork borer.
-
Incubation: Place a single mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Data Collection: Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelial growth in the control plates has reached a significant portion of the plate. Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control plates and DT is the average diameter of the colony in the treated plates.
-
-
The EC50 value can be determined by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a probit analysis.
-
Spore Germination and Germ Tube Elongation Assay
This protocol assesses the impact of this compound on the early stages of fungal development.
Materials:
-
Botrytis cinerea culture sporulating (10-14 days old)
-
Sterile distilled water with a surfactant (e.g., 0.01% Tween 80)
-
Potato Dextrose Broth (PDB) or a suitable germination medium
-
This compound stock solution
-
Microscope slides or multi-well plates
-
Hemocytometer
-
Microscope
-
Incubator set at 18-25°C
Procedure:
-
Spore Suspension Preparation: Flood a sporulating B. cinerea culture with a small volume of sterile distilled water containing a surfactant. Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.
-
Filtration and Quantification: Filter the resulting suspension through several layers of sterile cheesecloth or glass wool to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.
-
Treatment Preparation: In sterile microcentrifuge tubes or wells of a multi-well plate, prepare a dilution series of this compound in the germination medium. Include a control with only the medium and solvent.
-
Inoculation: Add the spore suspension to each treatment tube/well to the final desired spore concentration.
-
Incubation: Incubate the slides or plates in a humid chamber at 18-25°C for 12-24 hours.
-
Data Collection:
-
Spore Germination: Using a microscope, observe at least 100 spores per replicate. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter. Calculate the percentage of germination.
-
Germ Tube Elongation: For germinated spores, measure the length of the germ tube using an ocular micrometer.
-
-
Analysis:
-
Calculate the percentage inhibition of spore germination and germ tube elongation compared to the control.
-
Determine the EC50 value for germ tube elongation as described for the mycelial growth assay.
-
Mandatory Visualization
Experimental Workflow for In Vitro Antifungal Assays
Caption: Workflow for in vitro antifungal assays of this compound.
Proposed Signaling Pathway of this compound Action in Botrytis cinerea
This compound's mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, it targets the enzyme 3-keto reductase, which is encoded by the ERG27 gene.[1][3] This inhibition disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.
Caption: this compound inhibits 3-keto reductase in the ergosterol pathway.
References
- 1. Sensitivity of Botrytis cinerea to this compound in Japan and its disease control efficacy against the low-sensitive isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frac.info [frac.info]
- 3. researchgate.net [researchgate.net]
- 4. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Botrytis cinerea Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mycelial Growth Inhibition Assay Using Fenpyrazamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1][2] It is a potent inhibitor of fungal growth, particularly effective against species from the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot).[1][3] The primary mode of action of this compound is the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway.[1][4][5] This disruption of ergosterol production, a vital component of fungal cell membranes, leads to impaired cell membrane integrity and ultimately inhibits fungal growth.[4]
These application notes provide a detailed protocol for conducting a mycelial growth inhibition assay to evaluate the efficacy of this compound against various fungal pathogens. The included data and visualizations will aid researchers in understanding its antifungal activity and mechanism of action.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
This table summarizes the half-maximal effective concentration (EC50) values of this compound against various plant pathogenic fungi, demonstrating its high efficacy, particularly against members of the Sclerotiniaceae family.
| Fungal Species | Common Name | EC50 (mg/L) | Reference |
| Botrytis cinerea | Gray Mold | ~0.02 - 0.03 | [1][3] |
| Sclerotinia sclerotiorum | Stem Rot | 0.1 - 0.11 | [1][3] |
| Monilinia laxa | Brown Rot | ~0.02 | [1] |
| Monilia fructicola | Brown Rot | 0.02 | [3] |
| Pseudocercosporella herpotrichoides | Eyespot | - | [3] |
Table 2: Inhibition of Botrytis cinerea Germ Tube Elongation by this compound
This table illustrates the dose-dependent inhibitory effect of this compound on the germ tube elongation of Botrytis cinerea. While this compound does not inhibit spore germination, it significantly hampers the subsequent growth of the germ tube.[1][2][3]
| This compound Concentration (mg/L) | Inhibition of Germ Tube Elongation (%) | Reference |
| 0.1 | 75.5 | [2] |
| 0.2 | 86.3 | [2] |
| 0.5 | 92.4 | [2] |
Experimental Protocols
Mycelial Growth Inhibition Assay Protocol
This protocol details the steps to assess the in vitro antifungal activity of this compound by measuring the inhibition of mycelial growth on an agar medium.
1. Materials
-
This compound (technical grade)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm diameter)
-
Fungal cultures of interest (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm diameter)
-
Incubator (set to 18-25°C)
-
Micropipettes and sterile tips
-
Laminar flow hood
-
Ruler or calipers
2. Preparation of this compound Stock Solution
-
Dissolve a known weight of technical grade this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 g/L).
-
Ensure the this compound is completely dissolved. This stock solution can be stored at 4°C for short periods.
3. Preparation of this compound-Amended Media
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the molten PDA to cool to approximately 50-55°C in a water bath.
-
Under sterile conditions in a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.005, 0.01, 0.02, 0.05, 0.1, 0.5 mg/L).
-
For the control plates, add an equivalent volume of DMSO without this compound to the PDA.
-
Mix the amended PDA thoroughly by swirling the flask.
-
Pour approximately 20 mL of the PDA into each sterile Petri dish and allow it to solidify.
4. Fungal Inoculation
-
From the margin of an actively growing fungal culture (typically 5-7 days old), take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, with the mycelium side down, in the center of each PDA plate (both this compound-amended and control plates).
5. Incubation
-
Seal the Petri dishes with parafilm.
-
Incubate the plates at a suitable temperature for the specific fungus (e.g., 18°C for Botrytis cinerea) in the dark.[2][3]
6. Data Collection and Analysis
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average diameter for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where:
-
DC is the average diameter of the fungal colony on the control plate.
-
DT is the average diameter of the fungal colony on the this compound-amended plate.
-
-
-
Determine the EC50 value, which is the concentration of this compound that inhibits mycelial growth by 50%, by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by this compound
Caption: this compound inhibits 3-keto reductase in the ergosterol biosynthesis pathway.
Experimental Workflow: Mycelial Growth Inhibition Assay
Caption: Workflow for the mycelial growth inhibition assay.
Concluding Remarks
This compound demonstrates significant and specific inhibitory activity against key plant pathogenic fungi by targeting the ergosterol biosynthesis pathway. The provided protocols and data serve as a valuable resource for researchers investigating the antifungal properties of this compound and for professionals in the development of new fungicidal agents. The mycelial growth inhibition assay is a fundamental and reliable method for quantifying the in vitro efficacy of antifungal compounds like this compound.
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. r4p-inra.fr [r4p-inra.fr]
- 4. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]
- 5. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spore Germination and Germ Tube Elongation Assay with Fenpyrazamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed to combat a range of phytopathogenic fungi.[1][2] Its primary mode of action is the inhibition of the 3-keto reductase enzyme, a critical component in the ergosterol biosynthesis pathway of fungi.[1][2][3] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to effective control of pathogens such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).[1][3]
A key characteristic of this compound's fungicidal action is that it does not inhibit the initial germination of fungal spores.[1][4][5] Instead, its significant impact is observed in the subsequent developmental stage: the elongation of the germ tube.[1][4][5] Treatment with this compound leads to a marked inhibition of germ tube elongation and induces morphological abnormalities, specifically swelling of the germ tubes.[1][4][5] These application notes provide a detailed protocol for assessing the effect of this compound on fungal spore germination and, more critically, on germ tube elongation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various fungal species, focusing on its high efficacy in inhibiting germ tube elongation and mycelial growth.
Table 1: Inhibition of Germ Tube Elongation of Botrytis cinerea by this compound [3][5]
| This compound Concentration (mg a.i./L) | Inhibition of Germ Tube Elongation (%) |
| 0.5 | 92.4 |
| 0.2 | 86.3 |
| 0.1 | 75.5 |
| Untreated Control | 0 |
| Data based on incubation on Potato Dextrose Agar (PDA) for 18 hours at 18°C.[3][5] |
Table 2: Antifungal Activity of this compound (EC50 values) [1]
| Fungal Species | EC50 (mg/L) |
| Botrytis cinerea | 0.020 |
| Sclerotinia sclerotiorum | 0.1 |
| Monilinia laxa | 0.02 |
| Botrytis allii | 0.030 |
| EC50 values were determined based on mycelial growth inhibition on PDA plates.[1] |
Experimental Protocols
This section details the methodology for conducting a spore germination and germ tube elongation assay to evaluate the efficacy of this compound. Botrytis cinerea is used as a model organism in this protocol.
Protocol 1: In Vitro Assay for Spore Germination and Germ Tube Elongation
Objective: To qualitatively and quantitatively assess the effect of this compound on the spore germination and germ tube elongation of Botrytis cinerea.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Botrytis cinerea culture (10-14 days old, grown on PDA)
-
Potato Dextrose Agar (PDA)
-
Sterile distilled water
-
Sterile glass slides and coverslips
-
Microscope
-
Hemocytometer or spectrophotometer
-
Sterile petri dishes
-
Incubator set to 18°C
Procedure:
-
Preparation of Fungal Spore Suspension:
-
Flood a mature culture of Botrytis cinerea with a small volume (e.g., 10 mL) of sterile distilled water.
-
Gently scrape the surface of the culture with a sterile loop or spreader to dislodge the conidia.
-
Filter the resulting suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer or by measuring absorbance with a spectrophotometer. Keep the spore suspension on ice.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create working solutions that will yield the desired final concentrations in the agar (e.g., 0.1, 0.2, 0.5 mg/L).
-
Prepare a DMSO-only control to account for any solvent effects.
-
-
Preparation of Treated Agar Plates:
-
Autoclave PDA and cool it to approximately 50-55°C in a water bath.
-
Add the appropriate volume of this compound working solution or DMSO control to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the treated PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Microscopic Examination and Data Collection:
-
After the incubation period, cut a small block of agar from each plate and place it on a microscope slide with a drop of water and a coverslip.
-
Observe the spores under a microscope at 400x magnification.
-
Spore Germination Assessment: Count a minimum of 100 spores per replicate. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter. Calculate the percentage of germination. (Note: this compound is not expected to inhibit this step).[1][4][5]
-
Germ Tube Elongation Measurement: For germinated spores, measure the length of the germ tube using an ocular micrometer. Measure at least 50 germ tubes per replicate.
-
Morphological Observation: Note any changes in the morphology of the germ tubes, such as swelling.[1][4]
-
-
Data Analysis:
-
Calculate the average germ tube length for each treatment.
-
Determine the percent inhibition of germ tube elongation for each this compound concentration relative to the untreated control using the following formula: % Inhibition = [ (Lengthcontrol - Lengthtreated) / Lengthcontrol ] x 100
-
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound inhibiting the ergosterol biosynthesis pathway.
Experimental Workflow for Assay
Caption: Workflow for the spore germination and germ tube elongation assay.
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]
- 4. r4p-inra.fr [r4p-inra.fr]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Application Notes and Protocols for Establishing Baseline Sensitivity of Fungal Isolates to Fenpyrazamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing the baseline sensitivity of fungal isolates to Fenpyrazamine, a novel aminopyrazolinone fungicide. Understanding the inherent sensitivity of a fungal population to a new active ingredient is a critical first step in resistance monitoring and management strategies. The following protocols and data are intended to assist researchers in developing robust and reproducible sensitivity assays.
Introduction to this compound
This compound is a fungicide with a unique aminopyrazolinone structure developed by Sumitomo Chemical Co., Ltd.[1][2] It is a Sterol Biosynthesis Inhibitor (SBI), specifically targeting the 3-keto reductase enzyme in the ergosterol biosynthetic pathway.[1][2][3][4] This mode of action disrupts the integrity of the fungal cell membrane, leading to effective control of various pathogenic fungi.[3] this compound has demonstrated high efficacy against members of the Sclerotiniaceae family, including Botrytis spp. (gray mold), Sclerotinia spp. (stem rot), and Monilinia spp. (brown rot).[1] It exhibits preventive, translaminar, and long-lasting activity.[1][2][3]
Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of the 3-keto reductase enzyme, a key component in the C4-demethylation step of the ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, fungal cell death. This specific target is classified under the Fungicide Resistance Action Committee (FRAC) Code 17.[3]
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Establishing Baseline Sensitivity
A baseline sensitivity profile describes the natural variation in sensitivity to a fungicide within a fungal population that has not been previously exposed to the active ingredient.[5][6][7] This baseline serves as a reference point for future monitoring to detect shifts in sensitivity that may indicate the development of resistance.[6]
Experimental Protocols
The following protocols outline the key experiments for determining the baseline sensitivity of fungal isolates to this compound. The primary method described is the in vitro mycelial growth inhibition assay on fungicide-amended media.
-
Isolation: Collect fungal isolates from infected plant tissues in areas with no prior history of this compound application.[6]
-
Purification: Isolate single spores to ensure pure cultures.
-
Culturing: Culture the isolates on a suitable solid medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is observed.[1][8][9]
-
Stock Solution: Prepare a stock solution of technical grade this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10]
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
This assay determines the concentration of this compound that effectively inhibits the mycelial growth of the fungal isolates.
-
Media Preparation: Autoclave the desired growth medium (e.g., PDA) and cool it to approximately 50-55°C in a water bath.[11]
-
Amendment: Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent (DMSO) and without any fungicide.[8][12]
-
Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal culture onto the center of each agar plate.[9]
-
Incubation: Incubate the plates at the optimal temperature for the specific fungal species (e.g., 18-25°C) in the dark.[12][13]
-
Data Collection: Measure the colony diameter of the fungal growth on each plate after a predetermined incubation period (e.g., 3-7 days), or when the growth on the control plates has reached a specific diameter.[12]
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Inhibition (%) = [(Diameter of control - Diameter of treatment) / (Diameter of control - Diameter of mycelial plug)] x 100
-
Caption: Experimental workflow for the mycelial growth inhibition assay.
The effective concentration of this compound that causes 50% inhibition of mycelial growth (EC50) is a key parameter for assessing sensitivity.
-
EC50 Calculation: Use statistical software to perform probit or log-logistic regression analysis of the inhibition data to determine the EC50 values for each isolate.
-
Data Summary: Summarize the EC50 values for the fungal population in a frequency distribution histogram to visualize the baseline sensitivity range.
-
Tabulation: Present the quantitative data in clearly structured tables for easy comparison.
Quantitative Data Summary
The following tables summarize reported EC50 values for this compound against various fungal species. These values can serve as a reference for researchers establishing their own baseline data.
Table 1: In Vitro Antifungal Spectrum of this compound (Mycelial Growth Inhibition on PDA)
| Fungal Species | EC50 (mg/L) |
| Botrytis cinerea | 0.020 - 0.03[1][13] |
| Botrytis allii | 0.030 |
| Botrytis tulipae | 0.030 |
| Sclerotinia sclerotiorum | 0.11[1][13] |
| Sclerotinia minor | 0.049 |
| Sclerotinia trifoliorum | 0.012 |
| Monilinia laxa | 0.020 |
| Monilinia fructigena | 0.048 |
| Monilinia fructicola | 0.02 - 0.079[1][13] |
Data compiled from published studies.[1][13] Values may vary depending on the specific isolates and experimental conditions.
Table 2: Baseline Sensitivity of Botrytis cinerea Isolates to this compound
| Sensitivity Classification | EC50 Range (µg/mL) | Reference |
| Sensitive | 0.02 - 1.3 | [14] |
| Low-sensitive | Not significantly different from sensitive in germ-tube elongation assays | [10] |
| Resistant | 50.1 - 172.6 | [14] |
Note: The "low-sensitive" classification was based on mycelial growth on a specific concentration of this compound, while EC50 values for germ-tube elongation were not significantly different from the sensitive population.[10] The resistant isolates showed cross-resistance with fenhexamid.[14]
Considerations for Baseline Studies
-
Sample Size: A sufficiently large and diverse collection of fungal isolates is necessary to accurately represent the natural variation in sensitivity within a population.
-
Geographic Origin: Collect isolates from various geographic locations to capture regional differences in sensitivity.
-
Standardization: Maintain consistent experimental conditions (media, temperature, incubation time) to ensure the reproducibility and comparability of results.
-
Data Interpretation: A shift in the frequency distribution of EC50 values towards higher concentrations in subsequent monitoring may indicate the selection of less sensitive isolates.
By following these protocols and considering the provided data, researchers can effectively establish the baseline sensitivity of fungal populations to this compound, a crucial step for the sustainable use of this important fungicide.
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. pesticide-albania.com [pesticide-albania.com]
- 7. Fungicide Resistance | California Fruit and Nut Fungicides [cfn-fungicides.ucr.edu]
- 8. Diversity and baseline fungicide sensitivity of Fusarium head blight in wheat and malting barley [udspace.udel.edu]
- 9. miwheat.org [miwheat.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. r4p-inra.fr [r4p-inra.fr]
- 14. researchgate.net [researchgate.net]
Protocol for Studying Fenpyrazamine Rainfastness on Crops
Version: 1.0
Introduction
Fenpyrazamine is a fungicide belonging to the aminopyrazolinone class of chemicals, developed for the control of various fungal diseases in crops, particularly gray mold (Botrytis cinerea), stem rot, and brown rot.[1] Its mode of action is the inhibition of the 3-keto reductase enzyme, a key component in the ergosterol biosynthesis pathway in fungi.[2] This disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death. This compound exhibits translaminar activity, meaning it can move from the upper to the lower surface of a leaf, providing protection to untreated plant parts.[1][3]
Rainfastness, the ability of a pesticide to resist being washed off by rainfall or irrigation, is a critical factor in its field performance. A fungicide with good rainfastness provides longer-lasting protection, reduces the need for reapplication after rain events, and minimizes environmental runoff. This document provides a detailed protocol for researchers, scientists, and drug development professionals to study the rainfastness of this compound on crops. The protocol outlines methodologies for simulated rainfall experiments, efficacy assessment, and residue analysis.
Signaling Pathway of this compound's Target
This compound targets the ergosterol biosynthesis pathway, which is essential for the formation and function of fungal cell membranes. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for conducting a comprehensive study on the rainfastness of this compound. The protocol is divided into three main parts: the simulated rainfall experiment, the biological efficacy assessment, and the analytical chemistry for residue determination.
Experimental Workflow Diagram
The overall workflow for the rainfastness study is depicted in the following diagram.
Caption: Experimental workflow for the this compound rainfastness study.
Simulated Rainfall Experiment
Objective: To simulate various rainfall scenarios to assess the wash-off of this compound from crop surfaces.
Materials:
-
Rainfall simulator with adjustable nozzle height and flow rate to control droplet size and intensity.
-
Potted crop plants (e.g., grapevines, cucumbers) of uniform size and growth stage.
-
This compound formulation (e.g., PROLECTUS®, PIXIO® DF).[1][4]
-
Spray application equipment calibrated to deliver a consistent volume.
-
Deionized water for rainfall simulation.
-
Runoff collection apparatus.
Procedure:
-
Plant Preparation: Acclimatize potted plants in a greenhouse or controlled environment for at least one week prior to the experiment. Ensure plants are well-watered and free of disease.
-
Fungicide Application: Prepare the this compound spray solution according to the manufacturer's recommended concentration. Apply the solution to the plant foliage until runoff, ensuring uniform coverage. Include a set of control plants sprayed only with water.
-
Drying Period: Allow the treated plants to dry for a specified period (e.g., 2, 6, or 24 hours) in a controlled environment with good air circulation.[5] The drying time is a critical variable to investigate.
-
Rainfall Simulation:
-
Place the dried, treated plants in the rainfall simulator.
-
Apply simulated rainfall at a predetermined intensity (e.g., 10, 20, 50 mm/hour) and duration (e.g., 30, 60 minutes). These parameters should be varied to represent different rainfall events.
-
Include a "no rain" control group for comparison.
-
-
Post-Rainfall: After the simulated rainfall, allow the plants to dry completely before proceeding to the biological efficacy assessment or residue analysis.
| Treatment Group | This compound Application | Drying Time (hours) | Rainfall Intensity (mm/hr) | Rainfall Duration (min) |
| 1 (Control) | No | N/A | 0 | 0 |
| 2 (No Rain) | Yes | 2 | 0 | 0 |
| 3 | Yes | 2 | 20 | 30 |
| 4 | Yes | 2 | 50 | 30 |
| 5 (No Rain) | Yes | 6 | 0 | 0 |
| 6 | Yes | 6 | 20 | 30 |
| 7 | Yes | 6 | 50 | 30 |
Biological Efficacy Assessment
Objective: To evaluate the protective efficacy of this compound against a target pathogen after a simulated rainfall event.
Materials:
-
Plants from the simulated rainfall experiment.
-
Culture of the target pathogen (e.g., Botrytis cinerea).
-
Spore suspension of the pathogen at a known concentration.
-
Atomizer or sprayer for inoculation.
-
Incubation chamber with controlled temperature and humidity.
Procedure:
-
Inoculation: Prepare a spore suspension of the target pathogen in sterile water. Inoculate the treated and control plants by spraying the spore suspension evenly over the foliage.
-
Incubation: Place the inoculated plants in a high-humidity incubation chamber (e.g., >95% relative humidity) at a temperature optimal for disease development (e.g., 20-25°C for B. cinerea).
-
Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on the leaves or fruits. This can be done by visually estimating the percentage of tissue area affected by the disease or by using a disease severity rating scale.
-
Data Analysis: Calculate the percent disease control for each treatment group relative to the inoculated control group.
| Treatment Group | Mean Disease Severity (%) | Standard Deviation | Percent Disease Control (%) |
| 1 (Inoculated Control) | 85.2 | 5.6 | 0 |
| 2 (No Rain) | 5.1 | 1.2 | 94.0 |
| 3 | 15.8 | 3.4 | 81.5 |
| 4 | 30.5 | 4.1 | 64.2 |
| 5 (No Rain) | 4.9 | 1.1 | 94.2 |
| 6 | 10.2 | 2.5 | 88.0 |
| 7 | 22.7 | 3.9 | 73.4 |
Analytical Chemistry for Residue Determination
Objective: To quantify the amount of this compound remaining on the crop surface after a simulated rainfall event.
Materials:
-
Leaf or fruit samples from the simulated rainfall experiment.
-
Homogenizer (e.g., blender, bead beater).
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based).
-
Solvents: acetonitrile, dichloromethane, hexane, acetone (HPLC grade).
-
Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.
-
This compound analytical standard.
Procedure:
-
Sample Collection: Collect a representative sample of leaves or fruits from each plant in the treatment groups.
-
Extraction (QuEChERS Method):
-
Weigh a known amount of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.
-
Add acetonitrile and appropriate salts (e.g., magnesium sulfate, sodium acetate) for extraction and partitioning.
-
Vortex and centrifuge the mixture.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the supernatant and add it to a tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.
-
Vortex and centrifuge.
-
-
Analysis by UPLC-MS/MS:
-
Filter the final extract and inject it into the UPLC-MS/MS system.
-
Quantify the concentration of this compound using a calibration curve prepared with the analytical standard. The specific multiple reaction monitoring (MRM) transitions for this compound should be optimized on the instrument, but common transitions can be found in the literature.
-
| Parameter | Setting |
| UPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of this compound from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized (Precursor ion -> Product ion 1, Product ion 2) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | Optimized for peak shape and sensitivity |
| Treatment Group | Mean this compound Residue (mg/kg) | Standard Deviation | Percent Residue Remaining |
| 2 (No Rain) | 2.5 | 0.3 | 100 |
| 3 | 1.8 | 0.2 | 72 |
| 4 | 1.1 | 0.15 | 44 |
| 5 (No Rain) | 2.6 | 0.4 | 100 |
| 6 | 2.2 | 0.3 | 85 |
| 7 | 1.5 | 0.2 | 58 |
Data Presentation and Interpretation
The quantitative data from the biological efficacy and residue analysis experiments should be summarized in tables as shown above for easy comparison. Statistical analysis (e.g., ANOVA, t-tests) should be performed to determine significant differences between treatment groups. The results will indicate the impact of rainfall intensity, duration, and the drying period on the rainfastness of this compound. A strong correlation between the remaining residue and the level of disease control is expected.
Conclusion
This protocol provides a comprehensive framework for evaluating the rainfastness of this compound on crops. By combining simulated rainfall experiments with both biological efficacy assays and analytical residue determination, researchers can gain a thorough understanding of how rainfall affects the performance of this fungicide. The data generated from these studies are valuable for developing effective and sustainable disease management strategies, providing guidance on the timing of applications in relation to weather events, and supporting product registration and labeling.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The effect of simulated rain on folpet and mancozeb residues on grapes and on vine leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2012 Meeting | Rainfastness of fungicides on grape leaves. [apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. extension.umd.edu [extension.umd.edu]
Method for evaluating the curative potential of Fenpyrazamine on infected plants
Introduction
Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed for the effective control of several plant pathogenic fungi.[1][2] It is particularly effective against species within the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia spp. (stem rot), and Monilinia spp. (blossom blight).[1] The primary mode of action of this compound is the inhibition of 3-keto reductase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3] This disruption of sterol production compromises the integrity of the fungal cell membrane, leading to the cessation of growth.[2]
While many fungicides act preventively, this compound has demonstrated significant curative potential, defined as the ability to halt or suppress disease development when applied after the initial stages of infection.[2][4][5] This characteristic, often described as "inhibition of lesion development," makes this compound a valuable tool in integrated pest management (IPM) programs, allowing for application after the first symptoms of disease become visible.[4] These notes provide detailed protocols for researchers and drug development professionals to systematically evaluate the curative efficacy of this compound on infected plants.
Mechanism of Action
This compound's fungicidal activity stems from its role as a Sterol Biosynthesis Inhibitor (SBI).[2] Unlike many other fungicides, it does not prevent spore germination but acts on a later developmental stage.[4][6] It strongly inhibits the elongation of the germ tube after germination, causing morphological changes such as swelling.[1][6] This targeted action at the 3-keto reductase enzyme is a specific and potent mechanism for controlling fungal proliferation.[2]
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]
- 3. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. adama.com [adama.com]
- 6. r4p-inra.fr [r4p-inra.fr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fenpyrazamine Resistance in Botrytis cinerea
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome fenpyrazamine resistance in Botrytis cinerea.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound against Botrytis cinerea?
A1: this compound is a sterol biosynthesis inhibitor (SBI) that targets the 3-keto reductase enzyme (encoded by the erg27 gene) in the ergosterol biosynthetic pathway.[1] This inhibition disrupts the fungal cell membrane integrity.
Q2: What are the known mechanisms of this compound resistance in Botrytis cinerea?
A2: There are two primary mechanisms of resistance to this compound:
-
Target site modification: Mutations in the erg27 gene can alter the 3-keto reductase enzyme, reducing its affinity for this compound. Cross-resistance with fenhexamid, another fungicide targeting the same enzyme, is common in isolates with these mutations.[2][3]
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the fungal cells, reducing its intracellular concentration to sub-lethal levels. This is a common mechanism of multidrug resistance (MDR).[1][4]
Q3: Are there reports of this compound resistance in the field?
A3: Yes, this compound resistance in B. cinerea has been reported in strawberry fields in Spain and "low-sensitive" isolates have been identified in Japan.[2][5][6]
Q4: What is multidrug resistance (MDR) in Botrytis cinerea and how is it related to this compound resistance?
A4: Multidrug resistance (MDR) is the phenomenon where a fungal isolate exhibits resistance to multiple, chemically unrelated fungicides. In B. cinerea, MDR is often caused by the overexpression of efflux pumps, such as the ABC transporter AtrB and the MFS transporter MfsM2.[4] These pumps can expel a wide range of toxic compounds, including this compound, from the cell.
Q5: Can synergists be used to overcome this compound resistance?
A5: Yes, synergists that inhibit the activity of efflux pumps are a promising strategy to overcome MDR-based this compound resistance. For example, natural compounds like berberine hydrochloride have been investigated as efflux pump inhibitors.[7] Combining such synergists with this compound could restore its efficacy against resistant strains.
Troubleshooting Guides
Fungicide Sensitivity Testing
Q: My control-sensitive isolate is showing unexpected resistance in the mycelial growth assay. What could be the issue?
A:
-
Incorrect Fungicide Concentration: Double-check the calculations for your stock and working solutions of this compound. Ensure accurate serial dilutions.
-
Degradation of Fungicide: this compound solutions should be stored properly (protected from light and at the recommended temperature) and used within their stable period. Prepare fresh solutions if degradation is suspected.
-
Media Incompatibility: Ensure the pH of your Potato Dextrose Agar (PDA) is within the optimal range for both fungal growth and fungicide activity.
-
Contamination: Your sensitive isolate culture may be contaminated with a resistant strain. Re-isolate a single spore from the stock culture and re-run the assay.
Q: I am observing inconsistent results between replicates in my fungicide sensitivity assay. What should I do?
A:
-
Uneven Fungicide Distribution: Ensure the fungicide is thoroughly mixed into the molten agar before pouring the plates. Vortex the agar-fungicide mixture gently to avoid bubbles.
-
Variation in Inoculum: Use mycelial plugs of a uniform size and from the actively growing edge of the colony. Inoculating with plugs of different sizes or ages can lead to variable growth rates.
-
Incubation Conditions: Ensure a consistent temperature and humidity in your incubator. Fluctuations can affect fungal growth and lead to variability.
Molecular Diagnostics and Gene Expression Analysis
Q: My PCR/qPCR for detecting erg27 mutations or efflux pump gene expression is failing (no amplification or non-specific bands). What are the possible causes?
A:
-
Poor DNA/RNA Quality: Ensure your DNA/RNA extraction protocol yields high-quality, pure nucleic acids. Use a spectrophotometer (e.g., NanoDrop) to check the purity ratios (A260/280 and A260/230).
-
Primer Issues:
-
Verify the primer sequences for accuracy.
-
Check for primer dimer formation using a melt curve analysis in qPCR or by running the PCR product on an agarose gel.
-
Optimize the annealing temperature using a gradient PCR.
-
-
Incorrect Master Mix or Cycling Conditions: Double-check the components of your PCR/qPCR master mix and the cycling parameters (denaturation, annealing, and extension times and temperatures).
Q: I am seeing high variability in the expression levels of my target genes in qRT-PCR. How can I improve this?
A:
-
RNA Integrity: Ensure the RNA is not degraded. Run an aliquot on a gel or use a bioanalyzer to check the RNA integrity number (RIN).
-
Reference Gene Stability: The expression of your chosen reference gene(s) may not be stable under your experimental conditions. It is crucial to validate reference genes for each experimental setup. Consider using multiple validated reference genes for normalization.
-
Pipetting Errors: Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions for standard curves and setting up qPCR reactions.
Data Presentation
Table 1: this compound Sensitivity in Botrytis cinerea Isolates
| Phenotype | EC50 Range (µg/mL) | Reference |
| Sensitive | 0.02 - 1.3 | [2] |
| Resistant | 50.1 - 172.6 | [2] |
| Low-Sensitive (Mycelial Growth) | Mycelial growth on 10 µg/mL this compound | [5][6] |
| Sensitive (Mycelial Growth) | No mycelial growth on 10 µg/mL this compound | [5][6] |
| Mycelial Growth Inhibition | 0.9 | [7] |
Experimental Protocols
Protocol 1: Fungicide Sensitivity Testing by Mycelial Growth Assay
This protocol is adapted from studies on this compound sensitivity in B. cinerea.[5][6]
1. Media and Fungicide Preparation: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. b. Prepare a stock solution of technical-grade this compound in dimethyl sulfoxide (DMSO). c. Add appropriate volumes of the this compound stock solution to molten PDA (cooled to 50-55°C) to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare control plates with DMSO alone. d. Pour the amended PDA into 90 mm Petri dishes.
2. Inoculation: a. Culture B. cinerea isolates on PDA plates for 3-5 days at 20-22°C. b. Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the colony. c. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
3. Incubation and Data Collection: a. Incubate the plates at 20-22°C in the dark for 3-5 days. b. Measure the colony diameter in two perpendicular directions for each plate. c. Calculate the average diameter and subtract the diameter of the initial mycelial plug (5 mm). d. Calculate the percentage of mycelial growth inhibition relative to the control (DMSO-only) plates.
4. Data Analysis: a. For each isolate, plot the percentage of growth inhibition against the log-transformed this compound concentration. b. Use probit analysis or non-linear regression to calculate the Effective Concentration that inhibits 50% of mycelial growth (EC50 value).
Protocol 2: Molecular Detection of Fenhexamid Resistance-Associated Mutations in erg27
Due to the cross-resistance between this compound and fenhexamid, detecting mutations in the erg27 gene can be an indicator of potential this compound resistance.[2][3] This protocol is based on methods for detecting such mutations.
1. DNA Extraction: a. Grow B. cinerea isolates in Potato Dextrose Broth (PDB) for 3-5 days. b. Harvest the mycelia by filtration and freeze-dry or use fresh. c. Extract genomic DNA using a suitable fungal DNA extraction kit or a standard CTAB protocol.
2. PCR Amplification of the erg27 Gene: a. Design primers to amplify the entire coding sequence of the erg27 gene or specific regions known to harbor mutations (e.g., F412S/I/V). b. Perform PCR using a high-fidelity DNA polymerase.
3. Sequencing and Analysis: a. Purify the PCR product and send it for Sanger sequencing. b. Align the obtained sequences with a wild-type erg27 reference sequence to identify any mutations.
Protocol 3: Gene Expression Analysis of Efflux Pumps by qRT-PCR
This protocol outlines the steps for quantifying the expression of key efflux pump genes, such as atrB (an ABC transporter) and mfsM2 (an MFS transporter).
1. RNA Extraction and cDNA Synthesis: a. Grow B. cinerea isolates in PDB to the mid-log phase. b. Expose the cultures to a sub-lethal concentration of this compound for a defined period (e.g., 2-4 hours). Include a no-fungicide control. c. Harvest the mycelia, flash-freeze in liquid nitrogen, and store at -80°C. d. Extract total RNA using a suitable kit with a DNase I treatment step to remove genomic DNA contamination. e. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
2. qRT-PCR: a. Design or use validated primers for the target genes (atrB, mfsM2) and at least two stable reference genes (e.g., actin, tubulin). b. Prepare the qPCR reaction mix using a SYBR Green-based master mix. c. Run the qPCR on a real-time PCR system with appropriate cycling conditions. d. Include a melt curve analysis to verify the specificity of the amplicons.
3. Data Analysis: a. Calculate the quantification cycle (Cq) values for each sample. b. Use the 2-ΔΔCq method to determine the relative fold change in gene expression of the target genes in the this compound-treated samples compared to the untreated controls, after normalization to the reference genes.
Visualizations
Caption: Mechanisms of this compound action and resistance in B. cinerea.
Caption: Simplified regulatory pathway of the AtrB efflux pump by Mrr1.
Caption: Workflow for characterizing this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conservative Mutant Version of the Mrr1 Transcription Factor Correlates with Reduced Sensitivity to Fludioxonil in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitivity of Botrytis cinerea to this compound in Japan and its disease control efficacy against the low-sensitive isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Fenpyrazamine EC50 Value Determination for Resistant Fungal Strains: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the EC50 (Half Maximal Effective Concentration) value of fenpyrazamine against resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does resistance develop?
A1: this compound is a fungicide that targets the 3-keto reductase enzyme (encoded by the erg27 gene) in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts membrane integrity, leading to fungal cell death.[1] Resistance to this compound, and other fungicides targeting this pathway like fenhexamid, can arise from mutations in the erg27 gene.[3][4] For example, mutations such as F412S have been identified in this compound-resistant strains of Botrytis cinerea.[4][5]
Q2: What is a typical EC50 value for this compound against sensitive fungal strains?
A2: For sensitive strains of Botrytis cinerea, the EC50 value for this compound is typically around 0.02 mg/L (or µg/mL).[1] For sensitive strains of Sclerotinia sclerotiorum, the EC50 value is approximately 0.1 mg/L.[1]
Q3: How is the Resistance Factor (RF) calculated?
A3: The Resistance Factor is a quantitative measure of resistance. It is calculated by dividing the EC50 value of a tested fungal isolate by the EC50 value of a known sensitive (wild-type) isolate of the same species.[1]
RF = EC50 of resistant strain / EC50 of sensitive strain
A resistance factor significantly greater than 1.0 indicates resistance.[1]
Troubleshooting Guide
Problem: High variability in EC50 values between replicates.
-
Potential Cause 1: Inconsistent Inoculum. Variation in the age, viability, or density of the fungal inoculum can lead to inconsistent growth rates and, consequently, variable EC50 values.[6]
-
Solution: Standardize the inoculum preparation. Use mycelial plugs of a uniform size taken from the actively growing edge of a fresh culture. For spore suspensions, ensure a consistent spore concentration using a hemocytometer.
-
-
Potential Cause 2: Solvent Effects. The solvent used to dissolve this compound (typically DMSO) can have inhibitory effects on fungal growth at higher concentrations.
-
Solution: Use the lowest possible concentration of the solvent and include a solvent control (media with the same concentration of solvent but without this compound) in your assay to assess its impact on fungal growth.[6]
-
-
Potential Cause 3: Edge Effects in Microplates. Evaporation from the outer wells of a microtiter plate can concentrate the fungicide and affect fungal growth, leading to variability.
-
Solution: Avoid using the outer wells of the microplate for experimental data. Fill them with sterile water or media to maintain humidity within the plate. Alternatively, use plate sealers.[7]
-
Problem: No or poor fungal growth in the control wells.
-
Potential Cause 1: Non-viable Inoculum. The fungal culture used for the inoculum may be old or have lost viability.
-
Solution: Always use a fresh, actively growing culture to prepare the inoculum.[6]
-
-
Potential Cause 2: Inappropriate Growth Medium or Conditions. The medium, pH, or incubation temperature may not be optimal for the specific fungal strain being tested.
-
Solution: Ensure that the growth medium and incubation conditions are optimized for the fungal species under investigation.[6]
-
Problem: Unexpectedly high or low EC50 values.
-
Potential Cause 1: Incorrect Fungicide Concentration. Errors in the preparation of the stock solution or serial dilutions can lead to inaccurate EC50 values.
-
Solution: Double-check all calculations and ensure accurate pipetting when preparing fungicide solutions. Prepare fresh dilutions for each experiment.[6]
-
-
Potential Cause 2: Fungicide Degradation. this compound may degrade if not stored properly or if exposed to light for extended periods.
-
Solution: Store this compound stock solutions at the recommended temperature and protect them from light.[6]
-
-
Potential Cause 3: Development of Resistance. The fungal strain may have developed resistance to this compound.
-
Solution: Periodically test a known sensitive (wild-type) strain as a control to verify the assay's performance and confirm the resistance profile of the test strain.[6]
-
Data Presentation
Table 1: this compound EC50 Values for Sensitive and Resistant Fungal Strains.
| Fungal Species | Strain Type | EC50 (mg/L) | Reference |
| Botrytis cinerea | Sensitive | 0.02 - 1.3 | [8] |
| Botrytis cinerea | Resistant (cross-resistant with fenhexamid) | 50.1 - 172.6 | [8] |
| Botrytis cinerea | Sensitive | ~0.020 | [1] |
| Sclerotinia sclerotiorum | Sensitive | ~0.11 | [9] |
| Monilinia laxa | Sensitive | ~0.02 | [1] |
Experimental Protocols
Mycelial Growth Inhibition Assay for EC50 Determination
This protocol describes a standard method for determining the EC50 value of this compound against fungal mycelial growth on an agar medium.[10]
-
Preparation of Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Fungicide-Amended Media: Prepare a series of agar plates (e.g., Potato Dextrose Agar - PDA) containing different concentrations of this compound. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. Include a control plate with no fungicide and a solvent control plate.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: After a set incubation period (when the mycelium in the control plate has reached a significant portion of the plate's diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.[10]
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the growth on the control plate.
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a suitable statistical software to perform a non-linear regression analysis and determine the EC50 value.[11]
Mandatory Visualization
Caption: Experimental workflow for determining the EC50 value of this compound.
Caption: this compound's mode of action in the ergosterol biosynthesis pathway.
Caption: Logical workflow for troubleshooting high variability in EC50 assays.
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of Botrytis cinerea to this compound in Japan and its disease control efficacy against the low-sensitive isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Spread of Botrytis cinerea Strains with Multiple Fungicide Resistance in German Horticulture [frontiersin.org]
- 5. Spread of Botrytis cinerea Strains with Multiple Fungicide Resistance in German Horticulture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. r4p-inra.fr [r4p-inra.fr]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
Optimizing Fenpyrazamine concentration for effective disease control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of fenpyrazamine for effective disease control in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Fungal Inhibition in In Vitro Assays | 1. Fungal Isolate Resistance: The fungal strain may have inherent or acquired resistance to this compound or other sterol biosynthesis inhibitors (SBIs). Cross-resistance with fenhexamid has been reported.[1] 2. Incorrect this compound Concentration: Errors in calculating dilutions or preparing stock solutions. 3. This compound Degradation: Improper storage of stock solutions (e.g., exposure to light or extreme temperatures). 4. High Inoculum Density: An excessive amount of fungal spores or mycelia can overwhelm the fungicide. 5. Issues with Growth Medium: The pH or nutrient composition of the medium may interfere with fungicide activity. | 1. Verify Isolate Sensitivity: Test a known sensitive (wild-type) strain as a positive control. If resistance is suspected, consider molecular screening for known resistance markers. 2. Recalculate and Prepare Fresh Solutions: Double-check all calculations for dilutions. Prepare fresh stock and working solutions. 3. Proper Storage: Store this compound stock solutions in the dark at 4°C.[2] 4. Standardize Inoculum: Use a hemacytometer or spectrophotometer to prepare a standardized spore suspension (e.g., 1 x 10⁵ spores/mL). 5. Use Standardized Media: Employ a standard medium such as Potato Dextrose Agar (PDA) or a defined synthetic medium. Ensure the final pH is within the optimal range for both the fungus and the compound. |
| Precipitation of this compound in Media or Stock Solutions | 1. Low Solubility in Aqueous Solutions: this compound has low water solubility (20.4 mg/L at 20°C).[3] 2. Incorrect Solvent: Using an inappropriate solvent to prepare the initial stock solution. | 1. Use an Appropriate Solvent: Prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO) or acetone before diluting it into the aqueous medium.[4] Ensure the final solvent concentration in the medium is low (typically <1%) to avoid solvent toxicity to the fungus. 2. Gentle Warming and Agitation: If slight precipitation occurs upon dilution, gentle warming and vortexing may help redissolve the compound. |
| High Variability Between Replicates in Efficacy Assays | 1. Uneven Inoculum Distribution: Inconsistent application of the fungal inoculum across replicates. 2. Inconsistent Fungicide Concentration: Inaccurate pipetting of the fungicide into the assay wells or plates. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the fungicide and affect fungal growth. | 1. Homogenize Inoculum: Thoroughly vortex the spore suspension before and during inoculation to ensure a uniform distribution. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use fresh tips for each replicate. 3. Mitigate Edge Effects: Fill the outer wells of the microplate with sterile water or medium without inoculum. Ensure a humid environment during incubation by placing the plates in a plastic bag or a humidified chamber.[5] |
| Unexpected Morphological Changes in Fungi | 1. Sub-lethal Fungicide Concentration: At concentrations below the minimum inhibitory concentration (MIC), this compound can cause morphological abnormalities. 2. Mode of Action: As an inhibitor of 3-keto reductase in the ergosterol biosynthesis pathway, this compound disrupts cell membrane formation, leading to swollen and abnormal germ tubes.[3] | 1. Microscopic Examination: Observe fungal morphology under a microscope at various this compound concentrations. This is an expected outcome of its mode of action. 2. Correlate with Growth Inhibition: Note the concentrations at which these morphological changes occur and correlate them with the overall growth inhibition data. |
| Difficulty in Determining MIC or EC₅₀ Endpoints | 1. Partial or Trailing Growth: Fungi may exhibit reduced, but not completely inhibited, growth over a wide range of concentrations, making a clear visual endpoint difficult to determine.[6][7] | 1. Use a Spectrophotometer: Quantify fungal growth by measuring optical density (OD) at a specific wavelength (e.g., 600 nm) for a more objective endpoint.[5] 2. Define a Quantitative Endpoint: Define the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥90%) compared to the control.[8] 3. Use a Metabolic Assay: Employ a metabolic indicator dye (e.g., resazurin) to assess cell viability as an alternative to measuring turbidity.[9] |
Frequently Asked Questions (FAQs)
1. What is the mode of action of this compound?
This compound is a sterol biosynthesis inhibitor (SBI) that specifically targets and inhibits the enzyme 3-keto reductase.[3][10] This enzyme is crucial for the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, inhibition of fungal growth.[11] this compound is classified under the Fungicide Resistance Action Committee (FRAC) code 17.[3]
2. What are the primary fungal pathogens targeted by this compound?
This compound is highly effective against fungi belonging to the Sclerotiniaceae family, which includes some of the most destructive plant pathogens.[3] Its primary target is Botrytis cinerea, the causal agent of gray mold.[3] It also shows high efficacy against Sclerotinia sclerotiorum (white mold) and Monilinia species (brown rot).[12]
3. What is a typical starting concentration range for in vitro efficacy testing?
Based on reported EC₅₀ values (the concentration that inhibits 50% of fungal growth), a good starting range for in vitro testing against Botrytis cinerea would be from 0.01 µg/mL to 10 µg/mL.[1][8] It is recommended to perform a dose-response experiment with serial dilutions to determine the precise EC₅₀ and Minimum Inhibitory Concentration (MIC) for your specific fungal isolate.
4. How should I prepare a stock solution of this compound?
Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone.[4] For example, a 10 mg/mL stock solution can be prepared and then serially diluted to achieve the desired final concentrations in your growth medium. The final concentration of the solvent in the medium should be kept low (e.g., ≤1% v/v) to avoid any inhibitory effects on the fungus.
5. Is there known resistance to this compound?
Yes, resistance to this compound has been reported in Botrytis cinerea populations, particularly in regions with extensive fungicide use.[1] There is also evidence of cross-resistance between this compound and fenhexamid, another fungicide that targets the same pathway.[1] Therefore, it is crucial to use a known sensitive isolate as a control in your experiments and to consider the possibility of resistance when interpreting results.
Data Presentation: Efficacy of this compound Against Botrytis cinerea
The following table summarizes the effective concentrations of this compound against Botrytis cinerea as reported in various studies.
| Parameter | Concentration (µg/mL) | Assay Type | Reference |
| EC₅₀ (Mycelial Growth) | 0.3 - 0.9 | Plate Assay | [8] |
| EC₅₀ (Mycelial Growth) | ~0.02 (Sensitive Isolate) | Plate Assay | [3] |
| EC₅₀ (Sensitive Isolates) | 0.02 - 1.3 | Mycelial Growth Assay | [1] |
| EC₅₀ (Resistant Isolates) | 50.1 - 172.6 | Mycelial Growth Assay | [1] |
| IC₅₀ (3-keto reductase inhibition) | 0.05 (0.15 µM) | In Vitro Enzyme Assay | [3] |
| High Preventive Activity | 15.6 (1/16 of 250 ppm) | Potted Plant Test (Cucumber) | [13] |
| High Curative Activity | 15.6 (1/16 of 250 ppm) | Potted Plant Test (Cucumber) | [3] |
Experimental Protocols
Protocol for Determining EC₅₀ of this compound Against Botrytis cinerea (In Vitro)
This protocol is based on the mycelial growth inhibition assay on amended agar plates.
Materials:
-
Pure culture of Botrytis cinerea
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Potato Dextrose Agar (PDA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator set to 20-22°C
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Amended PDA: Autoclave PDA and cool it to 50-55°C in a water bath. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µg/mL). Also, prepare control plates with DMSO alone at the highest concentration used in the test plates. Pour the amended agar into Petri dishes.
-
Inoculation: From the margin of an actively growing B. cinerea culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each amended and control PDA plate.
-
Incubation: Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
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Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations.
Protocol for Assessing Preventive Efficacy of this compound on Cucumber Leaves (In Vivo)
This protocol describes a detached leaf assay to evaluate the preventive activity of this compound.
Materials:
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Cucumber plants (3-4 true leaves)
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Botrytis cinerea spore suspension (1 x 10⁶ spores/mL in sterile water with 0.05% Tween 20)
-
This compound formulated product
-
Hand sprayer
-
Humid chamber (e.g., a plastic box with a lid and moist paper towels)
Procedure:
-
Prepare this compound Solution: Prepare a spray solution of this compound at the desired concentration (e.g., 250 mg a.i./L, which is a registered concentration in Japan, and serial dilutions thereof).[3]
-
Fungicide Application: Detach healthy cucumber leaves. Spray the leaves with the this compound solution until runoff. Allow the leaves to air dry completely. Control leaves should be sprayed with water.
-
Inoculation: Place the dried leaves in a humid chamber. Pipette 20 µL droplets of the B. cinerea spore suspension onto the adaxial (upper) surface of each leaf.
-
Incubation: Incubate the leaves in the humid chamber at 20°C with a photoperiod (e.g., 12h light/12h dark) for 3-5 days.
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Data Collection: Measure the diameter of the resulting lesions on each leaf.
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Data Analysis: Calculate the percent control for each treatment compared to the water-sprayed control.
Mandatory Visualizations
Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of 3-keto reductase by this compound.
Caption: Experimental workflow for determining the EC₅₀ of this compound against B. cinereain vitro.
Caption: Logical workflow for troubleshooting inconsistent results in this compound efficacy assays.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of Botrytis cinerea to this compound in Japan and its disease control efficacy against the low-sensitive isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frac.info [frac.info]
- 6. Problems in the laboratory assessment of antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsnet.org [apsnet.org]
- 9. A rapid resazurin bioassay for assessing the toxicity of fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Item - Diagram of the five predominant end products of sterol biosynthesis in fungi. - Public Library of Science - Figshare [plos.figshare.com]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Troubleshooting poor efficacy of Fenpyrazamine in field applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of Fenpyrazamine in field applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the mode of action of this compound and which pathogens is it effective against?
This compound is a novel fungicide with an aminopyrazolinone structure.[1][2] Its primary mode of action is the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][3][4] This disruption of ergosterol production affects the integrity of fungal cell membranes.[3] this compound is particularly effective against fungi belonging to the Sclerotiniaceae family, including:
-
Brown rot (Monilinia spp.)[1]
This compound exhibits several key fungicidal properties, including high antifungal activity, preventive action, translaminar movement (movement from one side of a leaf to the other), inhibition of lesion development, and long-lasting activity.[1][2][4]
2. I am observing poor control of gray mold (Botrytis cinerea) in the field despite applying this compound. What are the possible reasons?
Several factors can contribute to the reduced efficacy of this compound against gray mold. These can be broadly categorized into issues related to the pathogen, application technique, and environmental conditions.
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Fungicide Resistance: The development of resistance is a common reason for fungicide failure.[5] While this compound is effective against many fungal strains, resistance has been reported in Botrytis cinerea.[6] Cross-resistance with fenhexamid has also been observed, suggesting a similar mode of action.[7] It is also important to consider multidrug resistance (MDR) mechanisms in some B. cinerea isolates, although studies have shown this compound to be less affected by certain MDR types compared to other fungicides.[1]
-
Improper Application Timing: Fungicides are most effective when applied preventatively.[8][9] Applying this compound after significant disease establishment may lead to poor control.[8] For optimal results, applications should be timed according to the disease cycle and environmental conditions conducive to infection.[10]
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Inadequate Coverage: Poor spray coverage can result in insufficient contact between the fungicide and the target pathogen.[8][9] This can be due to incorrect nozzle selection, improper sprayer calibration, or insufficient water volume.[5][9] this compound does possess translaminar activity, which can help compensate for slightly uneven application, but thorough coverage is still crucial for effective control.[1][2]
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Incorrect Application Rate: Using a lower than recommended application rate can lead to suboptimal performance.[8][11] Always adhere to the label recommendations for the specific crop and disease pressure.
-
Environmental Factors:
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Rainfall: Heavy rainfall shortly after application can wash off the fungicide before it has been adequately absorbed by the plant.[8] While this compound has demonstrated good rainfastness, with high efficacy even after artificial rainfall, the intensity and timing of rain are critical.[2]
-
Temperature: Temperature can influence the degradation rate of fungicides. High temperatures may lead to faster breakdown of the active ingredient.
-
-
Tank Mixing Incompatibility: When tank-mixing this compound with other pesticides or fertilizers, physical or chemical incompatibility can occur, potentially reducing the efficacy of one or more components.[12][13][14] This can manifest as the formation of precipitates, reduced solubility, or antagonistic effects.[12][13]
3. How can I determine if fungicide resistance is the cause of poor efficacy?
If you suspect fungicide resistance, it is recommended to consult with a local extension agent or plant pathologist.[5] Laboratory testing of fungal isolates from the affected field is the most definitive way to confirm resistance. A general workflow for assessing fungicide resistance is outlined below.
4. What are the best practices for applying this compound to maximize its efficacy?
To optimize the performance of this compound, consider the following best practices:
-
Preventative Application: Apply this compound before or at the very early stages of disease development for the best results.[8]
-
Proper Application Timing: Time applications based on disease forecasting models, weather conditions favorable for disease, and the growth stage of the crop.[10][11]
-
Thorough Coverage: Ensure uniform and complete coverage of the target crop. Use appropriate spray volumes and nozzles as recommended on the product label.[9]
-
Correct Rate: Use the recommended application rate for the target disease and crop.[9][11]
-
Resistance Management: To delay the development of resistance, rotate this compound with fungicides that have different modes of action.[11] Avoid making more than the recommended number of consecutive applications of this compound.
-
Consider Weather Conditions: Avoid spraying if heavy rain is forecast. Be mindful of temperature and its potential impact on fungicide persistence.
-
Tank Mixing: If tank-mixing, conduct a jar test to ensure physical compatibility before mixing in the spray tank.[15] Follow the recommended mixing order, which is generally to add water-dispersible granules like some this compound formulations first.[15] Be aware of potential chemical incompatibilities that may not be visually apparent but could reduce efficacy.[13][16]
Quantitative Data Summary
The following table summarizes the antifungal activity of this compound against key pathogens.
| Pathogen | EC50 (mg/L) | Reference |
| Botrytis cinerea (Gray Mold) | ~0.02 | [1] |
| Sclerotinia sclerotiorum (Stem Rot) | ~0.1 | [1] |
| Monilinia laxa (Brown Rot) | ~0.02 | [1] |
Experimental Protocols
Protocol for Assessing Fungicide Sensitivity in Botrytis cinerea
This protocol provides a general method for determining the sensitivity of Botrytis cinerea isolates to this compound using a mycelial growth inhibition assay on agar plates.
-
Isolate Collection: Collect samples of diseased plant tissue from the field where poor fungicide efficacy has been observed.
-
Fungal Isolation: Isolate Botrytis cinerea from the collected samples by plating small pieces of tissue onto potato dextrose agar (PDA) and incubating until fungal growth is observed. Single-spore isolates should be obtained for accurate testing.
-
Fungicide Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).
-
Amended Media Preparation: Amend PDA with serial dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 mg/L).
-
Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 20-22°C) in the dark.
-
Data Collection: Measure the colony diameter of the fungal growth on each plate after a set incubation period (e.g., 3-5 days).
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) for each isolate using probit analysis or other appropriate statistical methods.
Visualizations
Caption: Mode of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: A logical workflow for troubleshooting poor this compound efficacy.
Caption: Experimental workflow for assessing fungicide resistance in a target pathogen.
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]
- 4. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. researchgate.net [researchgate.net]
- 7. r4p-inra.fr [r4p-inra.fr]
- 8. farmprogress.com [farmprogress.com]
- 9. 5 Steps for Proven Performance | Crop Science US [cropscience.bayer.us]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. Be Aware of Fungicide Resistance in Field Crops [extension.sdstate.edu]
- 12. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 13. ag.purdue.edu [ag.purdue.edu]
- 14. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 15. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 16. greencastonline.com [greencastonline.com]
Technical Support Center: Improving the Solubility of Fenpyrazamine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Fenpyrazamine in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in in vitro assays.[1][2] While this compound is readily soluble in other organic solvents like acetone and ethyl acetate, DMSO is generally preferred for its miscibility with aqueous culture media and its relatively low toxicity to cells at low final concentrations.[3][4]
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[5] Most cell lines can tolerate DMSO concentrations up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[6]
Q3: Can I use other solvents if my experiment is sensitive to DMSO?
A3: If your experimental system is sensitive to DMSO, other organic solvents like ethanol can be considered. However, it is important to note that many organic solvents have higher volatility and may have their own cytotoxic effects.[7] Always perform a solvent toxicity control to ensure that the observed effects are due to this compound and not the solvent.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[8]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock into aqueous media.
This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out."
Root Cause: Rapid change in solvent polarity from a high-concentration organic stock to a primarily aqueous environment.
Solutions:
-
Pre-warm the media: Before adding the this compound stock solution, ensure your cell culture media or buffer is pre-warmed to 37°C. This can help improve solubility.[8]
-
Rapid mixing: Add the DMSO stock solution directly to the pre-warmed media while gently vortexing or swirling the tube. This rapid dispersion helps to avoid localized high concentrations of this compound that can initiate precipitation.[1]
-
Stepwise dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in your culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Increase final DMSO concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may be necessary to keep the compound in solution. Always validate the tolerance of your specific cell line.[6]
Issue 2: I observe a film or crystals in my culture plate after incubation.
Root Cause: This could be due to exceeding the solubility limit of this compound in the final assay medium, or evaporation of the medium leading to increased compound concentration.
Solutions:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Use serum-containing media: If your experimental design allows, the proteins in fetal bovine serum (FBS) can bind to hydrophobic compounds and help to keep them in solution.[8]
-
Maintain proper humidity: Ensure your cell culture incubator has adequate humidity to prevent evaporation from the wells of your culture plates.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility (at 20°C) |
| Water | 20.4 mg/L[3][9] |
| Hexane | 902 mg/L[3][9] |
| Toluene | 113 g/L[4] |
| Ethyl Acetate | > 250 g/L[3][9] |
| Acetone | > 250 g/L[3][9] |
| Methanol | > 250 g/L[3][9] |
| DMSO | Soluble [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 331.43 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile dilution tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed culture medium to achieve your desired final concentrations.
-
When diluting, add the this compound stock or intermediate dilution to the medium while gently vortexing to ensure rapid and thorough mixing.
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium, ensuring the final DMSO concentration matches that of your experimental conditions.
-
Use the freshly prepared working solutions immediately for your in vitro assay.
Visualizations
This compound's Mode of Action: Inhibition of Ergosterol Biosynthesis
This compound's antifungal activity stems from its ability to inhibit the enzyme 3-keto reductase, a critical component of the ergosterol biosynthesis pathway in fungi.[10] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death.
Caption: this compound inhibits 3-keto reductase in the ergosterol pathway.
Experimental Workflow: Preparing this compound Working Solutions
This workflow outlines the key steps for successfully preparing this compound solutions for your in vitro experiments, minimizing the risk of precipitation.
Caption: Workflow for preparing this compound solutions for in vitro assays.
Logical Relationship: Troubleshooting Precipitation
This diagram illustrates the decision-making process when encountering precipitation of this compound in your experimental setup.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
Fenpyrazamine stability issues in different solvent systems
Welcome to the technical support center for fenpyrazamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent systems. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits varying solubility in different solvents. For creating stock solutions, highly polar organic solvents are recommended. It is soluble in DMSO. Based on available data, its solubility is high in solvents like acetone, ethyl acetate, and methanol, making them suitable for preparing concentrated solutions.
Q2: How should I prepare and store this compound stock solutions?
A2: For short-term storage (days to weeks), stock solutions, for example in DMSO, can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C in a dry, dark environment. The solid powder form of this compound is stable for over three years if stored properly under these long-term conditions.
Q3: How stable is this compound in aqueous solutions? What is the influence of pH?
A3: this compound's stability in aqueous solutions is highly dependent on pH. It is significantly more stable under neutral and acidic conditions than in alkaline environments. Hydrolysis, the chemical decomposition by water, is accelerated in alkaline conditions. The half-life (DT50), which is the time it takes for 50% of the compound to degrade, illustrates this pH dependency. At 20°C, the estimated DT50 is approximately 2503 days at pH 7, indicating high stability.
Q4: Does temperature affect the stability of this compound in solutions?
A4: Yes, temperature significantly impacts this compound's stability, accelerating its degradation. For example, in a neutral aqueous solution (pH 7), increasing the temperature from 20°C to 50°C reduces the hydrolysis half-life (DT50) from approximately 2503 days to just 32.6 days. Therefore, it is critical to maintain low temperatures, especially for long-term storage of solutions.
Q5: Is this compound sensitive to light (photostability)?
A5: While specific photolysis data for this compound in various solvents is limited in the provided search results, many complex organic molecules are susceptible to photodegradation. As a general precaution, solutions should be protected from light by using amber vials or by covering containers with aluminum foil, especially during long-term storage or when conducting experiments under intense light.
Q6: What are the known degradation products of this compound?
A6: Environmental and laboratory studies have identified several transformation and degradation products. The major hydrolysis product at pH 7 and 9 is S-2188-DC. Other known environmental transformation products include S-2188-OH. In aqueous environments, oxidation by hydroxyl radicals (HO•) is a potential degradation pathway, leading to various oxidized products.
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 20°C) | Reference |
| Water | 20.4 mg/L | |
| n-Hexane | 902 mg/L | |
| Toluene | 112,978 mg/L (11.3 g/100mL) | |
| Ethyl Acetate | >250 g/L | |
| Acetone | >250 g/L | |
| Methanol | >250 g/L | |
| DMSO | Soluble | |
| Chloroform | Sparingly Soluble |
Table 2: Hydrolysis Half-Life (DT50) of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-Life (DT50) in Days | Reference |
| 7 | 20 | ~2503 | |
| 7 | 25 | ~8314 | |
| 7 | 50 | 32.6 |
Troubleshooting Guide: Investigating this compound Instability
If you are observing unexpected results, such as loss of activity or the appearance of unknown peaks in your analysis, your compound may be degrading. Follow this guide to troubleshoot potential stability issues.
Issue: Loss of Compound Efficacy in Bioassays
-
Possible Cause 1: Degradation in Aqueous Buffer. this compound degrades faster in alkaline conditions.
-
Solution: Check the pH of your assay buffer. If it is alkaline (pH > 7), consider if the experiment duration allows for significant degradation. Prepare fresh solutions before each experiment and minimize the time the compound spends in the alkaline buffer.
-
-
Possible Cause 2: Temperature-Induced Degradation. Higher temperatures accelerate degradation.
-
Solution: Ensure that stock solutions and experimental setups are maintained at the recommended cool temperatures. Avoid repeated freeze-thaw cycles for stock solutions by preparing aliquots.
-
-
Possible Cause 3: Photodegradation. Exposure to lab lighting or sunlight can degrade the compound.
-
Solution: Protect all solutions from light by using amber vials or wrapping containers in foil.
-
Issue: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Possible Cause 1: Solvent-Induced Degradation. The solvent system itself or impurities within it may be reacting with this compound.
-
Solution: Ensure the use of high-purity, HPLC-grade solvents. Run a solvent blank to check for impurities. If the issue persists, test the stability of this compound in an alternative solvent system.
-
-
Possible Cause 2: Hydrolysis During Sample Preparation or Analysis.
-
Solution: If using aqueous mobile phases, check their pH. If samples are held in an autosampler for extended periods, ensure it is temperature-controlled to minimize degradation before injection.
-
Experimental Protocols
Protocol: Assessing this compound Stability in a Specific Solvent System using HPLC
This protocol provides a framework for determining the stability of this compound under specific conditions (e.g., pH, temperature, light).
1. Materials and Reagents:
-
This compound standard (solid powder)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector
-
Temperature-controlled incubator/water bath
-
Light source for photostability testing (optional)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Store this stock solution at -20°C in an amber vial.
3. Preparation of Test Solutions:
-
Dilute the stock solution with the solvent system you wish to test (e.g., a specific buffer, cell culture medium, or organic solvent mixture) to a final concentration suitable for HPLC analysis (e.g., 5-10 µg/mL).
-
Prepare several identical vials of this test solution for analysis at different time points.
4. Stress Conditions and Time Points:
-
Control: Store one set of vials at -20°C, protected from light. This will serve as the T=0 reference.
-
Temperature Stress: Store vials at the desired test temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stress: Use buffers of different pH values (e.g., pH 4, 7, 9) as the solvent system.
-
Photostability Stress (Optional): Expose vials to a controlled light source while shielding a set of control vials from light.
-
Time Points: Choose appropriate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies).
5. HPLC Analysis:
-
At each time point, take a sample from the respective vial.
-
Analyze the sample using a validated HPLC method. An example method could be:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Record the peak area of the this compound peak.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time.
-
If degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear. The degradation rate constant (k) can be determined from the slope, and the half-life (DT50) can be calculated as DT50 = 0.693 / k.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified degradation pathways for this compound.
Addressing matrix effects in Fenpyrazamine residue analysis
Welcome to the Technical Support Center for Fenpyrazamine Residue Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound residues, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: In the context of residue analysis, the "matrix" refers to all the components of a sample other than the analyte of interest, this compound.[1] Matrix effects are the alteration of the analyte's signal (suppression or enhancement) caused by these co-extracted components during analysis, most commonly with LC-MS/MS or GC-MS techniques.[1][2] This interference can lead to inaccurate quantification of this compound, either underestimating or overestimating the true concentration.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be identified by comparing the analytical response of a standard prepared in a pure solvent to the response of a standard of the same concentration spiked into a blank sample extract (a matrix-matched standard). A significant difference in the signal intensity between the two indicates the presence of matrix effects. A common method is to compare the slopes of the calibration curves prepared in solvent and in the matrix extract.[3]
Q3: What are the common strategies to minimize or compensate for matrix effects in this compound analysis?
A3: Several strategies can be employed to address matrix effects:
-
Sample Preparation and Cleanup: Utilizing effective cleanup techniques like dispersive solid-phase extraction (dSPE) during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can remove many interfering compounds.[4][5]
-
Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal suppression or enhancement.[3]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound. However, care must be taken to ensure the this compound concentration remains above the limit of quantification (LOQ).
-
Use of Internal Standards: An isotopically labeled internal standard of this compound, if available, can co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.
Q4: Which dSPE sorbents are recommended for cleaning up this compound extracts?
A4: The choice of dSPE sorbent depends on the sample matrix. For general fruit and vegetable matrices, a combination of Primary Secondary Amine (PSA) and magnesium sulfate is common. PSA helps in removing organic acids, sugars, and fatty acids.[5] For matrices with high fat content, C18 sorbent can be added to remove lipids.[5] If the sample contains pigments like chlorophyll, Graphitized Carbon Black (GCB) may be used, but it should be used with caution as it can also retain planar analytes.[4]
Q5: My this compound recoveries are low. What are the potential causes and solutions?
A5: Low recoveries of this compound can be due to several factors:
-
Inefficient Extraction: Ensure the sample is thoroughly homogenized and vigorously shaken during the extraction step. For dry samples, rehydration with water before extraction is crucial.
-
Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure the sample processing is performed under appropriate conditions.
-
Loss during Cleanup: The dSPE sorbent might be adsorbing this compound. Test different sorbent combinations or reduce the amount of sorbent used.
-
Instrumental Issues: Check for issues with the LC-MS/MS system, such as a contaminated ion source or incorrect parameters.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during this compound residue analysis.
| Problem | Potential Cause | Recommended Action |
| Low or No this compound Signal | Inefficient ionization in the MS source. | Optimize MS parameters, including capillary voltage, gas flows, and temperature. Clean the ion source. |
| Analyte degradation. | Check the stability of this compound under your extraction and storage conditions. Analyze samples promptly after preparation. | |
| Incorrect MRM transitions. | Verify the precursor and product ions for this compound. Optimize collision energies for each transition.[6] | |
| Poor Peak Shape | Co-eluting matrix components. | Optimize the chromatographic separation by adjusting the mobile phase gradient, flow rate, or using a different column. |
| Incompatible solvent for injection. | Ensure the final extract solvent is compatible with the initial mobile phase to avoid peak distortion. | |
| High Signal Suppression/Enhancement | Significant matrix effects. | Implement matrix-matched calibration.[3] Dilute the sample extract. Improve the sample cleanup procedure by using appropriate dSPE sorbents.[4][5] |
| Inconsistent Results | Non-homogeneous sample. | Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction. |
| Inconsistent sample preparation. | Standardize all steps of the QuEChERS procedure, including shaking times and solvent volumes. | |
| Instrument variability. | Perform regular instrument maintenance and calibration. Use an internal standard to correct for variations. |
Quantitative Data Summary
The following table summarizes validation data for the analysis of this compound in various agricultural products. This data can serve as a benchmark for expected performance.
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Analytical Method | Reference |
| Hulled rice | 0.05 | 94.6 | 1.8 | 0.05 | HPLC-UVD | [7] |
| 0.5 | 97.5 | 1.1 | ||||
| Soybean | 0.05 | 86.2 | 3.5 | 0.05 | HPLC-UVD | [7] |
| 0.5 | 89.4 | 1.4 | ||||
| Potato | 0.05 | 93.8 | 3.3 | 0.05 | HPLC-UVD | [7] |
| 0.5 | 96.2 | 1.1 | ||||
| Mandarin | 0.05 | 98.2 | 1.3 | 0.05 | HPLC-UVD | [7] |
| 0.5 | 102.7 | 0.1 | ||||
| Apple | 0.05 | 71.8 | 7.3 | 0.05 | HPLC-UVD | [7] |
| 0.5 | 78.5 | 2.5 | ||||
| Green pepper | 0.05 | 93.2 | 2.6 | 0.05 | HPLC-UVD | [7] |
| 0.5 | 97.8 | 0.8 |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables
This protocol is a general guideline based on the widely used QuEChERS method and should be optimized for your specific matrix and analytical instrumentation.
-
Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry matrices, add an appropriate amount of water to rehydrate the sample and let it sit for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If using an internal standard, add it at this stage.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
For high-fat matrices, add 50 mg of C18 sorbent. For pigmented matrices, consider using GCB, but validate for this compound recovery.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract may be analyzed directly or diluted with an appropriate solvent before injection into the LC-MS/MS or GC-MS system.
-
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis of pesticides. These should be optimized for this compound.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification and confirmation.
-
Precursor Ion: The protonated molecule of this compound [M+H]⁺.
-
Product Ions: At least two stable and abundant product ions should be selected for confirmation. The most intense transition is used for quantification.
-
Optimization: The collision energy and other MS parameters should be optimized for each MRM transition to maximize signal intensity.[6]
-
Visualizations
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Reducing variability in Fenpyrazamine bioassay results
Welcome to the Technical Support Center for Fenpyrazamine bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during in vitro and in vivo bioassays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a Sterol Biosynthesis Inhibitor (SBI) fungicide.[1] It specifically targets and inhibits the 3-keto reductase enzyme, which is a crucial component of the ergosterol biosynthetic pathway in fungi.[1][2] This inhibition disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1]
Q2: Which fungal species are most susceptible to this compound?
This compound is highly effective against fungi belonging to the Sclerotiniaceae family, such as Botrytis spp. (gray mold), Sclerotinia spp. (stem rot), and Monilinia spp. (brown rot).[2][3] It has demonstrated particular efficacy against Botrytis cinerea.[1][2][3]
Q3: What are the expected EC50 values for this compound against Botrytis cinerea?
The reported 50% effective concentration (EC50) values for this compound against sensitive isolates of Botrytis cinerea in in vitro mycelial growth assays are typically low, indicating high potency. Values are often in the range of 0.02 µg/mL.[3][4] However, it's important to note that EC50 values can vary depending on the specific isolate and experimental conditions. Some studies have identified "low-sensitive" isolates that may exhibit higher EC50 values.[5][6]
Q4: Can this compound be used in both preventive and curative treatments?
Yes, research has shown that this compound exhibits both high preventive and curative (inhibitory activity in lesion development) efficacy.[2] It also demonstrates translaminar activity, meaning it can be absorbed by the plant and move to untreated areas.[2][3]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound bioassays. The issues are categorized by the type of assay.
In Vitro Assays (Mycelial Growth Inhibition & Spore Germination)
| Problem | Possible Causes | Solutions |
| High variability between replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of this compound solution, media, or fungal inoculum. 2. Uneven Inoculum: Mycelial plugs of varying sizes or spore suspensions with inconsistent concentrations. 3. Edge Effects in Plates: Evaporation from wells/plates at the edge of an incubator can concentrate the fungicide and affect growth. 4. Contamination: Bacterial or cross-contamination with other fungal species. | 1. Use calibrated pipettes and consistent pipetting techniques. 2. For mycelial assays, use a cork borer to create uniform agar plugs from the actively growing edge of a fresh culture. For spore assays, use a hemocytometer to ensure a consistent spore concentration. 3. Avoid using the outer wells of microplates or fill them with sterile water to maintain humidity. Stack petri dishes to minimize evaporation. 4. Employ strict aseptic techniques throughout the experimental setup.[7] |
| No or poor fungal growth in control wells/plates | 1. Poor Fungal Viability: The fungal culture may be old, stressed, or non-viable. 2. Unsuitable Growth Medium: The medium may lack necessary nutrients or have an incorrect pH for the target fungus. 3. Incorrect Incubation Conditions: Temperature, humidity, or light conditions may not be optimal for fungal growth.[8][9] | 1. Use a fresh, actively growing culture for inoculation. 2. Ensure the growth medium (e.g., Potato Dextrose Agar - PDA) is prepared correctly and is suitable for the fungal species.[3] 3. Verify and maintain optimal incubation conditions for the specific fungus being tested. |
| Unexpectedly high EC50 values (low efficacy) | 1. Fungal Isolate Resistance: The tested isolate may have inherent or developed resistance to SBI fungicides.[4] 2. Incorrect Fungicide Concentration: Errors in the preparation of the this compound stock or serial dilutions. 3. Degradation of this compound: The fungicide may have degraded due to improper storage or handling. | 1. Test a known sensitive (wild-type) strain as a positive control. If resistance is suspected, consider molecular analysis for mutations in the target enzyme gene. 2. Double-check all calculations and ensure accurate preparation of the fungicide solutions. 3. Store this compound according to the manufacturer's instructions, protected from light and extreme temperatures. |
| Inconsistent spore germination in control wells | 1. Spore Viability Issues: Spores may be immature, old, or damaged. 2. Suboptimal Germination Conditions: Lack of sufficient moisture or nutrients can hinder germination.[10] 3. Inhibitory Substances: The water or media used may contain substances that inhibit germination. | 1. Harvest spores from a healthy, sporulating culture of the appropriate age. 2. Ensure adequate humidity and use a germination-supporting medium if necessary.[10] 3. Use high-purity, sterile water and freshly prepared media. |
In Vivo Assays (Potted Plant)
| Problem | Possible Causes | Solutions |
| High disease incidence in treated plants | 1. Inadequate Fungicide Coverage: Uneven application of the this compound solution on the plant surfaces. 2. Application Timing: The fungicide was applied too late in a curative assay or washed off before it could be absorbed in a preventive assay. 3. High Disease Pressure: The inoculum load may be too high for the tested fungicide concentration. 4. Environmental Conditions: High humidity and optimal temperatures for the pathogen can favor disease development. | 1. Ensure thorough and uniform spray coverage of all plant parts. 2. Adhere to the specified application timing in the protocol. For rainfastness, allow sufficient drying time before any simulated rainfall. 3. Standardize the inoculum concentration and application method. 4. Monitor and control environmental conditions in the greenhouse or growth chamber to the extent possible. |
| No or low disease development in untreated control plants | 1. Poor Pathogen Viability: The fungal inoculum used was not viable or virulent. 2. Unfavorable Environmental Conditions: Conditions (e.g., low humidity, suboptimal temperature) were not conducive for infection and disease development. 3. Plant Resistance: The plant variety used may have some level of natural resistance to the pathogen. | 1. Use a fresh, virulent culture of the pathogen for inoculation. 2. Maintain environmental conditions that are known to favor infection by the specific pathogen. 3. Use a plant variety known to be susceptible to the pathogen. |
| High variability in disease severity among replicate plants | 1. Inconsistent Inoculation: Uneven application of the fungal inoculum across the replicate plants. 2. Variability in Plant Health: Differences in the age, size, or overall health of the plants can affect their susceptibility. 3. Micro-environmental Differences: Variations in light, temperature, or humidity within the growth facility. | 1. Standardize the inoculation procedure to ensure each plant receives a similar amount of inoculum. 2. Use plants of a uniform age and size, and discard any that appear unhealthy. 3. Randomize the placement of plants within the experimental setup to minimize the impact of micro-environmental variations. |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol is adapted for determining the EC50 value of this compound against Botrytis cinerea.
Materials:
-
This compound (technical grade)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Actively growing culture of B. cinerea on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator set at 20-22°C
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Also, prepare control plates with PDA and an equivalent amount of DMSO without this compound. Pour the media into petri dishes.
-
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of a 3-5 day old B. cinerea culture. Place one plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.
-
Incubation: Seal the plates with parafilm and incubate them in the dark at 20-22°C.
-
Data Collection: After 3-5 days, or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter in two perpendicular directions for each plate.
-
Analysis: Calculate the average diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC50 value using probit analysis or other suitable statistical software.
In Vivo Potted Plant Assay (Preventive)
This protocol outlines a method to assess the preventive efficacy of this compound on a suitable host plant (e.g., cucumber or tomato seedlings) against B. cinerea.
Materials:
-
This compound formulation
-
Healthy, susceptible host plants of uniform size and age
-
Spore suspension of B. cinerea (1 x 10^6 spores/mL in sterile water with a surfactant like Tween 20)
-
Spray bottle or atomizer
-
Humid chamber or plastic bags
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Fungicide Application: Prepare the desired concentrations of the this compound formulation in water. Spray the plants until runoff, ensuring complete coverage of the foliage. Allow the plants to dry completely. Include a control group sprayed only with water.
-
Inoculation: 24 hours after the fungicide application, inoculate the plants by spraying them with the B. cinerea spore suspension.
-
Incubation: Place the inoculated plants in a humid chamber or cover them with plastic bags to maintain high humidity for 48-72 hours to facilitate infection.
-
Disease Development: Move the plants to a growth chamber or greenhouse with conditions favorable for disease development (e.g., moderate temperatures and high humidity).
-
Assessment: After 5-7 days, assess the disease severity by measuring the lesion size or by using a disease rating scale.
-
Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.
Visualizations
This compound's Mode of Action: Inhibition of Ergosterol Biosynthesis
Caption: this compound inhibits the 3-keto reductase enzyme in the ergosterol biosynthesis pathway.
General Workflow for In Vitro Mycelial Growth Inhibition Assay
Caption: Workflow for assessing this compound efficacy through mycelial growth inhibition.
Troubleshooting Logic for Unexpectedly High EC50 Values
Caption: A logical approach to troubleshooting unexpectedly high EC50 values in bioassays.
References
- 1. Fast and easy bioassay for the necrotizing fungus Botrytis cinerea on poplar leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity of Botrytis cinerea to this compound in Japan and its disease control efficacy against the low-sensitive isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Aspergillus oryzae Mycelium Growth and Conidium Production by Irradiation with Light at Different Wavelengths and Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Cross-Resistance Between Fenpyrazamine and Fenhexamid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the cross-resistance between the fungicides fenpyrazamine and fenhexamid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are this compound and fenhexamid, and what is their mode of action?
A1: this compound is a novel fungicide with an aminopyrazolinone structure, while fenhexamid belongs to the hydroxyanilide chemical family.[1][2] Both are classified by the Fungicide Resistance Action Committee (FRAC) as Group 17 fungicides.[3] They are Sterol Biosynthesis Inhibitors (SBIs) that specifically target and inhibit the 3-keto reductase enzyme (encoded by the Erg27 gene) in the ergosterol biosynthetic pathway of fungi.[1][4][5] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[5][6]
Q2: Why is there cross-resistance between this compound and fenhexamid?
A2: Cross-resistance occurs because both fungicides share the same target site: the 3-keto reductase enzyme.[7] Fungal isolates that have developed resistance to fenhexamid, typically through mutations in the Erg27 gene, will also exhibit resistance to this compound.[8]
Q3: What are the known molecular mechanisms of resistance to fenhexamid and, by extension, this compound?
A3: The primary mechanism of resistance is target site modification due to point mutations in the Erg27 gene. Several amino acid substitutions have been identified in fenhexamid-resistant isolates of Botrytis cinerea, which also confer resistance to this compound. The most frequently reported mutations include:
-
F412S/I/V/C: Changes at the phenylalanine 412 position to serine, isoleucine, valine, or cysteine are strongly associated with high levels of resistance.[9][10] The F412S mutation is predominant in many regions.[9]
-
T63I: A substitution of threonine at position 63 with isoleucine has also been linked to resistance.[6][9]
Q4: Are there other mechanisms that could contribute to reduced sensitivity?
A4: Yes, besides target site mutations, multidrug resistance (MDR) mechanisms can also play a role. MDR is often associated with the overexpression of efflux transporter genes, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[11][12] These transporters can actively pump fungicides out of the fungal cell, reducing their effective concentration at the target site.
Troubleshooting Experimental Results
Q5: My in vitro assays show a wide range of EC50 values for fenhexamid/fenpyrazamine against my fungal isolates. What could be the reason?
A5: A wide range of EC50 values can be attributed to several factors:
-
Natural Variation: Fungal populations can have a natural baseline sensitivity distribution.
-
Different Resistance Levels: You may be observing a mix of sensitive, low-resistance, and high-resistance isolates. Different mutations in the Erg27 gene can confer varying levels of resistance.[10]
-
Experimental Variability: Inconsistent spore concentrations, incubation times, or media preparation can lead to variable results. Ensure your experimental protocol is standardized.
Q6: I have identified isolates with high EC50 values for fenhexamid. How can I confirm if this is due to a target site mutation?
A6: You should sequence the Erg27 gene of your resistant isolates and compare it to the sequence from a known sensitive (wild-type) isolate. Look for mutations at key codons, such as T63 and F412. PCR-based methods, like allele-specific PCR or TaqMan assays, can also be developed for rapid screening of known mutations.[4][13]
Q7: My molecular analysis did not detect any known mutations in the Erg27 gene of a moderately resistant isolate. What other mechanisms could be involved?
A7: If target site mutations are absent, consider the possibility of multidrug resistance (MDR). This can be investigated by:
-
Phenotypic Assays: Test the isolate's sensitivity to other unrelated fungicides. Resistance to multiple chemical classes suggests an MDR phenotype.[14]
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux transporter genes (e.g., atrB, mfsM2).[11] Overexpression in the resistant isolate compared to a sensitive one would indicate a potential role for MDR.
Q8: I am observing poor correlation between my in vitro (e.g., mycelial growth) and in vivo (e.g., detached fruit) assay results. Why might this be?
A8: Discrepancies between in vitro and in vivo results can occur due to:
-
Fungicide Properties: The uptake, translocation, and stability of the fungicide can differ between an agar plate and plant tissue.
-
Host-Pathogen Interaction: The plant's defense mechanisms can influence the pathogen's growth and its response to the fungicide.
-
Fitness Costs: Some resistance mutations can carry a fitness cost, meaning the resistant strain may be less virulent or grow slower in vivo compared to the sensitive strain in the absence of the fungicide.[15]
Quantitative Data Summary
Table 1: Fenhexamid and this compound Sensitivity in Botrytis cinerea
| Fungicide | Isolate Type | EC50 Range (µg/mL) | Key Mutations in Erg27 | Reference(s) |
| Fenhexamid | Sensitive (Wild-Type) | <0.1 - 1.0 | None | [7][10] |
| Low to Moderate Resistance | 0.2 - 4.21 | L195F, L400F | [2][10] | |
| High Resistance | >7.68 - >100 | F412S, F412I, F412V, F412C, T63I | [6][9][15] | |
| This compound | Sensitive | 0.02 - 1.3 | None | [8] |
| Resistant (Cross-resistant with Fenhexamid) | 50.1 - 172.6 | F412S, F412I, etc. | [8] |
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination
This protocol is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50% (EC50).
1. Media and Fungicide Preparation: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. b. Allow the autoclaved PDA to cool to approximately 50-55°C in a water bath. c. Prepare a stock solution of the fungicide (e.g., this compound or fenhexamid) in a suitable solvent like dimethyl sulfoxide (DMSO). d. Create a series of fungicide dilutions from the stock solution. e. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the control (0 µg/mL), and does not exceed a level that affects fungal growth (typically ≤1% v/v). f. Pour the amended PDA into sterile petri dishes and allow them to solidify.
2. Inoculation: a. Culture the fungal isolates to be tested on non-amended PDA until they are actively growing. b. Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the leading edge of the actively growing cultures. c. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.
3. Incubation and Data Collection: a. Seal the plates and incubate them in the dark at a suitable temperature for the test fungus (e.g., 20-25°C). b. After a defined incubation period (e.g., 3-5 days), when the colony on the control plate has reached a significant size but not the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for each plate. c. Calculate the average diameter for each replicate.
4. Data Analysis: a. Subtract the diameter of the initial mycelial plug from the average colony diameter to get the net growth. b. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control (0 µg/mL) using the formula: % Inhibition = [1 - (Net growth in treated plate / Net growth in control plate)] x 100 c. Use statistical software to perform a probit or logistic regression analysis of the percent inhibition versus the log-transformed fungicide concentrations to calculate the EC50 value.[10]
Protocol 2: Molecular Detection of Erg27 Gene Mutations
This protocol outlines the general steps for identifying mutations in the Erg27 gene associated with resistance.
1. DNA Extraction: a. Grow the fungal isolate in liquid culture (e.g., Potato Dextrose Broth) or on PDA. b. Harvest the mycelium by filtration or scraping. c. Lyophilize (freeze-dry) the mycelium and grind it to a fine powder. d. Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB (cetyltrimethylammonium bromide) method.[5]
2. PCR Amplification: a. Design primers that flank the regions of the Erg27 gene where mutations are known to occur (e.g., around codons 63 and 412). Published primers are often available in the literature.[4][5] b. Perform a standard Polymerase Chain Reaction (PCR) using the extracted genomic DNA as a template. A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.[1] c. Use the following thermocycling conditions as a starting point, and optimize as needed: initial denaturation at 95°C for 3 min, followed by 35-40 cycles of denaturation at 95°C for 30s, annealing at 55-62°C for 30s, and extension at 72°C for 1-2 min, with a final extension at 72°C for 10 min.[1][5]
3. Analysis of PCR Products: a. Run the PCR products on an agarose gel to verify the amplification of a DNA fragment of the expected size. b. Purify the PCR product to remove primers and dNTPs. c. Send the purified PCR product for Sanger sequencing. d. Align the obtained DNA sequence with a wild-type (sensitive) Erg27 gene sequence to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Mechanism of action for this compound and Fenhexamid.
Caption: Workflow for fungicide resistance testing.
Caption: Strategy for managing fungicide resistance.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 7. researchgate.net [researchgate.net]
- 8. A highly multiplexed assay to monitor pathogenicity, fungicide resistance and gene flow in the fungal wheat pathogen Zymoseptoria tritici | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]
- 11. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate Fenpyrazamine degradation in environmental samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the degradation of Fenpyrazamine in environmental samples during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the collection, storage, and analysis of environmental samples containing this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound in freshly collected samples. | Rapid Photodegradation: this compound is susceptible to degradation by sunlight, especially in water samples. The photodegradation half-life in a buffer solution (pH 7) under natural sunlight can be as short as 5.2–5.5 days.[1] | Action: Collect samples in amber glass bottles to block UV light. If amber bottles are unavailable, wrap transparent bottles in aluminum foil immediately after collection. Minimize exposure of the sample to direct sunlight at all times. |
| Contaminated Sampling Equipment: Residues from cleaning agents or previously analyzed compounds can interfere with the analysis or catalyze degradation. | Action: Use pre-cleaned and certified sample containers. All sampling equipment should be thoroughly cleaned, rinsed with solvent (e.g., acetone, hexane), and then with the sample matrix (water or a soil slurry) before collecting the final sample.[2][3] | |
| Significant decrease in this compound concentration in stored samples, even when frozen. | Inadequate Freezing Temperature: While freezing slows degradation, a temperature of -20°C is recommended for long-term storage to significantly reduce enzymatic and chemical degradation.[4] | Action: Ensure samples are stored in a calibrated freezer at a stable temperature of -20°C or lower. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2] If possible, subdivide the sample into smaller aliquots before freezing. |
| Microbial Degradation: Soil and water samples contain microorganisms that can degrade this compound, even at low temperatures. This compound is known to be rapidly degraded in soil.[5] | Action: For water samples, consider adding a microbial inhibitor like chloroform (10 ml per 1L of water) or sodium thiosulfate immediately after collection, but first verify that these preservatives do not interfere with your analytical method. For soil samples, freeze them as quickly as possible after collection to halt microbial activity. | |
| Hydrolysis at Alkaline pH: this compound is stable in acidic and neutral water (pH 4 and 7) but degrades at an alkaline pH of 9, with a half-life of 11–24 days.[1] | Action: Measure the pH of water samples upon collection. If the pH is alkaline, adjust it to a neutral or slightly acidic pH (around 6-7) using a suitable buffer, ensuring the buffer does not interfere with the analysis. | |
| Inconsistent or non-reproducible analytical results (e.g., peak splitting, shifting retention times in LC-MS/MS). | Matrix Effects: Components in the sample matrix (e.g., organic matter in soil, dissolved salts in water) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[6][7] | Action: Use matrix-matched calibration standards to compensate for matrix effects.[7] Employ efficient sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds.[8] |
| Analyte Degradation in the Analytical Instrument: Some pesticides can degrade in the hot injection port of a gas chromatograph or within the ion source of a mass spectrometer. | Action: For LC-MS/MS analysis, ensure the ion source temperature and other parameters are optimized for this compound stability. Check for any active sites in the chromatographic system that might cause degradation and consider using a guard column. | |
| Improper Preparation of Standard Solutions: Degradation of standard solutions can lead to inaccurate quantification. | Action: Store stock solutions in a refrigerator or freezer, protected from light. Prepare fresh working standards regularly from the stock solution.[3] |
Frequently Asked Questions (FAQs)
Sample Collection & Handling
-
Q1: What are the best containers for collecting soil and water samples for this compound analysis?
-
A1: For water samples, use amber glass bottles with Teflon-lined caps to prevent photodegradation and adsorption to the container walls. For soil samples, use clean glass jars or high-density polyethylene bags.[2]
-
-
Q2: How should I transport my samples from the field to the lab?
-
A2: Samples should be transported in a cooler with ice packs or ice to maintain a temperature at or below 4°C.[9] They should be kept in the dark and delivered to the laboratory as soon as possible, ideally within 24-48 hours of collection.
-
Sample Storage
-
Q3: What is the maximum recommended storage time for soil and water samples?
-
Q4: Can I store my samples in a standard refrigerator (-4°C)?
-
A4: Refrigeration at 4°C is suitable for short-term storage (a few days). For longer-term storage, freezing at -20°C is crucial to significantly slow down microbial and chemical degradation processes.[4]
-
Degradation Pathways
-
Q5: What are the main degradation products of this compound I should be aware of?
-
A5: The primary degradation of this compound involves the cleavage of the thiocarbamate linkage. In some cases, this is followed by hydroxylation. The main metabolites to consider are S-2188-DC and S-2188-OH.
-
-
Q6: How significant is microbial degradation for this compound in soil?
Experimental Protocols
Protocol 1: Standard Operating Procedure for Water Sample Collection for this compound Analysis
-
Preparation:
-
Label pre-cleaned 1-liter amber glass bottles with the sample ID, date, time, and location.
-
Wear disposable gloves and change them between sampling locations to prevent cross-contamination.[2]
-
Ensure all sampling devices are made of inert materials and have been properly cleaned.
-
-
Collection:
-
If sampling from a tap, let the water run for a few minutes to flush the system before collecting the sample.[2]
-
When sampling from a body of water, collect the sample from a depth of about 15-30 cm below the surface, avoiding any surface film or sediment.
-
Rinse the sample bottle three times with the sample water before filling it.
-
Fill the bottle to the shoulder, leaving a small headspace.
-
-
Preservation:
-
Immediately after collection, place the samples in a cooler with ice, ensuring they are chilled to approximately 4°C.
-
If the water is known to be alkaline (pH > 8), adjust the pH to neutral with a pre-tested buffer.
-
If microbial degradation is a major concern and it is compatible with the analytical method, add a preserving agent.
-
-
Transportation and Storage:
-
Transport the samples to the laboratory within 24 hours.
-
Upon arrival, either begin extraction immediately or store the samples in a freezer at -20°C.
-
Protocol 2: Standard Operating Procedure for Soil Sample Collection for this compound Analysis
-
Preparation:
-
Label clean glass jars or appropriate sample bags with the sample ID, date, time, and location.
-
Use a stainless steel auger, trowel, or shovel for sampling. Clean the equipment thoroughly between sampling points.[2]
-
-
Collection:
-
Remove any surface debris (e.g., leaves, rocks).
-
Collect soil from the top 15 cm of the soil profile, as this is where pesticide residues are typically concentrated.[2]
-
Take multiple sub-samples (e.g., 10-15 cores) from the sampling area in a "W" or "Z" pattern to create a representative composite sample.[2]
-
Place the sub-samples in a clean bucket or bowl and mix them thoroughly.
-
-
Sample Preparation and Storage:
-
Transfer about 500g of the homogenized soil into the sample container.
-
Place the samples in a cooler with ice for transport.
-
Upon arrival at the laboratory, freeze the samples at -20°C as soon as possible to minimize microbial degradation.
-
Visualizations
Caption: Workflow for mitigating this compound degradation from sample collection to analysis.
Caption: Troubleshooting logic for low this compound recovery in environmental samples.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. sciforum.net [sciforum.net]
- 8. "Characterization of Environmental Levels of Pesticide Residues in Hou" by Jabeen Taiba, Eleanor G. Rogan et al. [digitalcommons.unl.edu]
- 9. ndep.nv.gov [ndep.nv.gov]
- 10. agilent.com [agilent.com]
Validation & Comparative
Fenpyrazamine vs. Fenhexamid: A Comparative Efficacy Guide Against Gray Mold
An objective analysis of two key fungicides in the management of Botrytis cinerea, supported by experimental data for researchers and drug development professionals.
Gray mold, caused by the necrotrophic fungus Botrytis cinerea, poses a significant threat to a wide range of crops, leading to substantial economic losses globally. Management of this disease heavily relies on the application of fungicides. Among the chemical classes used, sterol biosynthesis inhibitors (SBIs) play a crucial role. This guide provides a detailed comparison of two such fungicides: fenpyrazamine and fenhexamid, focusing on their efficacy, mode of action, and resistance profiles.
Mode of Action: A Shared Target in Ergosterol Biosynthesis
Both this compound and fenhexamid belong to the class of sterol biosynthesis inhibitors (SBIs), but they target a specific enzyme within this pathway. They are classified as Group 17 fungicides by the Fungicide Resistance Action Committee (FRAC). Their mode of action involves the inhibition of the 3-keto reductase enzyme (encoded by the Erg27 gene), which is essential for the C4-demethylation step in the ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity, ultimately inhibiting fungal growth.[5]
While both fungicides share the same target enzyme, this compound is a novel aminopyrazolinone compound, whereas fenhexamid is a hydroxyanilide.[3][6] This shared mode of action has significant implications for resistance management, as cross-resistance between the two compounds has been observed.[7][8][9]
Caption: Fig. 1: Ergosterol biosynthesis pathway and inhibition by this compound and fenhexamid.
Quantitative Efficacy Comparison
The efficacy of fungicides is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of a biological process, such as mycelial growth or spore germination. The following tables summarize the reported EC50 values for this compound and fenhexamid against Botrytis cinerea.
Table 1: In Vitro Efficacy of this compound against Botrytis cinerea
| Biological Process | EC50 Range (mg/L) | Geographic Origin of Isolates | Reference |
| Mycelial Growth | 0.02 - 1.3 | Spain (Sensitive Isolates) | [8][9] |
| Mycelial Growth | 50.1 - 172.6 | Spain (Resistant Isolates) | [8][9] |
| Mycelial Growth | ~0.02 | Not Specified | [6] |
| Mycelial Growth | 0.0125 - 0.025 (Average: 0.020) | Japan (Sensitive Isolates) | [10] |
| Germ Tube Elongation | 0.02 - 0.1 | Japan (Sensitive and Low-Sensitive Isolates) | [10] |
Table 2: In Vitro Efficacy of Fenhexamid against Botrytis cinerea
| Biological Process | EC50 Range (µg/ml) | Geographic Origin of Isolates | Reference |
| Mycelial Growth | <0.01 - 3 | Turkey | [11] |
| Mycelial Growth | 0.008 - 0.129 | Not Specified (Sensitive Isolates) | [12][13] |
| Conidial Germination | >0.1 (putatively resistant) | Vineyard | [12] |
Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are generalized methodologies for key experiments cited in the literature.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide required to inhibit the growth of the fungal mycelium.
Caption: Fig. 2: Workflow for mycelial growth inhibition assay.
-
Fungicide Preparation: Stock solutions of this compound and fenhexamid are prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide).
-
Media Preparation: Potato Dextrose Agar (PDA) is autoclaved and cooled. The fungicide stock solutions are added to the molten agar to achieve a series of final concentrations.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing B. cinerea culture and placed in the center of each fungicide-amended PDA plate.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 18-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 3-5 days).
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to a control plate without fungicide. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
In Vivo Fungicide Efficacy on Detached Fruit
This assay evaluates the protective and curative activity of the fungicides on host tissue.
-
Fruit Preparation: Healthy and uniform fruits (e.g., strawberry, grape berries) are surface-sterilized.
-
Fungicide Application:
-
Preventive (Protective) Assay: Fruits are treated with different concentrations of the fungicide solution and allowed to dry. They are then inoculated with a conidial suspension of B. cinerea.
-
Curative Assay: Fruits are first inoculated with a conidial suspension of B. cinerea and, after a specific incubation period, treated with the fungicide solution.
-
-
Inoculation: A droplet of a known concentration of B. cinerea conidia is placed on the fruit surface.
-
Incubation: The treated fruits are placed in a humid chamber at a controlled temperature to promote disease development.
-
Data Collection: Disease severity is assessed by measuring the lesion diameter or the percentage of infected fruit after a set incubation period.
-
Analysis: The percentage of disease control is calculated for each fungicide concentration compared to an untreated control.
Performance Characteristics and Resistance
This compound:
-
Exhibits translaminar activity, meaning it can be absorbed by the leaf and move to protect the untreated side.[6][7]
-
Inhibits lesion development, showing some curative activity.[6][7]
-
Shows good rainfastness, remaining effective after rainfall.[6][14]
-
While effective against many isolates, resistance has been reported, often in conjunction with fenhexamid resistance.[8][9][15][16]
Fenhexamid:
-
Primarily a preventative fungicide.[4]
-
Inhibits the growth of fungal spore germ tubes and mycelia.[4]
-
Widespread resistance has been documented in various regions and crops.[1][2][17] Resistance is often associated with specific point mutations in the Erg27 gene, such as F412S, F412I, F412V, and T63I.[1][2][17][18]
-
The development of resistance can significantly reduce the field efficacy of the fungicide.[1]
Conclusion
Both this compound and fenhexamid are effective fungicides against Botrytis cinerea through the inhibition of the 3-keto reductase in the ergosterol biosynthesis pathway. This compound, a more recent introduction, exhibits strong preventive and translaminar activity. However, the shared mode of action with fenhexamid leads to cross-resistance, which is a critical consideration for resistance management strategies. The emergence and spread of resistant B. cinerea strains necessitate careful monitoring and the implementation of integrated pest management programs that include the rotation of fungicides with different modes of action to preserve the efficacy of these valuable tools in combating gray mold.
References
- 1. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 3. scispace.com [scispace.com]
- 4. imtrade.com.au [imtrade.com.au]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. r4p-inra.fr [r4p-inra.fr]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of Botrytis cinerea to this compound in Japan and its disease control efficacy against the low-sensitive isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. First Report of this compound Resistance in Botrytis cinerea from Strawberry Fields in Spain [ihsm.uma-csic.es]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenpyrazamine Cross-Resistance with Other SBI Fungicides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fenpyrazamine, a sterol biosynthesis inhibitor (SBI) fungicide, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in understanding its cross-resistance profile.
This compound is a novel aminopyrazolinone fungicide that targets the 3-keto reductase enzyme (ERG27) in the ergosterol biosynthetic pathway, classifying it under the Fungicide Resistance Action Committee (FRAC) Code 17.[1][2] Its primary agricultural use is in the control of grey mold (Botrytis cinerea) and other diseases caused by members of the Sclerotiniaceae family.[3][4] Understanding its cross-resistance patterns with other SBI fungicides is crucial for effective and sustainable disease management strategies.
Quantitative Performance Data
The efficacy of this compound, particularly against Botrytis cinerea, has been extensively studied. A key aspect of its performance is its cross-resistance profile with other fungicides. The following tables summarize the effective concentration required to inhibit 50% of growth (EC50) for this compound and other fungicides against various isolates of B. cinerea.
Table 1: In Vitro Sensitivity of Botrytis cinerea Isolates to this compound and Fenhexamid
| Isolate Type | This compound EC50 (µg/mL) | Fenhexamid EC50 (µg/mL) | Reference(s) |
| Sensitive | 0.02 - 1.3 | - | [5] |
| Resistant | 50.1 - 172.6 | - | [5] |
| Low-Sensitive (Mycelial Growth) | Average: 0.020 ± 0.0097 | - | [2] |
Table 2: Cross-Resistance of this compound with Fungicides from Different FRAC Groups
| Fungicide Class | FRAC Group | Representative Fungicide(s) | Cross-Resistance with this compound | Reference(s) |
| Benzimidazoles | 1 | - | No | [3] |
| Dicarboximides | 2 | - | No | [1][3] |
| Quinone outside Inhibitors (QoI) | 11 | - | No | [3] |
| Succinate Dehydrogenase Inhibitors (SDHI) | 7 | - | No | [3] |
| Hydroxyanilides (SBI Class III) | 17 | Fenhexamid | Yes | [1][5] |
The data clearly indicates a significant positive cross-resistance between this compound and fenhexamid.[1][5] This is attributed to their shared mode of action, both inhibiting the 3-keto reductase enzyme.[1] Conversely, this compound does not exhibit cross-resistance with fungicides from other major FRAC groups, making it a valuable tool for rotation programs to manage resistance to those fungicides.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance analysis of this compound.
Mycelial Growth Inhibition Assay
This assay is used to determine the concentration of a fungicide that inhibits the vegetative growth of the target fungus by 50% (EC50).
-
Fungal Culture Preparation: Botrytis cinerea isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 20-25°C for 5-7 days to obtain actively growing mycelium.[6]
-
Fungicide Stock Solution: A stock solution of the technical-grade fungicide (e.g., 10 mg/mL) is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[6]
-
Amended Media Preparation: The fungicide stock solution is serially diluted and added to molten PDA (cooled to 50-55°C) to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL).[6] A control plate containing only the solvent at the highest concentration used is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing B. cinerea culture and placed in the center of each fungicide-amended and control plate.[6]
-
Incubation: The plates are incubated in the dark at 20-25°C.[6]
-
Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours). The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[2]
Spore Germination Assay
This assay assesses the effect of a fungicide on the germination of fungal spores.
-
Spore Suspension Preparation: Spores are harvested from a 10-14 day old culture of B. cinerea by flooding the plate with sterile water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments and the spore concentration is adjusted (e.g., to 1 x 105 spores/mL).
-
Treatment Preparation: The spore suspension is mixed with various concentrations of the fungicide in a suitable liquid medium or on an agar surface.[6]
-
Incubation: The treated spores are incubated under conditions conducive to germination (e.g., 20-25°C for 6-8 hours).[6]
-
Microscopic Examination: A sample from each treatment is observed under a microscope, and the number of germinated and non-germinated spores is counted (typically out of 100 spores). A spore is considered germinated if the germ tube is at least the length of the spore.
-
Data Analysis: The percentage of germination inhibition is calculated for each fungicide concentration relative to the untreated control. The EC50 value for germination inhibition is then calculated.
Visualizations
Ergosterol Biosynthesis Pathway and SBI Fungicide Targets
The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the points of inhibition for different classes of SBI fungicides.
References
- 1. r4p-inra.fr [r4p-inra.fr]
- 2. Sensitivity of Botrytis cinerea to this compound in Japan and its disease control efficacy against the low-sensitive isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Fenpyrazamine and Fludioxonil for Strawberry Pathogen Control
For Immediate Release
This guide provides a detailed comparison of the fungicides Fenpyrazamine and Fludioxonil, focusing on their efficacy against key pathogens affecting strawberry cultivation. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of these two compounds.
Overview and Mechanism of Action
This compound and Fludioxonil are both crucial fungicides in the management of strawberry diseases, particularly gray mold caused by Botrytis cinerea. However, they belong to different chemical classes and exhibit distinct modes of action.
This compound is a novel fungicide that inhibits the 3-keto reductase enzyme, which is involved in the ergosterol biosynthesis pathway of fungi.[1][2] This disruption of sterol production leads to abnormal fungal cell membrane structure and function.[1][3] While it does not inhibit spore germination, it strongly inhibits germ tube elongation, causing swelling of the germ tubes.[1][3][4]
Fludioxonil , a phenylpyrrole fungicide, has a more complex mode of action. It is believed to interfere with the high-osmolarity glycerol (HOG) stress response signal transduction pathway in fungi.[5] This disruption leads to an over-activation of the Hog1-type mitogen-activated protein kinase (MAPK), which is detrimental to the fungal cell.[6] It inhibits transport-associated phosphorylation of glucose, which reduces mycelial growth, and also targets fungal spore germination.[7][8]
Efficacy Against Strawberry Pathogens
The primary pathogen for which comparative data is available is Botrytis cinerea, the causal agent of gray mold.
In Vitro Efficacy
In vitro studies consistently demonstrate the high efficacy of Fludioxonil in inhibiting the mycelial growth of B. cinerea. Several studies report very low EC50 values for Fludioxonil, often less than 0.1 µg/ml.[9][10] In contrast, this compound also effectively inhibits mycelial growth, but some studies indicate its EC50 values may be slightly higher than those of Fludioxonil under certain conditions.[10] One study noted that while this compound was effective at inhibiting mycelial growth, it was less effective at higher concentrations compared to other fungicides, with an EC50 of 0.9 µg/ml and an EC90 greater than 3,000 µg/ml.[10]
| Fungicide | Target Pathogen | Efficacy Measure | Result | Reference |
| Fludioxonil | Botrytis cinerea | EC50 (mycelial growth) | < 0.1 µg/ml | [9][10] |
| This compound | Botrytis cinerea | EC50 (mycelial growth) | 0.02 to 1.3 µg/ml (sensitive isolates) | [11] |
| This compound | Botrytis cinerea | EC50 (mycelial growth) | 0.9 µg/ml | [10] |
| Fludioxonil | Botrytis cinerea | Inhibition of conidiation | ~100% at 0.1 µg/ml | [10] |
| This compound | Botrytis cinerea | Inhibition of conidiation | 35% at 0.1 µg/ml | [10] |
| Fludioxonil | Neopestalotiopsis spp. | EC50 (mycelial growth) | Effective in preliminary screening | [12][13] |
In Vivo and Field Efficacy
Field studies and in vivo experiments confirm the effectiveness of both fungicides in controlling gray mold on strawberries. Fludioxonil, often in combination with cyprodinil, has demonstrated excellent control of post-harvest gray mold.[14][15] One study found that a combination of fludioxonil and cyprodinil completely prevented post-harvest strawberry gray mold at 0 days following treatment and after 4 days of shelf life.[14]
This compound has also shown high efficacy in controlling gray mold in field trials, demonstrating preventive, translaminar, and curative (inhibition of lesion development) activities.[1][4] It has been shown to suppress disease development even when applied after the first symptoms appear.[1][3]
Resistance Profile
Fungicide resistance is a significant concern in the management of B. cinerea.
This compound resistance has been reported in B. cinerea isolates from strawberry fields in Spain.[9][11] Notably, there is cross-resistance between this compound and fenhexamid, another fungicide that targets the same enzyme in the ergosterol biosynthesis pathway.[4][11]
Fludioxonil resistance in B. cinerea has also been documented, although historically it has been considered to be at a lower risk of developing high levels of resistance in the field, potentially due to a fitness penalty in resistant isolates.[6] However, recent reports indicate an increasing frequency of resistance to fludioxonil in some regions.[16][17][18]
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
A common method to determine the EC50 (Effective Concentration to inhibit 50% of growth) values is as follows:
-
Medium Preparation: Potato Dextrose Agar (PDA) is amended with varying concentrations of the test fungicide (e.g., Fludioxonil or this compound). A control set of plates without any fungicide is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target pathogen (e.g., B. cinerea) is placed in the center of each PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the dose-response data.
In Vivo Fruit Inoculation Assay
This protocol assesses the protective efficacy of fungicides on harvested strawberry fruit:
-
Fruit Selection: Healthy, ripe strawberry fruits of uniform size and maturity are selected.
-
Fungicide Application: Fruits are sprayed with a solution of the test fungicide at a specified concentration until runoff. Control fruits are sprayed with water.
-
Drying: The treated fruits are allowed to air dry in a sterile environment.
-
Inoculation: A small wound is made on each fruit, and a droplet of a conidial suspension of the pathogen (e.g., B. cinerea) is placed on the wound.
-
Incubation: The fruits are placed in a high-humidity chamber at a controlled temperature.
-
Evaluation: The incidence and severity of disease (e.g., gray mold development) are assessed at regular intervals.
Visualized Mechanisms and Workflows
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Fludioxonil.
Caption: General experimental workflow for fungicide efficacy testing.
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. r4p-inra.fr [r4p-inra.fr]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 7. Fludioxonil - Wikipedia [en.wikipedia.org]
- 8. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Efficacy of Single- and Multi-Site Fungicides Against Neopestalotiopsis spp. of Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 16. First Report of Fludioxonil Resistance in Botrytis cinerea from a Strawberry Field in Virginia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First Report of Fludioxonil Resistance in Botrytis cinerea from a Strawberry Field in Virginia. | Semantic Scholar [semanticscholar.org]
- 18. extension.psu.edu [extension.psu.edu]
A Comparative Guide to HPLC-UVD and LC-MS/MS for the Detection of Fenpyrazamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet-Visible Diode Array Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of the fungicide fenpyrazamine. The information presented is supported by experimental data to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Introduction to this compound Analysis
This compound is a pyrazole fungicide used to control diseases like gray mold and sclerotinia rot in various agricultural products, including grapevines, stone fruits, and vegetables.[1] To ensure food safety and comply with regulatory standards, such as Maximum Residue Limits (MRLs), reliable and sensitive analytical methods are required for its determination in different matrices.[1] Both HPLC-UVD and LC-MS/MS are powerful techniques for this purpose, but they differ significantly in their principles of operation, sensitivity, selectivity, and cost. This guide outlines the validated performance of both methods.
Experimental Protocols
A validated analytical workflow for this compound involves sample extraction, cleanup, and subsequent determination by either HPLC-UVD or LC-MS/MS.
Sample Preparation: Extraction and Cleanup
A common and effective procedure for extracting this compound from agricultural product samples involves the following steps:
-
Extraction: Residues are extracted from the sample matrix using acetonitrile.[1]
-
Liquid-Liquid Partitioning: The extract is partitioned with dichloromethane to remove polar impurities.[1]
-
Solid-Phase Extraction (SPE) Cleanup: The partitioned extract is further purified using a silica SPE cartridge. The this compound is eluted with a mixture of hexane and acetone.[1] This QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is widely used for multi-residue pesticide analysis in food matrices.[2][3]
The diagram below illustrates the general experimental workflow.
HPLC-UVD Methodology
This method is suitable for routine quantification and screening purposes.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Detection | UV-Vis Diode Array Detector (UVD) |
| Wavelength | 240 nm |
LC-MS/MS Methodology
LC-MS/MS provides higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[1]
| Parameter | Specification |
| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Column | C18 reverse-phase column (e.g., ACQUITY BEH C18 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile or Methanol[4] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL[5] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (Q1): m/z 345; Product Ion (Q3): m/z 281[1] |
Performance Comparison
The performance of each method is evaluated based on standard validation parameters. The data below is compiled from studies analyzing this compound and other pesticides in agricultural products.
Table 1: Method Validation & Performance Characteristics
| Parameter | HPLC-UVD | LC-MS/MS |
| Linearity Range | 0.1 - 5.0 µg/mL (r = 0.999)[1] | Typically 0.001 - 0.5 mg/kg (r² > 0.99) |
| Limit of Detection (LOD) | 0.01 mg/L[1] | Can reach ng/L or µg/kg levels[4][6] |
| Limit of Quantification (LOQ) | 0.05 mg/L[1] | 0.01 mg/kg[7][8] |
| Accuracy (Recovery) | 71.8% - 102.7%[1] | 85% - 102%[1] |
| Precision (RSD) | 0.1% - 7.3%[1] | 2% - 6%[1] |
| Selectivity | Moderate; relies on chromatographic retention time. | High; relies on retention time and specific mass-to-charge ratio transitions. |
| Confirmation | Requires confirmation by a more selective method like LC-MS.[1] | Considered a confirmatory method. |
Principles of Detection: A Visual Comparison
The fundamental difference between the two techniques lies in their detection principle, which dictates their sensitivity and selectivity.
Summary and Recommendations
HPLC-UVD is a robust, cost-effective, and reliable method for the routine quantification of this compound, particularly when concentrations are expected to be well above the limit of detection.[1][9] Its primary limitation is lower selectivity, which may require more rigorous sample cleanup to avoid interferences from matrix components. It is an excellent choice for quality control labs where high throughput and lower operational costs are priorities.
LC-MS/MS offers significantly superior sensitivity and selectivity.[10][11] The ability to monitor specific precursor-to-product ion transitions makes it the gold standard for trace-level analysis and unequivocal confirmation of this compound residues.[1] It is the preferred method for regulatory compliance testing, analysis in complex matrices, and research applications where the lowest possible detection limits are necessary.[7]
-
For routine screening and quantification in simpler matrices where residue levels are not expected to be at trace levels, HPLC-UVD provides a validated and economical solution.
-
For confirmatory analysis, trace-level quantification, and analysis in complex matrices to meet stringent regulatory limits, LC-MS/MS is the required and superior technique.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. fda.gov [fda.gov]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. HPLC-UVD를 이용한 살균제 this compound의 시험법 개발 및 검증 - 한국환경농학회 학술발표논문집 - 한국환경농학회 - KISS [kiss.kstudy.com]
- 10. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preventive and Curative Efficacy of Fenpyrazamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preventive and curative activities of Fenpyrazamine, a novel fungicide, against key plant pathogens. Its performance is evaluated alongside other established fungicides, supported by experimental data to inform research and development in crop protection.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound is a sterol biosynthesis inhibitor (SBI) belonging to the aminopyrazolinone chemical class.[1] Its mode of action involves the specific inhibition of 3-keto reductase, a crucial enzyme in the C4-demethylation step of the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death. This targeted action places this compound in Group 17 of the Fungicide Resistance Action Committee (FRAC) classification. Notably, fenhexamid is another fungicide that shares this specific mode of action.[2]
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.
Comparative Efficacy Against Key Pathogens
This compound demonstrates high efficacy against a range of fungal pathogens, particularly those belonging to the Sclerotiniaceae family, such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).
In Vitro Mycelial Growth Inhibition
The following table summarizes the in vitro efficacy of this compound and other fungicides against the mycelial growth of Botrytis cinerea.
| Fungicide | Chemical Group | Target Site | EC50 (µg/mL) for Botrytis cinerea |
| This compound | Aminopyrazolinone | 3-keto reductase in sterol biosynthesis | 0.9 |
| Fludioxonil | Phenylpyrrole | MAP/Histidine-kinase in osmotic signal transduction | < 0.1 |
| Boscalid | Anilide | Succinate dehydrogenase in respiration | Not specified in direct comparison |
| Tebuconazole | Triazole | C14-demethylase in sterol biosynthesis | Not specified in direct comparison |
| Iprodione | Dicarboximide | MAP/Histidine-kinase in osmotic signal transduction | Not specified in direct comparison |
| Pyrimethanil | Anilinopyrimidine | Methionine biosynthesis | 50 |
Data sourced from: Kim et al. (2016).[3]
Preventive Activity
This compound exhibits strong preventive activity, effectively inhibiting fungal infection when applied before the pathogen arrives. In studies on cucumber leaves, this compound showed high efficacy against Botrytis cinerea when applied one day before inoculation.[1][2]
Curative (Kickback) Activity
A key attribute of this compound is its potent curative, or "kickback," activity. This allows for effective disease control even when applied after the initial stages of infection.
-
Inhibition of Lesion Development: In detached leaf assays on cucumber, this compound demonstrated over 80% control of gray mold when applied 24 hours after inoculation with Botrytis cinerea.[1][2] This indicates a strong ability to halt the progression of the disease in its early stages.
-
Field Performance: Field trials on eggplants have confirmed this compound's high efficacy under curative conditions, even when the disease was already present at the time of the first application.[2]
The following workflow illustrates a typical experimental design for evaluating the curative activity of a fungicide.
Translaminar Activity
This compound exhibits excellent translaminar activity, meaning it can move from the treated leaf surface to the untreated surface.[1] In experiments with cucumber leaves, this compound applied to the abaxial (lower) side provided over 80% control of Botrytis cinerea inoculated on the adaxial (upper) side.[1][2] This property is crucial for effective disease control in dense canopies where complete spray coverage is challenging.
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments to evaluate the efficacy of this compound.
In Vitro Mycelial Growth Inhibition Assay
-
Medium Preparation: Potato Dextrose Agar (PDA) is amended with a range of concentrations of the test fungicide. A control medium without any fungicide is also prepared.
-
Inoculation: A mycelial plug from an actively growing culture of the target pathogen (e.g., Sclerotinia sclerotiorum) is placed in the center of each agar plate.[4]
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals.
-
Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value (the concentration that inhibits growth by 50%) is then determined.
Detached Leaf Assay for Curative and Preventive Activity
-
Leaf Collection: Healthy, fully expanded leaves are detached from the host plant (e.g., cucumber, grape).
-
Preventive Assay: The leaves are treated with the fungicide solution and allowed to dry. They are then inoculated with a spore suspension of the pathogen.
-
Curative Assay: The leaves are first inoculated with the pathogen's spore suspension. After a specific incubation period (e.g., 24 hours), the fungicide is applied.
-
Incubation: The leaves are placed in a high-humidity chamber to facilitate infection and disease development.
-
Assessment: After a set incubation period (e.g., 3-7 days), the disease severity is assessed by measuring the lesion diameter or the percentage of the leaf area affected.
Field Trials for Sclerotinia Stem Rot in Soybean
-
Plot Establishment: Field plots are established in an area with a history of Sclerotinia stem rot. To ensure disease pressure, plots can be artificially inoculated with sclerotia of Sclerotinia sclerotiorum.[5]
-
Fungicide Application: Fungicides are applied at specific growth stages of the soybean crop, often at the beginning of flowering (R1) or full bloom (R2).
-
Disease Assessment: Disease incidence (percentage of infected plants) and severity are evaluated at a later growth stage (e.g., early R7). Severity can be rated on a scale (e.g., 0-3) based on the location and impact of lesions on the plant.[5]
-
Yield Data: At the end of the season, soybean yield is measured for each treatment to determine the economic benefit of the fungicide application.
Conclusion
This compound is a potent fungicide with a unique mode of action that provides both strong preventive and curative efficacy against economically important plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. Its robust curative ("kickback") and translaminar properties make it a valuable tool for integrated disease management programs, particularly in situations where application timing may be challenging or where thorough spray coverage is difficult to achieve. Further research directly comparing the curative window of this compound with other fungicides across a range of pathogens and environmental conditions would be beneficial for optimizing its use in diverse agricultural systems.
References
Fenpyrazamine's Efficacy Against Multidrug-Resistant Botrytis cinerea: A Comparative Guide
Introduction
Botrytis cinerea, the causative agent of gray mold, is a formidable fungal pathogen responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide.[1][2] The management of this disease is heavily reliant on the application of chemical fungicides. However, the high genetic variability and short life cycle of B. cinerea have facilitated the rapid development of resistance to multiple fungicide classes, a phenomenon known as multidrug resistance (MDR).[2][3] This has rendered many conventional fungicides less effective and underscores the critical need for novel active ingredients with different modes of action. Fenpyrazamine, a novel fungicide with a unique aminopyrazolinone structure, has been developed to address this challenge. This guide provides an objective comparison of this compound's performance against sensitive and multidrug-resistant B. cinerea isolates, supported by experimental data and detailed protocols.
Performance of this compound Against Botrytis cinerea
This compound demonstrates high efficacy against gray mold.[3] Its primary mode of action is the inhibition of the 3-keto reductase enzyme, which is crucial for the C4-demethylation step in the ergosterol biosynthesis pathway.[3] This disruption of sterol production affects the integrity of the fungal cell membrane. While this compound does not inhibit spore germination, it strongly inhibits the elongation of germ tubes after germination, causing characteristic swelling of the germ tubes.[3][4]
The fungicide exhibits excellent preventive and translaminar activity. In tests on cucumber leaves, this compound was rapidly absorbed and transferred to untreated areas, providing over 80% control of B. cinerea even at low concentrations.[3][5] Furthermore, it shows curative potential by inhibiting lesion development even when applied after infection has occurred.[3][5]
Efficacy Against Multidrug-Resistant (MDR) Isolates
A key advantage of this compound is its effectiveness against certain multidrug-resistant strains of B. cinerea. The primary mechanisms of multidrug resistance in this pathogen often involve the overexpression of efflux transporters, which actively pump fungicides out of the fungal cell. Two well-characterized MDR phenotypes are:
-
MDR1: Associated with the overexpression of the ATP-binding cassette (ABC) transporter gene atrB.[3]
-
MDR2: Associated with a rearrangement in the promoter of the Major Facilitator Superfamily (MFS) transporter gene mfsM2, leading to its overexpression.[3]
Studies have shown that these MDR mechanisms have a significantly lower impact on the activity of this compound compared to other fungicides. While MDR1 and MDR2 isolates exhibit notable resistance to a reference fungicide (Ref. 4), their resistance to this compound is minimal, as indicated by the low resistance factors (RF).[3]
Table 1: Antifungal Efficacy of this compound Against MDR Botrytis cinerea Isolates
| Isolate Type | Resistance Mechanism | Fungicide | EC50 (mg/L) | Resistance Factor (RF)¹ |
| Sensitive | - | This compound | ~0.02 | 1.0 |
| Ref. 4 | - | 1.0 | ||
| MDR1 | Overexpression of ABC transporter gene atrB | This compound | - | 1.8 |
| Ref. 4 | - | 7.0 | ||
| MDR2 | Promoter rearrangement and overexpression of MFS transporter gene mfsM2 | This compound | - | 1.8 |
| Ref. 4 | - | 4.4 |
¹Resistance Factor (RF) is calculated as the EC50 value of the tested isolate divided by the EC50 value of the sensitive isolate.[3] Data sourced from a study by Sumitomo Chemical Co., Ltd.[3]
Comparison with Alternative Fungicides
While this compound is potent, its performance relative to other fungicides can vary depending on the specific biological activity being measured.
Table 2: Comparative In Vitro Efficacy (EC50 in μg/ml) of Various Fungicides on Mycelial Growth of Botrytis cinerea
| Fungicide | Chemical Class | EC50 (μg/ml) |
| This compound | Aminopyrazolinone | 0.9 |
| Fludioxonil | Phenylpyrrole | < 0.10 |
| Boscalid | Carboxamide (SDHI) | 0.12 |
| Tebuconazole | Triazole (DMI) | 0.30 |
| Iprodione | Dicarboximide | 0.37 |
| Pyrimethanil | Anilinopyrimidine | 50 |
Source: Kim et al., 2016.[6][7]
As shown in Table 2, fludioxonil is highly effective at inhibiting mycelial growth, with a very low EC50 value.[6][7] this compound is also effective, although less so than fludioxonil and boscalid in this specific assay.[6] However, this compound and pyrimethanil have been noted to be less effective in inhibiting conidial germination and production compared to other fungicides like fludioxonil, boscalid, tebuconazole, and iprodione.[6][7]
Beyond synthetic fungicides, there is growing interest in alternatives for managing B. cinerea, including biological control agents like Trichoderma and Bacillus species, as well as natural compounds such as chitosan and essential oils.[1][8]
Emergence of this compound Resistance
Despite its novel mode of action, resistance to this compound has been reported. The first instances were identified in B. cinerea isolates from strawberry fields in Spain.[9][10] These studies identified two distinct populations based on their sensitivity to the fungicide.
Table 3: this compound Sensitivity in B. cinerea Isolates from Spanish Strawberry Fields
| Population | Number of Isolates | EC50 Range (μg/ml) |
| Sensitive | 15 | 0.02 - 1.3 |
| Resistant | 10 | 50.1 - 172.6 |
Source: Fernández-Ortuño et al., 2018.[9]
Crucially, the resistant isolates showed cross-resistance with fenhexamid, another fungicide that targets the 3-keto reductase enzyme.[4][9] This suggests a target-site-based resistance mechanism and highlights the importance of proper stewardship and alternation of fungicide modes of action to delay the development of resistance.[11]
Experimental Protocols
In Vitro Fungicide Sensitivity Test (Mycelial Growth Inhibition)
This protocol is used to determine the half-maximal effective concentration (EC50) of a fungicide against the mycelial growth of B. cinerea.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.
-
Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).
-
Amended Media: The fungicide stock solution is serially diluted and added to the molten PDA to achieve a range of final concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1, 10 mg/L). A control plate contains only the solvent.
-
Inoculation: A 5 mm mycelial disc is taken from the margin of an actively growing B. cinerea culture and placed in the center of each fungicide-amended and control PDA plate.[12]
-
Incubation: Plates are incubated at 18-20°C in the dark for 2-3 days.[3][12]
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plate.
-
EC50 Calculation: The EC50 value is determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[12]
In Vivo Plant Protection Assay (Preventive Activity on Cucumber Leaves)
This assay evaluates the ability of a fungicide to prevent infection on plant tissue.
-
Plant Material: Cucumber plants are grown to the 1.5-leaf stage.
-
Fungicide Application: A diluted solution of this compound is sprayed onto the cucumber leaves until runoff. Control plants are sprayed with water or a solvent control.
-
Drying: The treated plants are allowed to air-dry for 24 hours.
-
Inoculation: A conidial suspension of B. cinerea (e.g., 1 x 10^6 conidia/mL) is sprayed onto the treated leaves.
-
Incubation: Plants are placed in a high-humidity chamber (>95% RH) at 20°C for 3-4 days to allow for disease development.
-
Disease Assessment: The disease severity is evaluated by measuring the lesion area or by using a disease rating scale. The percentage of control is calculated by comparing the disease severity on treated plants to that on control plants.
Visualizations
Caption: this compound inhibits the 3-keto reductase enzyme in the ergosterol pathway.
Caption: Multidrug resistance (MDR) mechanisms involving fungicide efflux pumps.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Understanding Fungicide Resistance in Botrytis cinerea in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. r4p-inra.fr [r4p-inra.fr]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. First Report of this compound Resistance in Botrytis cinerea from Strawberry Fields in Spain [ihsm.uma-csic.es]
- 11. Recommendations for Botrytis fungicides for 2020 - Floriculture & Greenhouse Crop Production [canr.msu.edu]
- 12. Sensitivity of Botrytis cinerea to this compound in Japan and its disease control efficacy against the low-sensitive isolate - PMC [pmc.ncbi.nlm.nih.gov]
Fenpyrazamine: A Comparative Analysis of In Vivo and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of Fenpyrazamine, a novel fungicide with an aminopyrazolinone structure. Developed by Sumitomo Chemical Co., Ltd., this compound has demonstrated significant activity against a range of plant pathogenic fungi, most notably Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot).[1] This document synthesizes available experimental data to offer an objective overview of its performance, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's primary mode of action is the inhibition of 3-keto reductase, a critical enzyme in the ergosterol biosynthetic pathway in fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, this compound compromises cell membrane integrity, leading to fungal cell death.[2] This targeted action places this compound in the Sterol Biosynthesis Inhibitor (SBI) class of fungicides, specifically under FRAC MoA code 17.[2]
The following diagram illustrates the targeted step in the ergosterol biosynthesis pathway.
Caption: this compound's inhibition of 3-keto reductase in the ergosterol pathway.
In Vitro Efficacy
In vitro studies are fundamental in determining the direct antifungal activity of a compound against a target pathogen. For this compound, these assays have primarily focused on its impact on mycelial growth and germ tube elongation of various fungal species.
Quantitative Data Summary
| Parameter | Fungal Species | Value | Reference |
| IC50 (3-keto reductase inhibition) | Botrytis cinerea | 0.15 µM | [1] |
| EC50 (Mycelial Growth Inhibition) | Botrytis cinerea | 0.3 to 0.9 µg/ml | [2] |
| EC50 (Mycelial Growth Inhibition) | Botrytis cinerea (sensitive isolates) | 0.020 ± 0.0097 mg/L | [3] |
| EC50 (Germ Tube Elongation) | Botrytis cinerea (sensitive & low-sensitive isolates) | 0.02–0.1 mg/L | [3] |
| Inhibition of Germ Tube Elongation | Botrytis cinerea | 76-100% at 0.2 ppm | [4] |
Experimental Protocols
1. 3-keto Reductase Inhibition Assay [1]
-
Objective: To determine the direct inhibitory effect of this compound on its target enzyme.
-
Methodology:
-
A purification system for 3-keto reductase from B. cinerea was established using a recombinant yeast system.
-
The inhibitory activity of this compound on the purified enzyme was evaluated in vitro.
-
The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) was calculated.
-
2. Mycelial Growth Inhibition Assay [2][3]
-
Objective: To quantify the effect of this compound on the vegetative growth of fungi.
-
Methodology:
-
Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA).
-
Mycelial plugs are transferred to fresh PDA plates amended with varying concentrations of this compound.
-
Plates are incubated at a controlled temperature (e.g., 18°C or 25°C) for a specified period.[4][5]
-
The radial growth of the mycelium is measured, and the percentage of inhibition relative to a non-treated control is calculated.
-
The effective concentration that inhibits 50% of mycelial growth (EC50) is determined using statistical methods like probit analysis.[3]
-
3. Germ Tube Elongation Assay [3][4]
-
Objective: To assess the impact of this compound on the early stages of fungal development.
-
Methodology:
-
Conidia (spores) of the target fungus are harvested.
-
The conidial suspension is inoculated onto PDA containing different concentrations of this compound.
-
After an incubation period (e.g., 18 hours at 18°C), the length of the germ tubes is measured.[4]
-
The percentage of inhibition of germ tube elongation is calculated compared to an untreated control.
-
The following diagram outlines the general workflow for in vitro efficacy testing.
Caption: Generalized workflow for in vitro antifungal efficacy testing.
In Vivo Efficacy
In vivo studies evaluate the performance of a fungicide under more realistic conditions, either in controlled environments (potted plants) or in the field. These tests assess not only the compound's intrinsic activity but also its properties such as absorption, translocation, and stability within a plant system.
Quantitative and Qualitative Data Summary
| Efficacy Type | Crop | Pathogen | Efficacy | Conditions | Reference |
| Preventive Activity | Cucumber | Botrytis cinerea | 100% control | Potted test, 1/16 of registered concentration | [6] |
| Translaminar Activity | Cucumber | Botrytis cinerea | >80% control | Potted test, 1/16 of registered concentration | [1][6] |
| Inhibition of Lesion Development | Cucumber | Botrytis cinerea | >80% control | Potted test, application 1 day after inoculation | [1][6] |
| Long-Lasting Activity | Cucumber | Botrytis cinerea | >90% control | Potted test, 14 days after application | [1][6] |
| Rainfastness | Grapes | Botrytis cinerea | >75% control | Field test, 50mm artificial rain 2 hours after application | [6] |
| Field Efficacy | Grapes (Italy) | Botrytis cinerea | >90% disease control | Two field tests | [1] |
| Field Efficacy | Eggplant (Japan) | Botrytis cinerea | >80% disease control | Curative conditions with severe disease incidence | [1][6] |
Experimental Protocols
1. Potted Plant Assays (General Protocol) [6][7]
-
Objective: To evaluate preventive, translaminar, curative, and long-lasting efficacy in a controlled environment.
-
Methodology:
-
Healthy plants (e.g., cucumber) are grown in pots to a suitable stage.
-
This compound is applied at various concentrations. The application method varies depending on the test:
-
Preventive: Fungicide applied one day before pathogen inoculation.[7]
-
Translaminar: Fungicide applied to the abaxial (lower) leaf surface, and the pathogen inoculated on the adaxial (upper) surface.[1][7]
-
Inhibition of Lesion Development (Curative): Pathogen inoculated one day before fungicide application.[1][7]
-
Long-Lasting: Pathogen inoculated a specified number of days (e.g., 14) after fungicide application.[1][7]
-
-
Plants are inoculated with a conidial suspension of the pathogen.
-
Plants are maintained in a high-humidity environment to promote disease development.
-
Disease severity is assessed after a set incubation period, and the percentage of disease control is calculated relative to untreated plants.
-
-
Objective: To assess the practical efficacy of this compound under real-world agricultural conditions.
-
Methodology:
-
Field plots are established in regions with a history of the target disease.
-
This compound formulations (e.g., PROLECTUS®, PIXIO® DF) are applied at recommended rates.[1]
-
Applications are timed based on standard agricultural practices (e.g., preventive schedules or curative applications after first symptoms).
-
Disease incidence and severity are evaluated at multiple time points throughout the growing season.
-
Efficacy is determined by comparing the level of disease in treated plots to that in untreated control plots.
-
The following diagram illustrates the logical flow of different in vivo testing strategies.
Caption: Logical flow for different types of in vivo fungicide testing.
Comparison and Conclusion
The data consistently demonstrates that this compound is a highly effective fungicide both in vitro and in vivo.
-
In Vitro : The low IC50 and EC50 values confirm its potent and direct inhibitory action against the target enzyme and fungal growth processes like mycelial development and germ tube elongation.[1][2][3] This intrinsic activity forms the basis of its fungicidal effect.
-
In Vivo : The strong performance in potted plant and field trials highlights that this compound's efficacy translates from the lab to practical applications.[1][6] Its translaminar activity allows the compound to be absorbed and move within plant tissues, protecting untreated areas.[1] Furthermore, its demonstrated preventive, curative, long-lasting, and rainfast properties make it a versatile tool for disease management under various environmental conditions.[1][6]
References
- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]
- 3. Sensitivity of Botrytis cinerea to this compound in Japan and its disease control efficacy against the low-sensitive isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. r4p-inra.fr [r4p-inra.fr]
- 5. researchgate.net [researchgate.net]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. Development of the novel fungicide this compound [jstage.jst.go.jp]
A Comparative Environmental Impact Assessment of Fenpyrazamine and Other Leading Fungicides
For Researchers, Scientists, and Drug Development Professionals
The development of novel fungicides is critical for ensuring global food security, yet their environmental footprint remains a significant concern. This guide offers a comprehensive comparison of the environmental impact of Fenpyrazamine, a newer generation fungicide, against three other widely used fungicides: Fenhexamid, Boscalid, and Pyrimethanil. This objective analysis is based on a review of publicly available experimental data on their environmental fate and ecotoxicity, providing a valuable resource for informed decision-making in fungicide research and development.
Executive Summary
This compound exhibits a variable persistence in the environment, heavily influenced by soil pH, with moderate persistence in alkaline soils and high persistence in acidic conditions. Its toxicity profile for non-target organisms generally ranges from low to moderate. In comparison, Fenhexamid is characterized by its low persistence in soil. Boscalid, another widely used fungicide, is notable for its high persistence in soil and moderate toxicity to a range of non-target organisms. Pyrimethanil shows moderate persistence in soil and varying levels of toxicity to different non-target species. This guide presents a data-driven comparison to facilitate the selection and development of fungicides with enhanced environmental safety profiles.
Data Presentation: Quantitative Comparison of Fungicide Environmental Impact
The following tables summarize key environmental parameters for this compound and the selected comparator fungicides, compiled from various scientific and regulatory sources. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Environmental Fate of this compound and Comparator Fungicides
| Parameter | This compound | Fenhexamid | Boscalid | Pyrimethanil |
| Soil Half-Life (DT₅₀) | Moderately persistent in alkaline aerobic soil (38-49 days)[1]; Highly persistent in acidic aerobic soil (201-801 days)[1] | Not persistent in soil; DT₅₀ < 1 day in various aerobic soils at 20°C.[2] | Highly persistent in soil; DT₅₀ ranges from 108 to over 1000 days.[1][3] | Relatively stable in soil under aerobic conditions.[4] Half-lives of 3.3 to 4.0 days have been reported in field studies.[5] |
| Aqueous Photolysis Half-Life | Degrades in water under photolysis, with a half-life of 1 to 80 days depending on pH.[4] | Solar radiation contributes to degradation in aquatic systems.[6] | Stable to photolysis. | Undergoes photolytic degradation in water, with half-lives of 1 to 80 days depending on pH and the presence of humic acids.[4] |
| Hydrolytic Stability | Rapid hydrolysis at pH 9, stable at pH 5.[1] | Stable to hydrolysis in sterile aquatic systems over the environmental pH range.[6] | Stable to hydrolysis. | Stable to hydrolysis at pH 5, 7, and 9.[4] |
Table 2: Ecotoxicity of this compound and Comparator Fungicides to Non-Target Organisms
| Organism | Endpoint | This compound | Fenhexamid | Boscalid | Pyrimethanil |
| Honeybee (Apis mellifera) | Acute Contact LD₅₀ (μ g/bee ) | >100[7] | >200 | >200 | >100 |
| Acute Oral LD₅₀ (μ g/bee ) | >100[7] | >218.8 | >166 | >22.9 | |
| Earthworm (Eisenia fetida) | Acute LC₅₀ (mg/kg soil) | >800 (IC₅₀)[1] | >500 | >500 | >1000 |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ (mg/L) | 6.0[7] | 1.24[6] | ~2.7[8] | 1.2 |
| Daphnia magna | 48-hour EC₅₀ (mg/L) | 5.5[7] | 22.7 | 5.34 | 2.7 |
| Green Algae (Pseudokirchneriella subcapitata) | 72-hour ErC₅₀ (mg/L) | >0.92[7] | >10 | 4.99 (formulation)[8] | 1.9 |
| Bobwhite Quail | Acute Oral LD₅₀ (mg/kg bw) | >2000[7] | >2000 | >2000 | >2000 |
Experimental Protocols
The ecotoxicity and environmental fate data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the comparability and reliability of results across different laboratories and substances.
Soil Dissipation (Aerobic and Anaerobic Transformation in Soil - OECD 307)
This test evaluates the rate and pathway of a chemical's degradation in soil under both aerobic and anaerobic conditions.[1][6][7][9][10]
-
Test System: Soil samples, typically with varying characteristics, are treated with the test substance (often radiolabeled to trace its fate).
-
Incubation: The treated soil is incubated in the dark in controlled laboratory conditions (temperature and moisture). For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, an inert gas atmosphere is established after an initial aerobic phase.
-
Sampling and Analysis: At specific time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its transformation products. Volatile compounds and carbon dioxide are trapped to create a mass balance.
-
Endpoints: The primary endpoints are the half-life (DT₅₀) and the time for 90% dissipation (DT₉₀) of the test substance. The identification and quantification of major metabolites are also crucial.
Acute Fish Toxicity (OECD 203)
This guideline details the method for determining the acute lethal toxicity of a substance to fish.[2][11][12][13][14]
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. A control group is maintained in untreated water. The test can be static (no renewal of test solution), semi-static (renewal at set intervals), or flow-through (continuous renewal).
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the median lethal concentration (LC₅₀), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.
Acute Daphnia Immobilisation (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia sp. (water fleas).[4][15][16][17][18]
-
Test Organism: Daphnia magna is the most commonly used species.
-
Exposure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in water for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The main endpoint is the median effective concentration (EC₅₀), which is the concentration that immobilizes 50% of the daphnids after 48 hours.
Acute Honeybee Toxicity (Oral and Contact - OECD 213 & 214)
These guidelines describe the methods for determining the acute oral and contact toxicity of chemicals to adult honeybees.[19][20][21][22][23]
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance at various concentrations.
-
Contact Toxicity (OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.
-
Observations: Mortality is recorded at specified intervals over at least 48 hours.
-
Endpoint: The primary endpoint is the median lethal dose (LD₅₀), which is the dose of the substance that is lethal to 50% of the test bees.
Acute Earthworm Toxicity (OECD 207)
This test evaluates the acute toxicity of substances to earthworms.[3][5][24][25][26]
-
Test Organism: Eisenia fetida is the recommended species.
-
Exposure: Earthworms are exposed to the test substance mixed into an artificial soil substrate over a 14-day period.
-
Observations: Mortality and sublethal effects, such as changes in behavior and weight, are recorded at 7 and 14 days.
-
Endpoint: The main endpoint is the median lethal concentration (LC₅₀), which is the concentration of the substance in the soil that is lethal to 50% of the earthworms.
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflows for key environmental impact assessments.
Caption: Generalized workflow for determining the rate and pathway of fungicide degradation in soil.
Caption: Generalized workflow for assessing the acute toxicity of a fungicide to aquatic organisms.
Conclusion
The selection of a fungicide should not solely be based on its efficacy against target pathogens but must also consider its broader environmental consequences. This guide highlights that while a newer fungicide like this compound may offer advantages in certain toxicological endpoints compared to some older fungicides, it is not without its own environmental concerns, particularly regarding its persistence in acidic soils. Conversely, fungicides like Fenhexamid show low soil persistence, while Boscalid demonstrates high persistence. For researchers and professionals in drug development, this comparative assessment underscores the importance of integrating environmental impact studies early in the fungicide development pipeline. The goal should be to develop next-generation fungicides that are not only potent and specific but also readily degradable and pose minimal risk to non-target organisms and the wider ecosystem. Continuous monitoring and research into the long-term environmental effects of all fungicides are essential for sustainable agricultural practices.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. oecd.org [oecd.org]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 8. benchchem.com [benchchem.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 12. eurofins.com.au [eurofins.com.au]
- 13. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 18. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 19. content.fera.co.uk [content.fera.co.uk]
- 20. shop.fera.co.uk [shop.fera.co.uk]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 24. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 25. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
Fenpyrazamine Cross-Resistance Profile with Non-SBI Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of fenpyrazamine with various non-succinate dehydrogenase inhibitor (non-SBI) fungicides, supported by experimental data. This compound is a novel fungicide with an aminopyrazolinone structure that targets the 3-keto reductase in the ergosterol biosynthesis pathway.[1] Understanding its cross-resistance profile is crucial for effective and sustainable disease management strategies, particularly in environments where resistance to other fungicide classes has developed.
Quantitative Data Summary
A key study evaluated the cross-resistance between this compound and five distinct groups of fungicides with different modes of action. The results, summarized in the table below, indicate a lack of cross-resistance, with resistance factors for all tested resistant isolates being approximately 1.0.[1] This suggests that this compound can be an effective tool for controlling pathogens that have developed resistance to these other fungicide classes.
Additionally, field observations in Spain have reported cross-resistance between this compound and fenhexamid in Botrytis cinerea isolates from strawberry fields.[2] This is an important consideration for resistance management in regions where fenhexamid has been used extensively.
Table 1: Cross-Resistance between this compound and Other Fungicides [1]
| Fungicide Class | Resistant Phenotype | Resistance Factor (RF)c |
| Benzimidazole | Benzimidazole resistant | 1.1 |
| Dicarboximide | Dicarboximide resistant | 0.67 |
| Quinone outside Inhibitor (QoI)a | QoI resistant | 1.1 |
| Succinate Dehydrogenase Inhibitor (SDHI)b | SDHI resistant | 1.0 |
| Fluazinam | Fluazinam resistant | 0.67 |
a Quinone outside Inhibitors b Succinate dehydrogenase inhibitors c RF = EC50 value of tested isolate / EC50 value of sensitive isolate
Furthermore, studies on multidrug-resistant (MDR) B. cinerea isolates, which overexpress transporter genes, have shown that this compound's antifungal activity is not significantly affected.[1] The resistance factors for MDR1 and MDR2 isolates to this compound were found to be 1.8, indicating a low risk of cross-resistance due to these specific MDR mechanisms.[1]
Experimental Protocols
The primary method for determining cross-resistance in the cited studies was through in vitro plate tests. A detailed methodology is provided below.
In Vitro Fungicide Sensitivity Assay (Plate Test)
-
Fungal Isolates: A panel of fungal isolates is used, including a sensitive (wild-type) isolate and isolates with known resistance to various fungicide classes.
-
Culture Medium: Potato Dextrose Agar (PDA) is prepared and amended with a range of concentrations of the technical grade fungicide being tested (e.g., this compound). For this compound, it is first dissolved in dimethyl sulfoxide (DMSO).
-
Inoculation: Mycelial plugs from the margin of actively growing fungal cultures are placed on the center of the fungicide-amended PDA plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 18-20°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated. The percentage of mycelial growth inhibition is determined relative to the growth on a fungicide-free control plate.
-
EC50 Determination: The half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits mycelial growth by 50%, is calculated for each isolate and fungicide combination using probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
-
Resistance Factor (RF) Calculation: The RF is calculated by dividing the EC50 value of a resistant isolate by the EC50 value of the sensitive isolate. An RF value close to 1.0 indicates no cross-resistance.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing fungicide cross-resistance as described in the experimental protocols.
Caption: Workflow for Fungicide Cross-Resistance Assessment.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Fenpyrazamine Disposal
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of fenpyrazamine, a fungicide commonly used in research and development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating rigorous disposal practices.
Quantitative Environmental Fate of this compound
Understanding the environmental persistence of this compound is crucial for appreciating the importance of proper disposal. The following table summarizes key data on its degradation.
| Environmental Compartment | Condition | Half-life (DT₅₀) |
| Soil | Aerobic, alkaline | 38 - 49 days |
| Aerobic, acidic | 201 - 801 days | |
| Anaerobic | 128 days | |
| Water | Aerobic & Anaerobic | 12 - 280 days |
| Hydrolysis | pH 5 (acidic) | Stable |
| pH 9 (alkaline) | Rapid degradation |
Data sourced from publicly available environmental fate studies.
Experimental Protocol: this compound Waste Disposal
This protocol outlines the step-by-step procedure for the disposal of this compound and associated contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
1.1. Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound waste.
-
1.2. Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.
-
1.3. Ensure an emergency spill kit is readily accessible. The kit should contain absorbent materials (e.g., kitty litter, sand, or commercial sorbents), a scoop or brush, and designated waste bags.[1][2]
2. Waste Segregation and Collection:
-
2.1. Solid Waste:
-
2.1.1. Collect all solid this compound waste, including unused or expired pure compounds, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
2.1.2. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and labeled as "Hazardous Waste: this compound."
-
-
2.2. Liquid Waste:
-
2.2.1. Collect all liquid waste containing this compound, such as unused solutions or rinsates, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
2.2.2. The container should be labeled as "Hazardous Waste: this compound (Aqueous/Solvent)" specifying the solvent if not water.
-
2.2.3. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
3. Decontamination of Labware and Surfaces:
-
3.1. For reusable glassware, rinse with a suitable solvent (e.g., acetone or ethanol) to remove this compound residues. Collect the rinsate as hazardous liquid waste.
-
3.2. Subsequently, wash the glassware with a laboratory detergent and water.
-
3.3. In the event of a spill, contain the spill with absorbent material.[1][2]
-
3.4. Carefully collect the contaminated absorbent material and place it in the solid hazardous waste container.[2][3]
-
3.5. Decontaminate the spill area with a detergent and water solution. For significant spills, a bleach solution may be used, followed by wiping with fresh absorbent material, which should also be disposed of as solid hazardous waste.[1][2]
4. Final Disposal:
-
4.1. All this compound waste is considered hazardous waste.
-
4.2. Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
4.3. Never dispose of this compound waste down the drain or in the regular trash.[3] This is critical to prevent contamination of waterways, as this compound is very toxic to aquatic life.[3][4]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fenpyrazamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fenpyrazamine, a fungicide used in agricultural and research settings. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure and efficient workflow.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to prevent dermal, ocular, and inhalation exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene rubber).[1][2] | Prevents skin contact and absorption. Leather, paper, or fabric gloves are unsuitable as they can absorb and retain the chemical.[3][4] |
| Eye Protection | Safety glasses, goggles, or a face shield.[2][4] | Protects eyes from splashes or dust.[4] Contact lenses are not recommended when handling pesticides.[4] |
| Body Protection | Long-sleeved shirt, long pants, or a chemical-resistant suit/coveralls.[4][5] An apron may be required for mixing and loading.[1] | Minimizes skin exposure. Loose-fitting clothing is preferable to reduce the risk of tears at the seams.[3] |
| Footwear | Closed-toe shoes and socks.[4] Chemical-resistant boots for spill response. | Protects feet from spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if ventilation is insufficient or if required by the specific product label.[1][6] | Prevents inhalation of dust or aerosols. The appropriate respirator will be specified on the pesticide label.[4] |
Exposure Limits and Toxicity Data
Understanding the established exposure limits for this compound is crucial for risk assessment in a laboratory setting.
| Parameter | Value | Issuing Authority/Reference |
| Acceptable Daily Intake (ADI) | 0.13 mg/kg bw/day | EU Pesticides Database[7] |
| Acute Reference Dose (ARfD) | 0.3 mg/kg bw | EU Pesticides Database[7] |
| Acceptable Operator Exposure Level (AOEL) | 0.2 mg/kg bw/day | EU Pesticides Database[7] |
| WHO Classification | Class III (Slightly hazardous) | AERU[8] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Preparation and Handling
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, or with local exhaust ventilation.[9]
-
Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[9] Wash hands thoroughly with soap and water after handling and before breaks.[10]
-
Equipment : Ensure safety showers and eyewash stations are readily accessible.[9]
Spill Management
In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.
-
Evacuate : Clear the immediate area of all personnel.
-
Control : If safe to do so, stop the source of the leak.[11]
-
Contain : Use absorbent materials like vermiculite, clay, or non-chlorinated cat litter to contain the spill.[12][13] Do not use water to hose down the spill, as this may spread contamination.[6][13]
-
Clean-up : Wearing appropriate PPE, collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[12]
-
Decontaminate : Clean the spill area according to the instructions on the Safety Data Sheet (SDS).
Disposal Plan
Proper disposal of this compound waste and its containers is a legal and ethical responsibility to protect human health and the environment.
-
Waste Characterization : All waste containing this compound must be treated as hazardous waste.
-
Container Disposal : Non-refillable containers should be triple-rinsed.[10][13][14] The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the empty, rinsed container at an approved waste disposal facility.[10][14] Never reuse empty pesticide containers.[10][14]
-
Unused Product : Dispose of unused this compound at an approved hazardous waste disposal facility.[10] Do not dispose of it in drains or waterways.[15]
Emergency Procedures
A clear and concise emergency plan is vital.
-
In case of Eye Contact : Immediately rinse eyes cautiously with water for several minutes.[9] If present, remove contact lenses and continue rinsing.[9] Seek immediate medical attention.[9]
-
In case of Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water.[6][16] Seek medical attention if irritation develops or persists.[6]
-
In case of Ingestion : Rinse the mouth with water.[6][9] Seek immediate medical attention.[9]
-
In case of Inhalation : Move the person to fresh air.[6] If symptoms develop, seek medical attention.[6]
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 2. solutionsstores.com [solutionsstores.com]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. hgic.clemson.edu [hgic.clemson.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. This compound | C17H21N3O2S | CID 11493665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (Ref: S-2188) [sitem.herts.ac.uk]
- 9. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. PI258/PI258: Pesticide Emergencies: Fires and Spills [edis.ifas.ufl.edu]
- 12. Plan for Emergencies – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. umass.edu [umass.edu]
- 14. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 15. cdn.nufarm.com [cdn.nufarm.com]
- 16. Emergencies [growsafe.co.nz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
